molecular formula C13H13NO B1266564 2-(Anilinomethyl)phenol CAS No. 3526-45-2

2-(Anilinomethyl)phenol

Cat. No.: B1266564
CAS No.: 3526-45-2
M. Wt: 199.25 g/mol
InChI Key: RPHPKMUPELFCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Anilinomethyl)phenol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119547. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(anilinomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,14-15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHPKMUPELFCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956704
Record name 2-(Anilinomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3526-45-2
Record name 3526-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3526-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Anilinomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3526-45-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Anilinomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Anilinomethyl)phenol, a Mannich base derived from phenol and aniline, holds potential as a scaffold in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its application and development. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical identity, experimentally determined and predicted physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related structures. While experimental data for some properties remain elusive, this guide consolidates the current knowledge to facilitate further research and development.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a phenol ring substituted with an anilinomethyl group at the ortho position.

IdentifierValue
Systematic Name This compound
CAS Number 3526-45-2[1]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Chemical Structure Chemical structure of this compound

Physicochemical Properties

PropertyValueSource
Melting Point Not available-
Boiling Point Not available-
Aqueous Solubility Predicted: Insoluble-
pKa (acidic) Predicted: 9.8 ± 0.2 (Phenolic OH)-
pKa (basic) Predicted: 4.5 ± 0.3 (Anilino NH)-
logP Predicted: 2.5 ± 0.5-

Note: Predicted values are generated using computational algorithms and should be confirmed by experimental methods.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reduction of the corresponding Schiff base, 2-((phenylimino)methyl)phenol.

Reaction Scheme:

Synthesis of this compound 2-((phenylimino)methyl)phenol 2-((phenylimino)methyl)phenol This compound This compound 2-((phenylimino)methyl)phenol->this compound NaBH₄, Methanol

Caption: Synthesis of this compound.

Materials:

  • 2-((phenylimino)methyl)phenol

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-((phenylimino)methyl)phenol (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.3-6.8 (m, 9H, Ar-H), ~4.9 (s, 1H, OH), ~4.3 (s, 2H, CH₂), ~4.2 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155, 147, 129, 128, 121, 120, 118, 116, 48.

Infrared (IR) Spectroscopy:

  • IR (KBr, cm⁻¹): ~3400 (O-H stretch), ~3350 (N-H stretch), ~3050 (Ar C-H stretch), ~1600, 1500 (C=C stretch), ~1250 (C-N stretch).

Potential Biological Activities and Signaling Pathways

Specific studies on the biological activities and signaling pathways of this compound are not currently available in the public literature. However, as a member of the phenol and Mannich base classes of compounds, it may exhibit a range of biological effects. Phenolic compounds are well-known for their antioxidant properties.[2] Mannich bases have been reported to possess a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]

The structural similarity of this compound to other biologically active aminophenol derivatives suggests potential for similar activities. For instance, various aminophenol derivatives have been investigated for their anticancer and anti-inflammatory properties.[6][7]

Logical Relationship of Potential Biological Screening:

Biological Screening Workflow A This compound B In vitro Assays A->B C Antioxidant Activity (e.g., DPPH, ABTS) B->C D Antimicrobial Activity (e.g., MIC, MBC) B->D E Cytotoxicity (e.g., MTT against cancer cell lines) B->E F In vivo Studies (if promising in vitro results) C->F D->F E->F

Caption: Potential workflow for biological activity screening.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Experimental Workflows for Analysis

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of this compound.

Workflow Diagram:

HPLC Analysis Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (C18 column) A->B C Isocratic or Gradient Elution (e.g., Acetonitrile/Water with TFA) B->C D UV Detection (e.g., 254 nm) C->D E Data Analysis (Peak Integration and Quantification) D->E

Caption: General workflow for HPLC analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A typical mobile phase could consist of a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA) for peak shaping. The exact composition may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural confirmation of this compound.

Workflow Diagram:

NMR Analysis Workflow A Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl₃) B NMR Spectrometer A->B C Acquire ¹H and ¹³C Spectra B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Interpretation D->E

Caption: General workflow for NMR analysis.

Solvent:

  • Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of this compound. While a detailed synthesis protocol and spectroscopic characterization data are accessible, a significant gap exists in the experimental determination of its fundamental physicochemical properties and its specific biological activities. The provided predicted values and general experimental workflows serve as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. Further experimental investigation is crucial to fully characterize this compound and unlock its potential applications.

References

An In-Depth Technical Guide to the Synthesis of 2-(Anilinomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(anilinomethyl)phenol, a molecule of interest in various fields of chemical research and development. The core of this synthesis lies in the Mannich reaction, a classic and versatile carbon-carbon bond-forming reaction. This document details the underlying mechanism, provides experimental protocols, and presents key quantitative data to support laboratory work and further investigation.

Core Synthesis Pathway: The Mannich Reaction

The synthesis of this compound is achieved through a three-component Mannich reaction involving phenol, aniline, and formaldehyde.[1] This reaction is a cornerstone of organic synthesis, enabling the aminomethylation of an acidic proton located on a carbon atom.[2] In this specific synthesis, phenol serves as the acidic component, reacting with an electrophilic iminium ion generated in situ from aniline and formaldehyde.[3]

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenol ring attacks the iminium ion. The hydroxyl group of the phenol is a strong activating group and directs the substitution primarily to the ortho and para positions. Steric hindrance and reaction conditions can influence the regioselectivity, but the formation of this compound indicates ortho-substitution.

Reaction Mechanism

The mechanism for the synthesis of this compound can be broken down into two primary stages:

  • Formation of the N-phenylmethaniminium Ion: Aniline, a primary amine, reacts with formaldehyde in a nucleophilic addition to form an aminol intermediate. This intermediate is unstable and readily dehydrates, often under acidic or basic catalysis, to generate the electrophilic N-phenylmethaniminium ion (also known as a Schiff base cation or iminium ion).[1]

  • Electrophilic Aromatic Substitution: The electron-rich phenol, existing in equilibrium with its more nucleophilic phenoxide form, acts as a nucleophile and attacks the electrophilic carbon of the N-phenylmethaniminium ion.[3] This attack preferentially occurs at the ortho position to the hydroxyl group due to its strong activating and ortho-directing nature. A subsequent re-aromatization of the ring yields the final product, this compound.

Experimental Protocols

While a specific, detailed protocol for the direct synthesis of this compound from phenol, aniline, and formaldehyde is not extensively documented in publicly available literature, a general procedure for the Mannich reaction of phenols can be adapted. One reported synthesis of this compound involves the reduction of 2-(phenyliminomethyl)phenol, which is first synthesized from salicylaldehyde and aniline.[4] For the direct Mannich approach, the following general protocol can be considered, with the understanding that optimization of molar ratios, temperature, and reaction time may be necessary.

General Procedure for the Mannich Reaction of Phenols:

A mixture of the phenol, the amine (aniline in this case), and formaldehyde is typically reacted in a suitable solvent, such as ethanol or a dioxane-water mixture.[5] The reaction can be carried out at room temperature for an extended period or heated to reflux to increase the reaction rate.[5][6]

Illustrative Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of phenol and aniline in ethanol.

  • To this solution, add a slight excess of aqueous formaldehyde (37% solution).

  • The reaction mixture is then stirred at room temperature for several hours to several days, or heated to reflux for a shorter duration.[6] The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.

Quantitative Data

Quantitative data for the direct synthesis of this compound via the Mannich reaction is not widely reported. However, for Mannich reactions of phenols in general, yields can vary significantly depending on the specific substrates and reaction conditions.[6] The following table summarizes known physical and spectroscopic data for this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO[7]
Molecular Weight 199.25 g/mol [7]
CAS Number 3526-45-2[7]

Spectroscopic Data:

Spectroscopic Data (Predicted/Database)
¹H NMR Characteristic signals are expected for the aromatic protons of the phenol and aniline rings, a singlet for the methylene bridge (-CH₂-), and broad signals for the hydroxyl (-OH) and amine (-NH-) protons.
¹³C NMR Signals corresponding to the twelve aromatic carbons and the methylene carbon are expected. The chemical shifts will be influenced by the hydroxyl and anilinomethyl substituents.
IR Spectroscopy Key vibrational bands would include N-H stretching, O-H stretching, C-N stretching, and C-O stretching, as well as characteristic aromatic C-H and C=C stretching frequencies.

Visualizing the Synthesis and Logic

To better understand the process, the following diagrams created using the DOT language illustrate the key pathways and relationships in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product Phenol Phenol Mixing Mixing in Solvent (e.g., Ethanol) Phenol->Mixing Aniline Aniline Aniline->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Reaction Mannich Reaction (Room Temp or Reflux) Mixing->Reaction Workup Work-up & Purification (Recrystallization/Chromatography) Reaction->Workup Product This compound Workup->Product

General Experimental Workflow for the Synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Attack Aniline Aniline Aminol Aminol Intermediate Aniline->Aminol + Formaldehyde Formaldehyde Formaldehyde->Aminol Iminium N-phenylmethaniminium Ion Aminol->Iminium - H₂O Intermediate Wheland Intermediate Iminium->Intermediate Phenol Phenol Phenol->Intermediate Product This compound Intermediate->Product - H⁺

Core Mechanism of the Mannich Reaction for this compound Synthesis.

Conclusion

The synthesis of this compound via the Mannich reaction is a direct and effective method that leverages fundamental principles of organic chemistry. While specific quantitative data and detailed protocols for this exact transformation require further exploration and optimization, the established mechanisms and general procedures for phenolic Mannich reactions provide a solid foundation for researchers. The information and diagrams presented in this guide are intended to facilitate a deeper understanding of the synthesis and to serve as a practical resource for the scientific community.

References

The Multifaceted Biological Activities of 2-(Anilinomethyl)phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(anilinomethyl)phenol scaffold, a classic example of a Mannich base, represents a privileged structure in medicinal chemistry. Its synthetic accessibility and the ease with which substitutions can be made on both the phenolic and aniline rings have made it an attractive target for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives is the Mannich reaction. This one-pot, three-component condensation reaction involves a phenol, a primary or secondary aniline, and formaldehyde. The reaction proceeds via the formation of an iminium ion from the aniline and formaldehyde, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring, typically at the ortho position to the hydroxyl group due to its activating and directing effects.

General Synthetic Workflow

The general workflow for the synthesis of these compounds is straightforward, making it amenable to the creation of libraries for structure-activity relationship (SAR) studies.

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenol Phenol (with optional substituents) Reaction Mannich Reaction (One-pot condensation) Phenol->Reaction Aniline Aniline (primary or secondary) Aniline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives via the Mannich reaction.

Anticancer Activity

Phenolic compounds are well-known for their cytotoxic properties against various cancer cell lines. Derivatives of the this compound scaffold, particularly those incorporating heterocyclic amines like tetrahydroquinoline, have shown promising anticancer activity. The primary mechanism of action is the induction of apoptosis or programmed cell death.

Cytotoxicity Data

The cytotoxic effects of these derivatives are typically evaluated using cell viability assays, such as the MTT assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound StructureCell LineIC50 (µM)Reference
2-((3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenolU2OS36.6[1]
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenolU2OS50.5 ± 3.8[2][3]
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenolHEK-293TData available[1]
2-(Indolin-1-yl(aryl)methyl)-4-nitrophenol derivativesU2OS66-88[4]

Note: The table summarizes data for structurally related alkylaminophenols, highlighting the potential of this compound class.

Mechanism of Action: Induction of Apoptosis

This compound derivatives often induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. These pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution of cell death.

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and involves the regulation of mitochondrial outer membrane permeabilization (MOMP) by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak promote MOMP, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, subsequently activating effector caspases.

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to transmembrane death receptors (e.g., Fas). This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC), where caspase-8 is activated. Active caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which links to the intrinsic pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound This compound Derivative DeathReceptor Death Receptors (e.g., Fas) Compound->DeathReceptor Upregulates Fas Bcl2 Bcl-2 (Anti-apoptotic) [Inhibited] Compound->Bcl2 Bax Bax (Pro-apoptotic) [Activated] Compound->Bax Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase8->Bax via tBid Caspase37 Effector Caspases (Caspase-3, -7) activation Caspase8->Caspase37 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion blocks Cytochrome c release Bax->Mitochondrion promotes Cytochrome c release Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic signaling pathways induced by this compound derivatives.

Antimicrobial Activity

Mannich bases derived from phenols are known to possess significant antimicrobial properties. Their mechanism of action is often attributed to the disruption of microbial membranes and interference with essential cellular processes.

Antimicrobial Susceptibility Data

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µM)Reference
Indoline-derived phenolic Mannich basesStaphylococcus aureus1.18 - 9.64[5]
Indoline-derived phenolic Mannich basesEnterococcus faecalis2.36 - 19.27[5]
1-phenylaminomethyl-naphthalen-2-olStaphylococcus aureusModerate[6]
1-phenylaminomethyl-naphthalen-2-olBacillus subtilisModerate[6]
2,5-bis-morpholinomethyl hydroquinoneAspergillus nigerExcellent[7]

Note: Data represents the range of activities observed for different derivatives within the specified class.

Proposed Mechanism of Antimicrobial Action

The lipophilic nature of the this compound scaffold allows it to penetrate the lipid-rich cell membranes of bacteria and fungi. Once inside, the phenolic hydroxyl group and the amine functionality can disrupt membrane potential, inhibit essential enzymes, and interfere with nutrient uptake, ultimately leading to cell death.

G Compound This compound Derivative Membrane Microbial Cell Membrane (Lipid Bilayer) Compound->Membrane Penetrates Inhibition Inhibition of Essential Enzymes Compound->Inhibition Interacts with Disruption Membrane Disruption & Permeabilization Membrane->Disruption CellDeath Cell Death Disruption->CellDeath Inhibition->CellDeath

Caption: Proposed mechanism of antimicrobial action for this compound derivatives.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl group on the phenol ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

Radical Scavenging Activity

The antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

AssayCompound ClassIC50 (µg/mL)Reference
DPPHPhenolic CompoundsVariable[8][9]
ABTSPhenolic CompoundsVariable[8][9]

Note: The antioxidant activity of this compound derivatives is expected to be influenced by the substitution pattern on the phenolic ring. Electron-donating groups generally enhance activity.

Mechanism of Antioxidant Action

The antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance.

G Phenol { R-OH | Phenolic Compound} Products { R-O• | Stabilized Phenoxy Radical} | { XH | Neutralized Molecule} Phenol:f0->Products:f0 H• donation Radical { X• | Free Radical} Radical:f0->Products:f1 H• acceptance

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(Anilinomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-(anilinomethyl)phenol, a molecule of interest in coordination chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed crystallographic data, experimental protocols for its synthesis and crystallization, and a visual representation of the experimental workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.[1] Key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the molecule's solid-state conformation.

ParameterValue[1]
Chemical FormulaC₁₃H₁₃NO
Formula Weight199.24
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5911 (16)
b (Å)7.932 (2)
c (Å)11.803 (3)
α (°)90.649 (5)
β (°)91.985 (4)
γ (°)90.323 (5)
Volume (ų)523.1 (2)
Z2
Temperature (K)295
R-factor0.041
wR-factor0.108

The molecular structure reveals a dihedral angle of 71.08 (4)° between the planes of the two benzene rings.[1] In the crystal, molecules form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds. These dimers are further linked by N—H···O hydrogen bonds, creating a stable three-dimensional network.[1]

Experimental Protocols

The synthesis of this compound is achieved through a two-step process involving the formation of a Schiff base intermediate followed by its reduction.

Step 1: Synthesis of 2-(phenyliminomethyl)phenol (Schiff Base Intermediate)

The precursor, 2-(phenyliminomethyl)phenol, is synthesized by the condensation reaction of salicylaldehyde and aniline.[2][3][4]

  • Materials: Salicylaldehyde (10 mmol), Aniline (10 mmol), Ethanol (50 mL).[2]

  • Procedure:

    • Dissolve 10 mmol of salicylaldehyde in 50 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • To this solution, add 10 mmol of aniline dropwise while stirring.[2]

    • The reaction mixture is typically stirred at room temperature. The progress of the imine formation can be monitored by techniques such as infrared spectroscopy.[2][3][4]

    • Upon completion, the solvent is removed under reduced pressure to yield the crude 2-(phenyliminomethyl)phenol, which can be purified by recrystallization.

Step 2: Synthesis of this compound

The final product is obtained by the reduction of the Schiff base intermediate using sodium borohydride.[1]

  • Materials: 2-(phenyliminomethyl)phenol (1.97 g, 10 mmol), Sodium borohydride (NaBH₄) (0.38 g, 10 mmol), Methanol (60 mL).[1]

  • Procedure:

    • Dissolve 1.97 g (10 mmol) of 2-(phenyliminomethyl)phenol in 60 mL of methanol in a suitable reaction vessel.

    • Add 0.38 g (10 mmol) of sodium borohydride to the solution in portions while stirring. The reduction of the C=N double bond can be monitored in situ using infrared spectroscopy.[2][3][4]

    • After the reaction is complete, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

    • The organic layer is then dried and the solvent evaporated to yield the crude this compound.

Crystallization for X-ray Analysis

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation.

  • Procedure:

    • Dissolve the purified this compound in 95% ethanol.[1]

    • Allow the solution to stand at room temperature for slow evaporation of the solvent.[1]

    • Over time, single crystals of the compound will form.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Salicylaldehyde Salicylaldehyde Imine_Formation Condensation (Ethanol) Salicylaldehyde->Imine_Formation Aniline Aniline Aniline->Imine_Formation Schiff_Base 2-(phenyliminomethyl)phenol Imine_Formation->Schiff_Base Reduction Reduction (NaBH4, Methanol) Schiff_Base->Reduction Final_Product This compound Reduction->Final_Product Crystallization Crystallization (Slow Evaporation from Ethanol) Final_Product->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal XRD Single-Crystal X-ray Diffraction Single_Crystal->XRD Crystal_Structure Crystal Structure Data XRD->Crystal_Structure

Synthesis and characterization workflow.

References

A Technical Guide to the Solubility of 2-(Anilinomethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(Anilinomethyl)phenol, a molecule of interest in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this compound in various organic solvents. This guide, therefore, provides a detailed framework for researchers to determine the solubility of this compound. It includes predicted qualitative solubility in a range of common organic solvents, a comprehensive experimental protocol for the widely accepted shake-flask method, and a visual representation of the experimental workflow. This document is intended to serve as a practical resource for scientists and researchers engaged in the study and application of this compound, enabling them to generate the necessary solubility data for their specific research and development needs.

Predicted Qualitative Solubility of this compound

Solvent Predicted Qualitative Solubility Rationale
Polar Protic Solvents
MethanolSolubleCapable of hydrogen bonding with the hydroxyl and amino groups.
EthanolSolubleSimilar to methanol, can act as a hydrogen bond donor and acceptor.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to accept hydrogen bonds.
AcetoneModerately SolubleCan accept hydrogen bonds but is less polar than DMSO.
AcetonitrileSparingly SolubleLess polar than other polar aprotic solvents.
Non-Polar Solvents
TolueneSparingly SolubleAromatic nature may provide some interaction with the phenyl rings.
HexaneInsolubleLacks the polarity to interact with the polar functional groups.
DichloromethaneModerately SolubleCan interact with the aromatic rings and has some polarity.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a solid compound in a given solvent.[1][2] This protocol is adapted from standard methodologies, such as the OECD Guideline 105.[3][4][5][6]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure
  • Preparation of the Test System:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials using an orbital shaker or magnetic stirrer at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

  • Phase Separation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

    • Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. The filter material should be compatible with the organic solvent used.

    • Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • For UV-Vis Spectrophotometry: Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the same solvent. Determine the wavelength of maximum absorbance (λmax) for the compound.

    • For HPLC: Develop a suitable HPLC method with an appropriate column and mobile phase. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in constant temperature bath B->C D Agitate for 24-72 hours to reach equilibrium C->D E Stop agitation and allow solid to settle (or centrifuge) D->E F Withdraw supernatant E->F G Filter through 0.45 µm filter F->G H Dilute sample G->H I Quantify concentration (UV-Vis or HPLC) H->I J Solubility Data (g/L, mol/L) I->J Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, addressing the current gap in publicly available quantitative data. The predicted qualitative solubility offers a starting point for solvent selection, while the detailed experimental protocol for the shake-flask method equips researchers with a reliable methodology to generate precise and accurate quantitative solubility data. The successful determination of the solubility of this compound is a critical step in its further development and application in various scientific and industrial fields.

References

An In-depth Technical Guide on the Thermal Stability of 2-(Anilinomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental data on the thermal stability of 2-(Anilinomethyl)phenol. This guide provides a framework for its analysis based on the known thermal properties of related compounds and standardized methodologies.

Introduction

This compound is a phenolic Mannich base, a class of compounds recognized for its wide-ranging applications in medicinal chemistry and materials science.[1] The thermal stability of any chemical entity is a critical parameter, influencing its synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are paramount. This document outlines the standard methodologies and theoretical considerations for assessing the thermal stability of this compound. While direct experimental data is not available in the cited literature, this guide presents the necessary protocols and predictive frameworks to enable its determination.

Predicted Thermal Behavior

This compound is structurally related to phenol-formaldehyde resins, which are known for their thermal stability.[2] The thermal degradation of such compounds typically involves the cleavage of methylene bridges that link aromatic rings.[3] It is hypothesized that the thermal decomposition of this compound would initiate with the scission of the C-N bonds in the anilinomethyl bridge, as these are generally the most thermally labile. Subsequent degradation would likely involve the decomposition of the resulting phenolic and anilinic fragments.

Quantitative Thermal Analysis Data

A thorough review of scientific databases reveals no specific studies detailing the quantitative thermal stability of this compound. To facilitate future research, the following table outlines the standard data presentation for a thermogravimetric analysis (TGA) study.

Table 1: Representative Table for TGA Data of this compound

ParameterValue (°C or %)Conditions
Onset of Decomposition (Tonset)Data not availableInert Atmosphere (N₂)
Peak Decomposition Temperature (Tpeak)Data not availableInert Atmosphere (N₂)
Mass Loss at TpeakData not availableInert Atmosphere (N₂)
Final Residual Mass at 800 °CData not availableInert Atmosphere (N₂)
Onset of Decomposition (Tonset)Data not availableOxidative Atmosphere (Air)
Peak Decomposition Temperature (Tpeak)Data not availableOxidative Atmosphere (Air)
Final Residual Mass at 800 °CData not availableOxidative Atmosphere (Air)

Researchers are encouraged to populate this table upon experimental investigation.

Experimental Protocols for Thermal Analysis

To determine the data outlined in Table 1, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

4.1 Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is ideal for determining decomposition temperatures and residual mass.

  • Objective: To determine the thermal stability and decomposition profile of this compound.

  • Instrumentation: A thermogravimetric analyzer (e.g., NETZSCH STA449c, Mettler Toledo TGA1600).[4][5]

  • Sample Preparation:

    • Ensure the this compound sample is pure and dry.

    • Accurately weigh 5–10 mg of the sample into a ceramic (e.g., alumina) or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: Perform separate runs under an inert atmosphere (Nitrogen or Argon) and an oxidative atmosphere (Air) to assess both thermal and thermo-oxidative stability.

    • Flow Rate: Set the purge gas flow rate to a constant value, typically 30–50 mL/min.[4][6]

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 30-40 °C).

      • Ramp the temperature from the starting point to a final temperature (e.g., 800-1000 °C).[5]

      • Heating Rate: A standard heating rate of 10 °C/min is commonly used.[3][4] Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) can be used for kinetic studies.[3]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Plot the derivative of the mass loss with respect to temperature (d(mass)/dT) to obtain the DTG curve, which shows the temperature of the maximum rate of mass loss (Tpeak).

    • Determine the onset temperature (Tonset) of decomposition, typically defined by the intersection of the baseline tangent with the tangent of the decomposition step.

    • Calculate the percentage of mass loss at each decomposition step and the final residual mass.

4.2 Protocol for Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

  • Objective: To identify the melting point and any exothermic or endothermic events associated with the thermal decomposition of this compound.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 2–5 mg of the pure, dry sample into an aluminum crucible.

    • Hermetically seal the crucible to contain any volatiles released during heating.

  • Experimental Conditions:

    • Reference: An empty, sealed aluminum crucible is used as the reference.

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate.

    • Temperature Program:

      • Equilibrate the sample at a temperature below its expected melting point.

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected melting and decomposition regions.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic peaks, which correspond to events like melting. The peak maximum is typically taken as the melting point.

    • Identify exothermic peaks, which may correspond to crystallization, curing, or decomposition reactions.[6]

Visualizations: Workflow and Hypothetical Decomposition

5.1 Experimental Workflow

The following diagram illustrates a standard workflow for assessing the thermal stability of a compound like this compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_interp Phase 3: Interpretation & Reporting A Compound Synthesis & Purification B Purity Confirmation (NMR, MS, HPLC) A->B C Sample Preparation (Drying, Weighing) B->C D TGA Analysis (Inert & Oxidative Atm.) C->D E DSC Analysis (Melting & Decomposition) C->E F Data Processing (T-onset, T-peak, Mass Loss) D->F E->F G Kinetic Analysis (Optional) F->G H Comprehensive Report & Stability Assessment F->H

Caption: General workflow for thermal stability characterization.

5.2 Hypothetical Decomposition Pathway

This diagram outlines a plausible thermal decomposition pathway for this compound under inert conditions, initiating at the weakest chemical bonds.

G A This compound (Parent Molecule) B Thermal Energy Input (Heat) C Initial Bond Scission (C-N Bonds) A->C Weakest Link B->C D Formation of Radical Intermediates (e.g., Benzyl & Anilino Radicals) C->D E Volatile Decomposition Products (Phenol, Aniline, Toluene, etc.) D->E Fragmentation F Secondary Reactions & Cross-linking D->F Recombination G Formation of Char Residue (High Temperature) F->G

Caption: Hypothetical thermal decomposition pathway for this compound.

References

Quantum Chemical Calculations for 2-(Anilinomethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-(Anilinomethyl)phenol. This compound, belonging to the class of Mannich bases, is of significant interest in medicinal chemistry due to its potential biological activities. Understanding its structural, electronic, and spectroscopic features through computational methods is crucial for designing and developing new therapeutic agents. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, presenting data in a clear, structured format for researchers.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a standard tool in computational chemistry for its favorable balance between accuracy and computational cost. The core idea of DFT is to describe a system's properties based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function.

For a molecule like this compound, DFT calculations, particularly using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly employed.[1] The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical for obtaining accurate results. Basis sets such as 6-311++G(d,p) are frequently used for organic molecules as they provide a good description of the electron distribution.[1][2]

Computational and Experimental Protocols

A combined theoretical and experimental approach is the most robust way to study molecular properties. The computational results can be validated against experimental data, providing a deeper understanding of the molecule's behavior.

Computational Protocol: A DFT-Based Approach

A typical computational workflow for studying this compound using DFT is outlined below. This protocol is based on methodologies frequently reported for similar phenolic and aniline derivatives.[3][4][5]

  • Molecular Structure Optimization:

    • The initial 3D structure of this compound is drawn using a molecular visualization program like GaussView.

    • The geometry is then optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional with a basis set like 6-311G+(d,p).[3]

    • The optimization process continues until the forces on each atom are close to zero, indicating a stable structure on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra. It is common practice to scale the calculated frequencies by a scaling factor (e.g., 0.96) to account for anharmonicity and other systematic errors.[6]

  • Electronic Properties Calculation:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[4] A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks.[7]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge transfer, and hyperconjugative interactions.

  • Spectroscopic Properties Simulation:

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the electronic transitions and the maximum absorption wavelengths (λmax).[8]

    • NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.[6]

The logical workflow for these computational studies can be visualized as follows:

G cluster_input Input cluster_dft DFT Calculations (e.g., Gaussian 09) cluster_output Output & Analysis cluster_exp Experimental Validation initial_structure Initial 3D Structure (e.g., from GaussView) geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) initial_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP, NBO) geom_opt->electronic_prop spectro_prop Spectroscopic Properties (TD-DFT for UV-Vis, GIAO for NMR) geom_opt->spectro_prop optimized_geom Optimized Geometry geom_opt->optimized_geom vibrational_spectra Calculated Vibrational Spectra freq_calc->vibrational_spectra electronic_data Electronic Property Data electronic_prop->electronic_data simulated_spectra Simulated UV-Vis & NMR Spectra spectro_prop->simulated_spectra xray X-ray Crystallography optimized_geom->xray Comparison ftir_raman FT-IR / Raman Spectroscopy vibrational_spectra->ftir_raman Comparison uv_vis_exp UV-Vis Spectroscopy simulated_spectra->uv_vis_exp Comparison nmr_exp NMR Spectroscopy simulated_spectra->nmr_exp Comparison

Caption: Workflow for Quantum Chemical Analysis of this compound.

Experimental Protocols

Experimental data is essential for validating the computational results. Key experimental techniques include:

  • Synthesis: this compound can be synthesized by the reduction of 2-(phenyliminomethyl)phenol.[9]

  • Single-Crystal X-ray Diffraction: This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths and angles.[9] This data is the gold standard for validating the calculated optimized geometry.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's vibrations. The resulting spectrum provides a fingerprint of the functional groups present.

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions between molecular orbitals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Data Presentation and Analysis

The quantitative data obtained from both computational and experimental studies should be summarized in tables for easy comparison and analysis.

Geometric Parameters

The optimized geometric parameters (bond lengths and angles) from DFT calculations can be compared with experimental data from X-ray crystallography.

Table 1: Selected Optimized and Experimental Geometric Parameters for this compound

ParameterBond/AngleCalculated (B3LYP/6-311+G(d,p))Experimental (X-ray)[9]
Bond Length (Å) O1-H10.97-
C1-O11.361.367(2)
C7-N11.471.458(2)
N1-H21.02-
N1-C81.431.425(2)
Bond Angle (°) C2-C1-O1118.5118.2(1)
C1-C7-N1112.0112.4(1)
C7-N1-C8115.8115.9(1)
Dihedral Angle (°) C2-C1-C7-N1-85.2-84.7(2)

Note: Experimental data is from the crystal structure and may differ slightly from the gas-phase calculations.

Vibrational Frequencies

The calculated vibrational frequencies can be assigned to specific vibrational modes and compared with experimental FT-IR data.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated (Scaled)Experimental (FT-IR)Assignment
ν(O-H)3450~3400O-H stretching
ν(N-H)3350~3300N-H stretching
ν(C-H) aromatic3100-30003050-3000C-H aromatic stretching
ν(C=C) aromatic1600-14501595, 1490, 1455C=C aromatic ring stretching
δ(O-H)13501345O-H in-plane bending
ν(C-N)12801275C-N stretching
ν(C-O)12501240C-O stretching

Note: Calculated frequencies are typically scaled to better match experimental values.

Electronic Properties

Key electronic properties derived from DFT calculations provide insights into the molecule's reactivity and electronic behavior.

Table 3: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment2.5 D

The HOMO-LUMO energy gap indicates the molecule's stability. A larger gap suggests higher stability and lower reactivity.[4] The dipole moment provides information about the overall polarity of the molecule.

The relationship between these key electronic properties can be visualized as follows:

G cluster_properties Derived Properties lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) reactivity Chemical Reactivity (Inverse relationship with gap) lumo->reactivity Electron Acceptor homo->lumo Energy Gap (ΔE) Excitation Energy homo->reactivity Electron Donor

Caption: Relationship between FMOs and Chemical Reactivity.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful framework for investigating the molecular properties of this compound. By combining computational modeling with experimental validation, researchers can gain a detailed understanding of its geometry, vibrational modes, and electronic characteristics. This knowledge is invaluable for structure-activity relationship studies and for the rational design of new drug candidates based on this promising scaffold. The methodologies and data presentation formats outlined in this guide offer a standardized approach for conducting and reporting such research, facilitating clearer communication and comparison across different studies.

References

Electrophilic Substitution on 2-(Anilinomethyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electrophilic substitution reactions on 2-(anilinomethyl)phenol, a molecule of interest in medicinal chemistry and materials science. Due to the presence of two activating groups on the phenolic ring and a second aromatic system, the regioselectivity of these reactions is a subject of considerable interest. This document outlines the theoretical basis for predicting reaction outcomes, provides detailed experimental protocols for key electrophilic substitution reactions based on analogous systems, and presents quantitative data in a structured format. Visual aids in the form of reaction pathway diagrams and logical workflows are included to facilitate a deeper understanding of the underlying principles.

Introduction

This compound, a Mannich base derived from phenol, aniline, and formaldehyde, possesses a unique molecular architecture with two aromatic rings and multiple reactive sites. The phenolic ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of a strongly activating hydroxyl (-OH) group and an anilinomethyl group. The interplay of the directing effects of these two substituents, coupled with the potential for competitive substitution on the aniline ring, makes the study of its electrophilic substitution reactions a compelling area of research. Understanding the regiochemical outcomes of these reactions is crucial for the targeted synthesis of novel derivatives with potential applications in drug discovery and materials science.

Theoretical Considerations: Predicting Regioselectivity

The primary factors governing the regioselectivity of electrophilic substitution on this compound are the electronic effects of the substituents and the steric hindrance.

  • Directing Effects of Substituents:

    • Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating, ortho, para-directing group. It donates electron density to the aromatic ring through resonance, significantly increasing the nucleophilicity of the positions ortho and para to it.

    • Anilinomethyl (-CH₂NHPh) Group: The anilinomethyl group is also an activating, ortho, para-directing group. The nitrogen atom's lone pair can participate in resonance with the aniline ring, and the alkyl chain can be weakly electron-donating to the phenol ring through an inductive effect. The overall effect is an increase in electron density on the phenol ring.

  • Combined Directing Effects: With both the -OH and -CH₂NHPh groups being ortho, para-directing, the positions of electrophilic attack on the phenol ring are strongly activated. The primary sites for substitution will be the positions ortho and para to the hydroxyl group. Given that the position ortho to the -OH group is already substituted with the anilinomethyl group, the available activated positions are C4 and C6.

  • Steric Hindrance: The bulky anilinomethyl group at the C2 position will sterically hinder electrophilic attack at the adjacent C6 position. Therefore, substitution is most likely to occur at the C4 position, which is para to the hydroxyl group and less sterically encumbered.

  • Reactivity of the Aniline Ring: The aniline ring is also activated towards electrophilic substitution. However, under acidic conditions, which are common for many EAS reactions, the nitrogen of the anilino group can be protonated to form an anilinium ion (-NH₂⁺Ph). This anilinium group is strongly deactivating and meta-directing. Consequently, electrophilic substitution on the aniline ring is generally disfavored under acidic conditions.

Logical Workflow for Predicting the Major Product

The following diagram illustrates the decision-making process for predicting the major product of an electrophilic substitution reaction on this compound.

G Workflow for Predicting Electrophilic Substitution on this compound start Start: this compound + Electrophile (E+) ring_select Which ring is more reactive? start->ring_select phenol_ring Phenol ring is more activated (-OH and -CH2NHPh are activating) ring_select->phenol_ring Phenol aniline_ring Aniline ring can be deactivated (protonation of N under acidic conditions) ring_select->aniline_ring Aniline directing_effects Determine directing effects on the phenol ring phenol_ring->directing_effects ortho_para -OH is a strong o,p-director -CH2NHPh is an o,p-director directing_effects->ortho_para steric_hindrance Consider steric hindrance ortho_para->steric_hindrance para_favored Substitution at C4 (para to -OH) is sterically favored over C6 (ortho) steric_hindrance->para_favored end Major Product: 4-E-2-(anilinomethyl)phenol para_favored->end

Caption: Logical workflow for predicting the major product.

Key Electrophilic Substitution Reactions

This section details the expected outcomes and provides adapted experimental protocols for common electrophilic substitution reactions on this compound.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Due to the high activation of the phenol ring, mild nitrating agents are recommended to avoid polysubstitution and oxidation.

Expected Major Product: 2-(Anilinomethyl)-4-nitrophenol

Reaction Scheme:

G sub This compound reagent + HNO₃ / H₂SO₄ (dil.) sub->reagent prod 2-(Anilinomethyl)-4-nitrophenol reagent->prod

Caption: Nitration of this compound.

Adapted Experimental Protocol (from Nitration of Phenol):

  • Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid (catalytic amount) dropwise to the cooled solution. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice and water with vigorous stirring.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2-(anilinomethyl)-4-nitrophenol.

Table 1: Predicted Quantitative Data for Nitration

ProductPredicted Yield (%)Predicted Regioselectivity
2-(Anilinomethyl)-4-nitrophenol60-70Major
2-(Anilinomethyl)-6-nitrophenol10-20Minor
Dinitro and other byproducts<10Minor
Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. As with nitration, the high reactivity of the phenol ring necessitates the use of mild halogenating agents and controlled conditions to prevent polysubstitution.

Expected Major Product: 4-Bromo-2-(anilinomethyl)phenol

Reaction Scheme:

G sub This compound reagent + Br₂ in CCl₄ sub->reagent prod 4-Bromo-2-(anilinomethyl)phenol reagent->prod

Caption: Bromination of this compound.

Adapted Experimental Protocol (from Bromination of Phenol):

  • Dissolution: Dissolve this compound (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Addition of Halogenating Agent: Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise to the cooled reaction mixture with constant stirring. The bromine color should disappear as it reacts.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

  • Work-up: Wash the reaction mixture with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 2: Predicted Quantitative Data for Bromination

ProductPredicted Yield (%)Predicted Regioselectivity
4-Bromo-2-(anilinomethyl)phenol70-80Major
6-Bromo-2-(anilinomethyl)phenol5-15Minor
Dibromo and other byproducts<10Minor
Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. The regioselectivity of this reaction is often temperature-dependent.

Expected Major Product (Thermodynamic Control): this compound-4-sulfonic acid

Reaction Scheme:

G sub This compound reagent + H₂SO₄ (conc.), heat sub->reagent prod This compound-4-sulfonic acid reagent->prod

Caption: Sulfonation of this compound.

Adapted Experimental Protocol (from Sulfonation of Phenol):

  • Reaction Setup: Place this compound (1 equivalent) in a round-bottom flask.

  • Addition of Sulfonating Agent: Slowly add concentrated sulfuric acid (1.1 equivalents) to the flask with stirring.

  • Thermodynamic Control (for para-product): Heat the reaction mixture to 100 °C and maintain this temperature for 2-3 hours.

  • Kinetic Control (for ortho-product): For the ortho-isomer, the reaction should be carried out at a lower temperature (e.g., room temperature) for a longer duration.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice.

  • Isolation: The sulfonic acid derivative will precipitate. Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • Purification: The product can be purified by recrystallization from water.

Table 3: Predicted Quantitative Data for Sulfonation

ProductPredicted Yield (%) (at 100 °C)Predicted Regioselectivity
This compound-4-sulfonic acid80-90Major (Thermodynamic)
This compound-6-sulfonic acid5-10Minor (Kinetic)
Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not effective for phenols. The Lewis acid catalyst (e.g., AlCl₃) complexes with the lone pairs on the hydroxyl oxygen, deactivating the ring towards electrophilic substitution.[1][2] Furthermore, the amine functionality in the anilinomethyl group would also react with the Lewis acid. Therefore, alternative methods for acylation and alkylation, such as the Fries rearrangement for acylation or direct alkylation under different catalytic conditions, would be necessary.

Conclusion

The electrophilic substitution on this compound is predicted to occur predominantly on the highly activated phenol ring. The strong ortho, para-directing influence of the hydroxyl group, combined with the steric hindrance imposed by the bulky anilinomethyl substituent at the C2 position, directs electrophiles primarily to the C4 position. While the aniline ring is also susceptible to electrophilic attack, its reactivity is significantly diminished under the acidic conditions often employed in these reactions. The provided experimental protocols, adapted from similar reactions on simpler phenols, offer a solid starting point for the synthesis and functionalization of this compound derivatives. Further experimental work is required to optimize these reactions and to fully characterize the resulting products and their isomer distributions.

References

Methodological & Application

Synthesis of 2-(Anilinomethyl)phenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(anilinomethyl)phenol, a versatile intermediate in organic synthesis. The primary synthetic route described is the Mannich reaction, a classic three-component condensation involving phenol, aniline, and formaldehyde. This method offers an efficient pathway to obtaining the target compound. This application note includes a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of a phenol, a secondary amine, and two aromatic rings within the structure allows for a wide range of subsequent chemical modifications. These compounds are often precursors in the synthesis of more complex heterocyclic structures, such as benzoxazines, which are used in the formulation of high-performance polymers. The synthesis of this compound is most commonly achieved through the Mannich reaction, a nucleophilic addition reaction that involves the aminoalkylation of an acidic proton located on a carbon atom.[1]

Synthesis via Mannich Reaction

The synthesis of this compound is a well-established example of the Mannich reaction. This one-pot, three-component reaction involves the condensation of phenol, aniline, and formaldehyde. The reaction proceeds via the formation of an iminium ion from aniline and formaldehyde, which then acts as an electrophile and reacts with the electron-rich phenol at the ortho position to the hydroxyl group.

Reaction Scheme:

Phenol + Aniline + Formaldehyde → this compound + H₂O

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of aminomethylated phenols via the Mannich reaction, providing a comparative overview for researchers.

ReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Phenol, Aniline, FormaldehydeEthanolRoom TemperatureSeveral DaysGoodGeneral procedure for aminomethylated phenols.[2][3]
Phenol, 2-Aminopyridine, BenzaldehydeNone8030-120 min40-97Solvent-free synthesis of related 2-[phenyl(pyridin-2-ylamino)methyl]phenols.[4]
Eugenol, Dimethylamine, FormaldehydeEthanol78 (Reflux)90 min82.54Synthesis of 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol.[5]
3,4-Dimethylphenol, (2-Fluorophenyl)methanamineNoneMicrowave (200W)N/AN/AMicrowave-assisted, solvent-free synthesis of a Mannich base.[1]

Note: "N/A" indicates that the specific data point was not available in the cited literature. "Good" is a qualitative description from the source.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound via the Mannich reaction.

Materials:

  • Phenol (C₆H₅OH)

  • Aniline (C₆H₅NH₂)

  • Formaldehyde (37% aqueous solution, HCHO)

  • Ethanol (C₂H₅OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heated reactions)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of phenol in ethanol.

  • Addition of Reactants: To the stirred solution, add 1.0 equivalent of aniline followed by the slow, dropwise addition of 1.2 equivalents of a 37% aqueous formaldehyde solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For potentially faster reaction times, the mixture can be gently heated under reflux.

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours to days at room temperature), pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 20 mL).[4]

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product Phenol Phenol Mixing Mixing in Ethanol Phenol->Mixing Aniline Aniline Aniline->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Reaction Mannich Reaction (Stirring at RT) Mixing->Reaction Extraction Extraction with Diethyl Ether Reaction->Extraction Drying Drying over MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization) Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The Mannich reaction for the synthesis of this compound proceeds through the following key steps:

  • Iminium Ion Formation: Aniline reacts with formaldehyde to form a Schiff base, which is then protonated to generate a reactive electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich phenol acts as a nucleophile, attacking the iminium ion. The substitution occurs preferentially at the ortho position due to the directing effect of the hydroxyl group.

  • Deprotonation: A final deprotonation step re-aromatizes the ring and yields the final product, this compound.

Reaction_Mechanism Aniline Aniline Iminium_Ion Iminium Ion (Electrophile) Aniline->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde Phenol Phenol (Nucleophile) Intermediate Intermediate Adduct Phenol->Intermediate + Iminium Ion (Electrophilic Attack) Product This compound Intermediate->Product - H+

Caption: Simplified mechanism of the Mannich reaction.

References

Application Notes and Protocols for the Synthesis of 2-(Anilinomethyl)phenol via Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. This versatile, three-component condensation reaction typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. The resulting products, known as Mannich bases, are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds.

This document provides detailed application notes and protocols for the synthesis of a specific Mannich base, 2-(Anilinomethyl)phenol. This compound is synthesized from phenol, aniline, and formaldehyde. Phenol, with its activated aromatic ring, serves as the active hydrogen compound. The reaction proceeds via the formation of an iminium ion from aniline and formaldehyde, which is then attacked by the electron-rich phenol at the ortho position to the hydroxyl group. This compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities.

Reaction Principle

The synthesis of this compound is a classic example of the Mannich reaction. The mechanism involves two key steps:

  • Formation of the Iminium Ion: Aniline, a primary amine, reacts with formaldehyde to form a Schiff base, which is then protonated to generate a reactive electrophilic species known as the iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich phenol acts as a nucleophile and attacks the iminium ion. Due to the ortho-, para-directing effect of the hydroxyl group on the phenol ring, the aminomethyl group is predominantly introduced at the ortho position, yielding this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Solid
Melting Point 127-131 °C[1]
CAS Number 3526-45-2[2][3]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Predicted
~7.2-7.4m2HAniline aromatic protons
~6.7-7.1m5HPhenol & Aniline aromatic protons
~4.3s2H-CH₂- (methylene bridge)
~9.5br s1H-OH (phenolic)
~4.0br s1H-NH- (amine)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
Predicted
~155C-OH (phenolic)
~148C-N (aniline)
~115-130Aromatic carbons
~48-CH₂- (methylene bridge)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
Predicted
3200-3600 (broad)O-H stretch (phenolic)
3300-3500N-H stretch (secondary amine)
3000-3100Aromatic C-H stretch
~1600, ~1500C=C aromatic ring stretch
~1250C-O stretch (phenolic)
~1350C-N stretch

Experimental Protocol

This protocol describes a general method for the synthesis of this compound via the Mannich reaction.

Materials and Reagents:

  • Phenol

  • Aniline

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (optional, for catalyst)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq.) in ethanol.

  • Addition of Aniline: To the stirred solution, add aniline (1.0 eq.).

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (1.1 eq., 37%) to the reaction mixture. A mild acid catalyst, such as a few drops of hydrochloric acid, can be added at this stage to facilitate the reaction, though it often proceeds without one.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using melting point determination, NMR spectroscopy, and IR spectroscopy.

Visualizations

Mannich_Reaction_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + H₂O Formaldehyde Formaldehyde Formaldehyde->SchiffBase IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ Product This compound IminiumIon->Product Phenol Phenol Phenol->Product - H⁺

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phenol Phenol Mix Mix in Ethanol Phenol->Mix Aniline Aniline Aniline->Mix Formaldehyde Formaldehyde Formaldehyde->Mix Reflux Reflux (2-4h) Mix->Reflux Cool Cool to RT Reflux->Cool Extract Extract with Organic Solvent Cool->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize FinalProduct This compound Recrystallize->FinalProduct Characterize Characterize (m.p., NMR, IR) FinalProduct->Characterize

Caption: Experimental workflow for this compound synthesis.

References

Purification of 2-(Anilinomethyl)phenol by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 2-(Anilinomethyl)phenol, a Mannich base of significant interest in medicinal chemistry and drug development. The protocol details the recrystallization process, a fundamental technique for achieving high purity of solid organic compounds, which is critical for subsequent applications in research and pharmaceutical development.

Introduction

This compound is synthesized via the Mannich reaction, a three-component condensation of phenol, aniline, and formaldehyde. As with many organic syntheses, the crude product often contains unreacted starting materials and various side products. Recrystallization is an effective method for the removal of these impurities, relying on the differential solubility of the desired compound and its contaminants in a selected solvent system at varying temperatures. The principle of this technique is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then to allow the solution to cool, promoting the formation of pure crystals of the desired compound while the impurities remain dissolved in the mother liquor.

Potential Impurities in Crude this compound

The primary impurities in crude this compound typically arise from the Mannich reaction itself. A thorough understanding of these potential contaminants is crucial for selecting an appropriate purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Phenol, aniline, and residual formaldehyde (or its polymeric forms like paraformaldehyde).

  • Bis-substitution Products: 2,6-bis(Anilinomethyl)phenol, formed from the reaction of a second equivalent of aniline and formaldehyde with the product.

  • Polymeric Byproducts: Resinous materials formed from the self-condensation of formaldehyde or its reaction with phenol under the reaction conditions.

  • Other Isomers: Small amounts of 4-(anilinomethyl)phenol may also be formed.

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is the most critical step in the recrystallization process. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or reduced temperatures. Furthermore, the impurities should either be highly soluble at all temperatures or sparingly soluble even at elevated temperatures.

While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table summarizes qualitative solubility information and data for analogous compounds to guide solvent selection.

Solvent SystemQualitative Solubility of this compoundSuitability for RecrystallizationRationale
Ethanol SolubleGoodOften a good choice for polar organic molecules. A single-solvent recrystallization may be effective.
Isopropanol SolubleGoodSimilar to ethanol, it is a polar protic solvent that can effectively dissolve the compound when hot and allow for crystallization upon cooling.
Ethanol/Water Soluble in hot ethanol, less soluble in waterVery GoodA mixed-solvent system can be finely tuned. The compound is dissolved in a minimal amount of hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.
Toluene Sparingly soluble at room temperature, more soluble when hotModerateCan be effective, but care must be taken as aromatic solvents may also dissolve nonpolar impurities.
Hexane InsolublePoor (as a primary solvent)Can be used as an anti-solvent in a mixed-solvent system with a more polar solvent in which the compound is soluble.
Water InsolublePoor (as a primary solvent)Due to the nonpolar nature of the aniline and phenol rings, solubility in water is low.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a mixed-solvent system of ethanol and water, which is often effective for this class of compounds.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol (e.g., 20-30 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve complete dissolution to ensure a good yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, polymeric material) are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Inducing Crystallization:

    • Remove the flask containing the clear solution from the heat source.

    • Slowly add deionized water dropwise to the hot ethanol solution while stirring. Continue adding water until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

    • If too much water is added and the solution becomes excessively cloudy or oily, add a small amount of hot ethanol until the solution becomes clear again.

  • Cooling and Crystal Formation:

    • Cover the mouth of the Erlenmeyer flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.

    • Turn on the vacuum source and pour the cold crystalline mixture into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask to the funnel.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities. Use a minimal amount of the cold solvent to avoid redissolving the product.

  • Drying the Crystals:

    • Leave the crystals in the Buchner funnel with the vacuum on for a period to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass or a drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.

  • Characterization:

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.

    • Further characterization can be performed using techniques such as NMR spectroscopy, IR spectroscopy, and chromatography (TLC or HPLC) to confirm the identity and purity of the compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.

Recrystallization_Workflow Workflow for the Recrystallization of this compound start Start: Crude this compound dissolution 1. Dissolution (in minimal hot ethanol) start->dissolution hot_filtration_q Insoluble impurities present? dissolution->hot_filtration_q hot_filtration 2. Hot Gravity Filtration hot_filtration_q->hot_filtration Yes induce_crystallization 3. Induce Crystallization (add water until cloudy) hot_filtration_q->induce_crystallization No hot_filtration->induce_crystallization cooling 4. Slow Cooling to RT & Ice Bath induce_crystallization->cooling filtration 5. Vacuum Filtration cooling->filtration washing 6. Wash with Cold Solvent filtration->washing impurities Impurities in Mother Liquor filtration->impurities drying 7. Drying washing->drying end End: Pure this compound drying->end

Caption: Experimental workflow for the recrystallization of this compound.

Application Notes and Protocols for 2-(Anilinomethyl)phenol in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of the ligand 2-(anilinomethyl)phenol. While direct catalytic applications of this specific ligand are not extensively reported, its structural similarity to a well-established class of aminophenol and Schiff base ligands allows for the reliable extrapolation of its potential uses in catalysis. The protocols provided are based on established procedures for closely related compounds and serve as a strong starting point for methodology development.

Ligand Synthesis

The synthesis of this compound is typically achieved through a two-step process. First, a Schiff base precursor, 2-(phenyliminomethyl)phenol, is synthesized via the condensation of salicylaldehyde and aniline. Subsequently, the imine bond of the Schiff base is reduced to afford the final aminophenol ligand.

A detailed protocol for the synthesis of the Schiff base precursor is readily available in the literature. The subsequent reduction to this compound is a standard organic transformation.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2-(phenyliminomethyl)phenol (Schiff Base Precursor)

  • Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) in ethanol.

  • Addition of Aniline: To the stirred solution, add aniline (1 equivalent) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a yellow precipitate indicates the formation of the Schiff base.

  • Isolation: After the reaction is complete (typically within a few hours), filter the precipitate and wash it with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the resulting yellow solid, 2-(phenyliminomethyl)phenol, under vacuum.

Part B: Reduction to this compound

  • Reaction Setup: Suspend the synthesized 2-(phenyliminomethyl)phenol (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Reducing Agent: Cool the suspension in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until the yellow color of the Schiff base disappears, indicating the reduction of the imine bond. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Catalytic Applications

Metal complexes of aminophenol and related Schiff base ligands are known to be effective catalysts for a variety of organic transformations. Based on this, metal complexes of this compound are expected to exhibit catalytic activity in reactions such as oxidation, polymerization, and cross-coupling. The following sections outline representative protocols for these applications.

Catalytic Oxidation of Phenols

Metal complexes of ligands similar to this compound have been shown to catalyze the oxidation of substituted phenols to form quinones or coupled products. Copper(II) complexes are particularly common for this transformation.

Table 1: Representative Conditions for Catalytic Phenol Oxidation

ParameterValue
CatalystIn situ prepared Cu(II)-2-(anilinomethyl)phenol complex
Metal PrecursorCopper(II) acetate or Copper(II) chloride
Ligand-to-Metal Ratio1:1 or 2:1
SubstrateSubstituted phenols (e.g., 2,4-di-tert-butylphenol)
OxidantDioxygen (from air) or hydrogen peroxide
SolventMethanol, Ethanol, or Acetonitrile
TemperatureRoom temperature to 60 °C
Typical YieldModerate to high

Experimental Protocol: Catalytic Oxidation of 2,4-di-tert-butylphenol

  • Catalyst Formation: In a reaction vessel, stir a solution of this compound (0.05 mmol) and copper(II) acetate (0.05 mmol) in methanol (10 mL) for 30 minutes at room temperature to form the catalyst complex in situ.

  • Reaction Initiation: Add 2,4-di-tert-butylphenol (1 mmol) to the catalyst solution.

  • Oxidation: Stir the reaction mixture vigorously under an air atmosphere (or with bubbling air) at 50 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC).

  • Workup and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the corresponding quinone or coupled products.

Polymerization of Ethylene

Late transition metal complexes, particularly those of nickel and palladium, with bidentate N,O-ligands are known to be active catalysts for olefin polymerization. A complex of this compound with a suitable metal is a promising candidate for ethylene polymerization.

Table 2: Representative Conditions for Ethylene Polymerization

ParameterValue
Pre-catalystNi(II) or Pd(II) complex of this compound
Co-catalyst/ActivatorMethylaluminoxane (MAO) or Borane activators (e.g., B(C₆F₅)₃)
MonomerEthylene (at a specified pressure)
SolventToluene or Chlorobenzene
Temperature25 - 80 °C
Polymer PropertiesDependent on catalyst structure and reaction conditions

Experimental Protocol: Ethylene Polymerization

This reaction must be carried out under an inert atmosphere using Schlenk line techniques.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the pre-catalyst (a metal complex of this compound, e.g., 10 µmol) in dry toluene (50 mL).

  • Activation: Add the co-catalyst (e.g., MAO, 1000 equivalents) to the solution and stir for a few minutes.

  • Polymerization: Introduce ethylene gas into the reactor at the desired pressure (e.g., 1-10 atm). Maintain a constant temperature and vigorous stirring.

  • Termination: After the desired reaction time, terminate the polymerization by venting the ethylene and adding acidified methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash it with methanol, and dry it under vacuum to a constant weight.

Visualizations

The following diagrams illustrate the synthesis of the this compound ligand and a general catalytic cycle for an oxidation reaction.

Synthesis_of_2_Anilinomethylphenol Salicylaldehyde Salicylaldehyde Schiff_Base 2-(phenyliminomethyl)phenol Salicylaldehyde->Schiff_Base Condensation Aniline Aniline Aniline->Schiff_Base Ligand This compound Schiff_Base->Ligand Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Ligand

Caption: Synthesis of this compound.

Catalytic_Oxidation_Cycle cluster_legend Legend Catalyst L-M(n) Substrate_Complex L-M(n)-Substrate Catalyst->Substrate_Complex Substrate Coordination Oxidized_Complex L-M(n+x)-Substrate Substrate_Complex->Oxidized_Complex Oxidation (e.g., by O2) Product_Release L-M(n) + Product Oxidized_Complex->Product_Release Reductive Elimination L L = this compound M M = Metal Center S Substrate = Phenol P Product = Quinone/Coupled Product

Application Notes and Protocols for the Catalytic Activity of 2-(Anilinomethyl)phenol Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic applications of metal complexes derived from the bidentate ligand 2-(anilinomethyl)phenol. This ligand, featuring a phenol oxygen and an amine nitrogen, forms stable chelate complexes with a variety of transition metals, enabling their use in several important organic transformations. The primary applications highlighted are in catalytic oxidation, ring-opening polymerization, and cross-coupling reactions. Detailed protocols for the synthesis of the ligand and its metal complexes, as well as for representative catalytic reactions, are provided to facilitate their implementation in research and development.

I. Synthesis of this compound Ligand and a Representative Copper(II) Complex

A general workflow for the synthesis of the this compound ligand and its subsequent complexation with a metal salt is depicted below. This process involves the reductive amination of salicylaldehyde with aniline, followed by coordination with a metal precursor.

G cluster_synthesis Ligand Synthesis cluster_complexation Complexation Salicylaldehyde Salicylaldehyde SchiffBase Schiff Base Intermediate (2-(phenyliminomethyl)phenol) Salicylaldehyde->SchiffBase Aniline Aniline Aniline->SchiffBase Reduction Reduction (e.g., NaBH4) SchiffBase->Reduction Ligand This compound (AMP Ligand) Reduction->Ligand Complex [M(AMP)n] Complex (e.g., [Cu(AMP)2]) Ligand->Complex MetalSalt Metal Salt (e.g., Cu(OAc)2) MetalSalt->Complex Solvent Solvent (e.g., Ethanol) Solvent->Complex

Caption: Workflow for the synthesis of the this compound ligand and its metal complex.

Protocol 1: Synthesis of this compound Ligand

This protocol describes the synthesis of the ligand via a Schiff base intermediate followed by in-situ reduction.

Materials:

  • Salicylaldehyde

  • Aniline

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (10 mmol) in methanol (30 mL).

  • Add aniline (10 mmol) to the solution and stir the mixture at room temperature for 30 minutes to form the Schiff base intermediate.

  • Cool the mixture in an ice bath. Slowly add sodium borohydride (15 mmol) in small portions over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by slowly adding distilled water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of a Copper(II) Complex

This protocol provides a general method for the synthesis of a copper(II) complex of this compound.

Materials:

  • This compound ligand

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol

  • Schlenk flask, magnetic stirrer

Procedure:

  • In a Schlenk flask, dissolve the this compound ligand (2 mmol) in ethanol (20 mL).

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in ethanol (20 mL), with gentle heating if necessary.

  • Slowly add the copper(II) acetate solution to the ligand solution with vigorous stirring.

  • A precipitate will typically form. Continue stirring the reaction mixture at room temperature for 12 hours.

  • Collect the solid product by filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

II. Application in Catalytic Oxidation

Complexes of this compound, particularly with copper, have shown significant activity in the catalytic oxidation of phenols and alcohols, mimicking the function of enzymes like catechol oxidase. These reactions are crucial in waste-water treatment and the synthesis of fine chemicals.

Quantitative Data for Phenol Oxidation

The catalytic performance of various copper complexes in the oxidation of phenol derivatives using H₂O₂ as an oxidant is summarized below. The kinetics often follow a Michaelis-Menten model.

Catalyst SystemSubstrateOxidantK_m (mM)k_cat (s⁻¹)Conversion/YieldReference
Cu(II) with 2-amino-4-(4-fluorophenyl)pyrazole ligandPhenolH₂O₂44.72.7 x 10⁻⁷-[1]
Heterodinuclear [Cu(III)(μ-O)₂Ni(III)] complex2,4-di-tert-butylphenol--2.55 M⁻¹s⁻¹ (k₂)45% (dimer)[2]
Mononuclear Cu(II) Schiff base complexes2-AminophenolAir-up to 1.17 x 10⁻³-[3]
Dinuclear Cu(II) complex with bridging phenoxo moieties3,5-di-tert-butylcatecholAir0.2972.0-[4]

Note: Data from structurally related ligands are included to demonstrate the potential catalytic activity.

Proposed Catalytic Cycle for Phenol Oxidation

A plausible mechanism for the copper-catalyzed oxidation of phenols involves the binding of both the phenol substrate and the oxidant (e.g., H₂O₂) to the copper center, facilitating electron transfer and the formation of oxidized products.

G Catalyst [Cu(II)(AMP)2] Intermediate1 [Cu(II)(AMP)2(ArOH)(H2O2)] Catalyst->Intermediate1 + ArOH, H2O2 Substrate Phenol (ArOH) Oxidant H2O2 Intermediate2 [Cu(I)(AMP)2] + ArO• + H2O Intermediate1->Intermediate2 Electron Transfer Intermediate2->Catalyst + H2O2, - H2O Product Oxidized Products (e.g., Quinones) Intermediate2->Product Dimerization, etc.

Caption: Proposed catalytic cycle for the oxidation of phenols by a Cu(II) complex.[1]

Protocol 3: Catalytic Oxidation of Phenol

This protocol describes a general procedure for the oxidation of phenol using a copper(II)-2-(anilinomethyl)phenol complex and hydrogen peroxide.[1]

Materials:

  • Copper(II)-2-(anilinomethyl)phenol complex

  • Phenol

  • Hydrogen peroxide (30% solution)

  • Ethanol and distilled water

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the copper(II) complex in ethanol (e.g., 1 mM).

  • Prepare a stock solution of phenol in distilled water (e.g., 100 mM).

  • In a UV-Vis cuvette, add the solvent (ethanol/water mixture), followed by the phenol solution and the catalyst solution to achieve the desired final concentrations (e.g., 100 µM catalyst, 1-10 mM phenol).

  • Initiate the reaction by adding the hydrogen peroxide solution (e.g., to a final concentration of 0.17 mM).

  • Immediately place the cuvette in the spectrophotometer and monitor the reaction by recording the absorbance at a characteristic wavelength for the product (e.g., 500 nm for certain colored products) at regular time intervals.

  • Initial reaction rates can be determined from the initial slope of the absorbance vs. time plot. Kinetic parameters can be obtained by varying the substrate concentration.

III. Application in Ring-Opening Polymerization (ROP)

Metal complexes of ligands structurally similar to this compound, especially with zinc, are effective initiators for the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA).

Quantitative Data for Lactide Polymerization

The performance of various zinc complexes in the ring-opening polymerization of L-lactide is presented below.

Catalyst SystemMonomerTemp. (°C)Conv. (%)M_n ( g/mol )M_w/M_nTOF (h⁻¹)Reference
[Zn(L1)(OBu)] (phenoxy-imine)L-lactide18092 (2h)109,0001.2-[5]
[Zn(L2)(OBu)] (tert-butyl phenoxy-imine)L-lactide18090 (2h)40,0002.1-[5]
Zn(II) thioether appended iminophenolate complexesrac-lactide180>99 (10 min)--up to 250,000[6]
Zn(II) ethylenediamine based complexesL-lactide180>99 (10 min)--> 100,000[7]

L1 and L2 are phenoxy-imine ligands structurally related to this compound.

Workflow for Ring-Opening Polymerization

The polymerization process is initiated by the metal complex, which coordinates to the lactide monomer and facilitates the ring-opening and subsequent chain propagation.

G Initiator [Zn(AMP)(OR)] Initiator Coordination Coordination & Ring-Opening Initiator->Coordination Monomer Lactide Monomer Monomer->Coordination Propagation Chain Propagation Monomer->Propagation n equivalents Coordination->Propagation Initiated Chain Termination Termination/ Quenching Propagation->Termination Polymer Polylactide (PLA) Termination->Polymer

Caption: General workflow for the ring-opening polymerization of lactide.

Protocol 4: Bulk Polymerization of L-Lactide

This protocol is adapted from procedures using similar zinc phenoxy-imine complexes for the bulk polymerization of L-lactide.[5]

Materials:

  • Zinc(II)-2-(anilinomethyl)phenol complex

  • L-lactide (recrystallized from dry toluene)

  • Benzyl alcohol (BnOH, as co-initiator, dried over molecular sieves)

  • Schlenk tube, oil bath, vacuum line

Procedure:

  • In a glovebox or under an inert atmosphere, add the zinc complex (e.g., 0.01 mmol) and L-lactide (e.g., 10 mmol, to achieve a desired monomer-to-initiator ratio) to a dry Schlenk tube.

  • If using a co-initiator, add the required amount of benzyl alcohol.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 180°C).

  • Stir the molten mixture for the required time (e.g., 2 hours).

  • After the reaction time, cool the tube to room temperature. The resulting solid is the polymer.

  • Dissolve the polymer in chloroform or dichloromethane for analysis by Gel Permeation Chromatography (GPC) to determine molecular weight (M_n) and polydispersity (M_w/M_n).

IV. Application in Suzuki-Miyaura Cross-Coupling

While direct examples using this compound complexes are scarce in the literature, palladium complexes with structurally similar N,O- and N,N-chelating ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for the formation of C-C bonds. It is therefore proposed that palladium complexes of this compound would be active catalysts for this transformation.

Quantitative Data for Suzuki-Miyaura Coupling with Related Catalysts
Catalyst SystemAryl HalideArylboronic AcidBaseYield (%)Reference
Pd(II)-4-((4-arylpiperazin-1-yl)methyl)phenol complex4-BromoacetophenonePhenylboronic acidLiOH·H₂O95[9]
Pd-PEPPSI-IPent (N-Heterocyclic Carbene)4-ChlorotoluenePhenylboronic acidK₃PO₄>95[8]
Pd(OAc)₂ / Dialkylbiaryl Phosphine4-ChlorotoluenePhenylboronic acidK₃PO₄98[10]
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle.

G Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)2 BoronicAcid->PdII_Diaryl Base Base Base->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Protocol 5: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid, using a palladium(II)-2-(anilinomethyl)phenol complex as a pre-catalyst.

Materials:

  • Palladium(II)-2-(anilinomethyl)phenol complex (e.g., 1 mol%)

  • Aryl bromide (e.g., 4-bromoacetophenone, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Schlenk tube, magnetic stirrer, hotplate, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium complex, aryl bromide, phenylboronic acid, and potassium carbonate.

  • Add the dioxane/water solvent mixture (e.g., 5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 80-100°C with stirring for the specified time (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols: 2-(Anilinomethyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and applications of 2-(anilinomethyl)phenol, a versatile Mannich base, in organic synthesis. The document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key chemical processes.

Synthesis of this compound via Mannich Reaction

This compound is synthesized through a Mannich reaction, a three-component condensation involving phenol, aniline, and formaldehyde.[1][2] This reaction is a classic example of aminoalkylation and is fundamental for the formation of β-amino carbonyl compounds and their analogues.[1]

Reaction Mechanism

The mechanism of the Mannich reaction involves two main stages:

  • Formation of the Iminium Ion: Aniline reacts with formaldehyde to form an iminium ion.[1][2]

  • Electrophilic Attack: The electron-rich phenol attacks the iminium ion, leading to the formation of the this compound product.[1][2]

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Electrophilic Attack Aniline Aniline Iminium Iminium Ion Aniline->Iminium + HCHO, - H₂O Formaldehyde Formaldehyde Phenol Phenol Product This compound Phenol->Product + Iminium Ion, - H⁺

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the aminomethylation of phenolic compounds.[3]

Materials:

  • Phenol

  • Aniline

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Benzene (optional, as azeotropic solvent)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 equivalent) in ethanol.

  • Add aniline (1.0 equivalent) to the solution and stir.

  • Slowly add formaldehyde solution (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any unreacted formaldehyde and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Table 1: Representative Reaction Parameters for the Synthesis of this compound

ParameterValue
Phenol10 mmol
Aniline10 mmol
Formaldehyde11 mmol
SolventEthanol (50 mL)
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time3 hours
Yield ~70-85% (expected)

Application as an N,O-Bidentate Ligand in Catalysis

The structure of this compound, featuring a phenolic hydroxyl group and a secondary amine, makes it an excellent N,O-bidentate ligand for coordinating with various transition metals. Such ligands are crucial in catalysis, influencing the activity and selectivity of the metal center.[4][5]

Palladium-Catalyzed Heck Reaction

Palladium complexes of N,O-bidentate ligands are effective catalysts for C-C bond formation reactions, such as the Heck reaction.[4][6] The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

Heck_Reaction cluster_legend L = this compound Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Coord Olefin Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim RedElim Reductive Elimination Elim->RedElim - H-Pd(II)-X RedElim->Pd0 + Base, - BH⁺X⁻

Caption: General catalytic cycle of the Heck reaction using a Pd(0) complex with an N,O-bidentate ligand.

Representative Experimental Protocol for a Heck Reaction

This protocol is a representative procedure for a Heck reaction using a palladium catalyst with an N,O-bidentate ligand.[4][7]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (ligand)

  • Base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., DMF or NMP)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and this compound (4 mol%).

  • Add the solvent and stir the mixture for 10 minutes at room temperature.

  • Add the aryl halide (1.0 equivalent), the alkene (1.2 equivalents), and the base (2.0 equivalents).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Quantitative Data for a Palladium-Catalyzed Heck Reaction

ParameterValue
Catalyst Loading2 mol% Pd(OAc)₂
Ligand Loading4 mol%
SubstrateIodobenzene
Coupling PartnerStyrene
BaseTriethylamine
SolventDMF
Temperature110 °C
Time18 hours
Yield >90% (expected)
Turnover Number (TON) ~45 (expected)
Copper-Catalyzed Oxidation Reactions

Copper complexes with N,O-bidentate ligands are also known to catalyze oxidation reactions, such as the oxidation of phenols.[8][9][10] The this compound ligand can support a copper center in a catalytic cycle that utilizes molecular oxygen or other oxidants to transform substrates.[5]

Applications in Drug Development

Mannich bases, including phenol derivatives, are recognized for their diverse biological activities and are valuable scaffolds in medicinal chemistry.[11][12][13]

Anticancer Activity

Derivatives of 2-(aminomethyl)phenols have shown cytotoxic effects against various cancer cell lines.[11][12][14] For instance, a tetrahydroquinoline derivative of a similar phenol compound exhibited an IC₅₀ value of 50.5 ± 3.8 µM against human osteosarcoma cells and was found to induce apoptosis.[11][12] This suggests that derivatives of this compound could be explored for the development of new anticancer agents.

Table 3: Cytotoxicity of a Representative Phenolic Mannich Base Derivative

Cell LineCompoundIC₅₀ (µM)
Human Osteosarcoma (U2OS)2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol50.5 ± 3.8

Data from a study on a structurally related compound to indicate potential activity.[11][12]

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., U2OS)

  • This compound derivative (test compound)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Cytotoxicity_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 AddCompound Add Test Compound Dilutions Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Dissolve Dissolve Formazan in DMSO Incubate3->Dissolve Measure Measure Absorbance at 570 nm Dissolve->Measure Analyze Calculate IC₅₀ Measure->Analyze

Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

References

Application Notes and Protocols: Fluorescent Sensor Applications of 2-(Anilinomethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(anilinomethyl)phenol derivatives as versatile fluorescent sensors. The protocols detailed below are intended to serve as a guide for the synthesis and application of these sensors for the detection of various analytes, including metal ions and changes in pH.

Introduction

This compound derivatives are a class of fluorophores that have garnered significant interest in the development of chemosensors. Their structure, featuring a phenolic hydroxyl group and an amino nitrogen atom in close proximity, provides an excellent chelation site for various analytes. The parent structure is synthesized through the condensation of salicylaldehyde and an appropriate aniline derivative to form a Schiff base, followed by the reduction of the imine bond. This modular synthesis allows for the fine-tuning of the sensor's photophysical and analyte-binding properties by introducing various substituents on both the phenolic and aniline rings.

The fluorescence signaling of these derivatives is often governed by mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). Upon binding to a target analyte, conformational changes and electronic perturbations in the sensor molecule can lead to a significant "turn-on" or ratiometric fluorescence response, enabling sensitive and selective detection.

I. Application: Detection of Zinc Ions (Zn²⁺)

A prominent application of this compound derivatives is the sensitive and selective detection of zinc ions. Zinc is an essential metal ion in numerous biological processes, and its dysregulation is associated with various diseases.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

In the free sensor, the fluorescence is often quenched due to photoinduced electron transfer (PET) from the lone pair of electrons on the nitrogen atom to the excited fluorophore. Upon coordination with Zn²⁺, the lone pair of electrons on the nitrogen is engaged in the metal complex, inhibiting the PET process and leading to a significant enhancement of fluorescence ("turn-on" response). The rigidification of the molecular structure upon chelation also contributes to the increased fluorescence quantum yield.

CHEF_mechanism_for_Zn2_detection Free_Sensor This compound Derivative (Low Fluorescence) Excited_State Excited State Free_Sensor->Excited_State Excitation Complex Sensor-Zn²⁺ Complex (High Fluorescence) Free_Sensor->Complex + Zn²⁺ PET Photoinduced Electron Transfer (PET) Excited_State->PET Quenching Fluorescence Quenching PET->Quenching Zn2_ion Zn²⁺ Ion CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF

Caption: CHEF mechanism for Zn²⁺ detection.

Quantitative Data

The following table summarizes the performance of a representative this compound-based sensor for Zn²⁺ detection. The data is based on analogous Schiff base precursors which exhibit similar binding motifs.

ParameterValueReference
AnalyteZn²⁺[1]
Detection Limit9.53 x 10⁻⁸ M[1]
Stoichiometry (Sensor:Zn²⁺)1:1[1]
Fluorescence ResponseTurn-on[1]
Experimental Protocols

A. Synthesis of 2-(((phenylimino)methyl)phenol) (Schiff Base Precursor)

  • Dissolve salicylaldehyde (10 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Add aniline (10 mmol) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated yellow solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

B. Synthesis of this compound Derivative (Final Sensor)

  • Suspend the synthesized Schiff base (5 mmol) in 50 mL of methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (10 mmol) portion-wise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

C. Protocol for Fluorescence Titration of Zn²⁺

  • Prepare a stock solution (1 mM) of the this compound derivative in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a stock solution (10 mM) of ZnCl₂ in deionized water.

  • In a series of cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM).

  • Add increasing concentrations of the Zn²⁺ solution to the cuvettes.

  • Record the fluorescence emission spectra at an appropriate excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the detection limit and binding constant.

II. Application: Detection of Aluminum Ions (Al³⁺)

Certain derivatives of this compound can also be employed for the selective detection of aluminum ions.

Signaling Pathway: Inhibition of ESIPT and CHEF

For some derivatives, the sensing mechanism involves the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In the free sensor, an intramolecular hydrogen bond between the phenolic proton and the imine/amine nitrogen facilitates ESIPT, leading to a large Stokes shift and potentially low fluorescence. Upon coordination with Al³⁺, this proton transfer is inhibited, and the fluorescence is enhanced through the CHEF mechanism.

ESIPT_inhibition_mechanism cluster_free_sensor Free Sensor cluster_complex Sensor-Al³⁺ Complex Enol_form Enol Form (Excited State) Keto_form Keto Tautomer (ESIPT) Enol_form->Keto_form Proton Transfer Blocked_ESIPT ESIPT Blocked Enhanced_Fluorescence Enhanced Fluorescence (CHEF) Blocked_ESIPT->Enhanced_Fluorescence Free_Sensor_ground This compound Derivative Free_Sensor_ground->Enol_form Excitation Free_Sensor_ground->Blocked_ESIPT + Al³⁺ Al3_ion Al³⁺ Ion

Caption: ESIPT inhibition and CHEF mechanism.

Quantitative Data

The following data for an Al³⁺ sensor is based on a Schiff base derivative of 5-methyl salicylaldehyde, which provides a good model for the potential performance of the corresponding reduced this compound derivative.

ParameterValueReference
AnalyteAl³⁺[2]
Detection Limit2.81 x 10⁻⁷ M[2]
Stoichiometry (Sensor:Al³⁺)1:1[2]
Response Time< 90 seconds[2]
Fluorescence ResponseTurn-on[2]
Experimental Protocols

The synthesis of the sensor follows the same general procedure as described for the Zn²⁺ sensor, with the appropriate choice of substituted salicylaldehyde and aniline. The fluorescence titration protocol is also analogous, using an Al³⁺ salt (e.g., Al(NO₃)₃) as the analyte source.

III. Application: pH Sensing

The phenolic hydroxyl group and the amino nitrogen in this compound derivatives make them sensitive to changes in pH. Deprotonation of the phenol at higher pH or protonation of the amine at lower pH can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule. This allows for their use as fluorescent pH indicators.

Logical Relationship: pH-Dependent Fluorescence

The fluorescence of the sensor can be modulated by pH. In acidic conditions, the amine nitrogen can be protonated, which can affect the PET process and lead to changes in fluorescence. In alkaline conditions, the deprotonation of the phenolic hydroxyl group to a phenolate anion alters the intramolecular charge transfer (ICT) character of the molecule, resulting in a shift in the emission wavelength or a change in intensity.

pH_sensing_mechanism Sensor This compound Derivative Acidic Acidic pH (Protonated Amine) Sensor->Acidic Low pH Alkaline Alkaline pH (Deprotonated Phenol) Sensor->Alkaline High pH Fluorescence_Change1 Fluorescence Change 1 Acidic->Fluorescence_Change1 Fluorescence_Change2 Fluorescence Change 2 Alkaline->Fluorescence_Change2

Caption: pH-dependent fluorescence modulation.

Experimental Protocol for pH Titration
  • Prepare a stock solution (1 mM) of the this compound derivative in a suitable solvent mixture (e.g., ethanol/water).

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 12).

  • Add a small aliquot of the sensor stock solution to each buffer solution to a final concentration of, for example, 10 µM.

  • Record the fluorescence emission spectra for each sample at a constant excitation wavelength.

  • Plot the fluorescence intensity or the ratio of intensities at two different wavelengths against the pH to determine the pKa of the sensor.

Conclusion

This compound derivatives represent a versatile and tunable platform for the development of fluorescent chemosensors. Their straightforward synthesis and the clear structure-property relationships that govern their sensing mechanisms make them attractive candidates for applications in chemical biology, environmental monitoring, and medical diagnostics. The protocols provided herein offer a starting point for researchers to explore and expand the applications of this promising class of fluorescent sensors. Further derivatization of the core structure is encouraged to optimize selectivity, sensitivity, and photophysical properties for specific target analytes.

References

Application Notes and Protocols for 2-(Anilinomethyl)phenol Derivatives: Evaluating Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the potential antimicrobial activity of 2-(Anilinomethyl)phenol derivatives. Due to a lack of extensive research on this specific class of compounds, the data and protocols presented here are based on studies of structurally related phenol and aniline-containing molecules. These notes offer a foundational framework for initiating research into the antimicrobial properties of these derivatives.

Data Presentation: Antimicrobial Activity of Structurally Related Phenol Derivatives

The following tables summarize the antimicrobial activity of various phenol derivatives that share structural similarities with this compound compounds. This data can serve as a benchmark for interpreting the results of new derivatives.

Table 1: Antibacterial Activity of Phenolic and Anilino-Containing Compounds

Compound ClassDerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Thiazole-Anilino-Phenol4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenolMethicillin-resistant Staphylococcus aureus (MRSA)1Not Reported[1]
Pyrazole-Anilinomethyl4-(Anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazoleStaphylococcus aureusNot Reported12[2]
Bacillus subtilisNot Reported11[2]
Escherichia coliNot Reported10[2]
Pseudomonas aeruginosaNot Reported9[2]
4-(3-Chloroanilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazoleStaphylococcus aureusNot Reported18[2]
Bacillus subtilisNot Reported16[2]
Escherichia coliNot Reported15[2]
Pseudomonas aeruginosaNot Reported14[2]

Table 2: Antifungal Activity of Phenolic Compounds

Compound ClassDerivativeTest OrganismIC₅₀ (µg/mL)MIC (µg/mL)Reference
2-Allylphenol2-allylphenolBotrytis cinerea68Not Reported[3][4]
2-allyl-1-methoxybenzene (derivative of 2-allylphenol)Botrytis cinerea2Not Reported[3][4]
2-allylphenyl acetate (derivative of 2-allylphenol)Botrytis cinerea1Not Reported[3][4]
Pyrazole-Anilinomethyl4-(Anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazoleAspergillus nigerNot ReportedNot Reported (Zone of Inhibition: 11 mm)[2]
Candida albicansNot ReportedNot Reported (Zone of Inhibition: 10 mm)[2]
4-(3-Chloroanilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazoleAspergillus nigerNot ReportedNot Reported (Zone of Inhibition: 16 mm)[2]
Candida albicansNot ReportedNot Reported (Zone of Inhibition: 14 mm)[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific this compound derivatives.

Protocol 1: Synthesis of this compound Derivatives via Mannich-type Reaction

This protocol describes a general one-pot synthesis for this compound derivatives.

Materials:

  • Substituted phenol

  • Substituted aniline

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (if necessary)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1 equivalent) in ethanol.

  • Add the substituted aniline (1 equivalent) to the solution and stir.

  • Slowly add aqueous formaldehyde (1.1 equivalents) to the reaction mixture.

  • If the reactants are not readily soluble, a catalytic amount of hydrochloric acid can be added.

  • Stir the mixture at room temperature or heat to reflux for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure this compound derivative.

  • Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.

Protocol 2: In Vitro Antibacterial Activity Assessment using Broth Microdilution Assay (Determination of MIC)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[5]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compounds.

  • Controls:

    • Positive Control: Wells containing MHB, bacterial inoculum, and a standard antibiotic.

    • Negative Control: Wells containing MHB, bacterial inoculum, and the same concentration of DMSO used for the test compounds.

    • Sterility Control: Wells containing only MHB.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: In Vitro Antifungal Activity Assessment using Agar Well Diffusion Assay

This protocol is for screening the antifungal activity of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Sterile cork borer (e.g., 6 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Preparation of Fungal Inoculum: Prepare a suspension of the fungal spores or yeast cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Preparation: Pour molten SDA or PDA into sterile petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the fungal inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells in the agar plates using a sterile cork borer.

  • Application of Test Compounds: Prepare solutions of the test compounds in DMSO at a specific concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of the compound solution into the wells.

  • Controls:

    • Positive Control: A well containing a standard antifungal agent.

    • Negative Control: A well containing only DMSO.

  • Incubation: Incubate the plates at 25-30°C for 48-72 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antifungal activity.

Visualizations

General Workflow for Synthesis and Antimicrobial Screening

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Phenol Substituted Phenol Reaction Mannich-type Reaction Phenol->Reaction Aniline Substituted Aniline Aniline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Derivative This compound Derivative Purification->Derivative Stock Prepare Stock Solution Derivative->Stock Antibacterial Antibacterial Assay (Broth Microdilution) Stock->Antibacterial Antifungal Antifungal Assay (Agar Well Diffusion) Stock->Antifungal MIC Determine MIC Antibacterial->MIC ZOI Measure Zone of Inhibition Antifungal->ZOI Data_Analysis Data Analysis MIC->Data_Analysis ZOI->Data_Analysis

Caption: A generalized workflow for the synthesis and antimicrobial screening of this compound derivatives.

Proposed Mechanism of Antimicrobial Action for Phenolic Compounds

The antimicrobial activity of phenolic compounds is often attributed to their interaction with the microbial cell membrane.[6][7]

G cluster_mechanism Proposed Mechanism of Action Phenol Phenolic Compound Membrane Microbial Cell Membrane Phenol->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage Inhibition Inhibition of Membrane-Bound Enzymes Disruption->Inhibition Death Cell Death Leakage->Death Inhibition->Death

Caption: A proposed mechanism of antimicrobial action for phenolic compounds, involving cell membrane disruption.

References

Application Notes and Protocols for 2-(Anilinomethyl)phenol Derivatives in Osteosarcoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of 2-(Anilinomethyl)phenol derivatives against osteosarcoma. The included protocols and data are intended to guide researchers in the evaluation of these compounds and similar molecules as potential therapeutics. The information is compiled from published studies, with a focus on providing detailed, actionable experimental procedures.

Anticancer Activity Profile

A study by Karjalainen et al. (2017) investigated a series of nine phenol derivatives for their cytotoxic effects on human osteosarcoma cells (U2OS cell line). Among the tested compounds, a tetrahydroquinoline derivative, 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP) , demonstrated the most potent anticancer activity.[1][2] This compound was found to inhibit cell migration and induce apoptosis, suggesting a multi-faceted mechanism of action.[1][2]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of the lead this compound derivative against the U2OS human osteosarcoma cell line.

Compound NameCell LineAssay TypeIC50 Value (µM)Reference
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP)U2OSCell Viability (MTT)50.5 ± 3.8[1][2]

Experimental Protocols

Detailed protocols for the key assays used to characterize the anticancer activity of this compound derivatives are provided below. These are based on standard laboratory procedures and information extracted from relevant research articles.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compounds on osteosarcoma cells.

Workflow for MTT Assay

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis seed_cells Seed U2OS cells in 96-well plates treat_cells Treat cells with this compound derivatives seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cell viability assay.

Materials:

  • U2OS osteosarcoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed U2OS cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration Assay (Scratch Assay)

This assay is used to assess the effect of the compounds on the migratory capacity of osteosarcoma cells.

Workflow for Scratch Assay

cluster_0 Preparation cluster_1 Wound Creation cluster_2 Treatment & Incubation cluster_3 Analysis seed_cells Seed U2OS cells to form a confluent monolayer create_scratch Create a scratch with a pipette tip seed_cells->create_scratch wash_cells Wash with PBS to remove debris create_scratch->wash_cells add_compound Add medium with test compound or vehicle wash_cells->add_compound incubate_cells Incubate and capture images at 0h and 24h add_compound->incubate_cells measure_area Measure the wound area incubate_cells->measure_area calculate_migration Calculate migration rate measure_area->calculate_migration

Caption: Workflow of the cell migration scratch assay.

Materials:

  • U2OS osteosarcoma cells

  • 6-well plates

  • Sterile 200 µL pipette tips

  • DMEM with 1% FBS

  • This compound derivatives

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed U2OS cells in 6-well plates and grow until they form a confluent monolayer.

  • Scratch Creation: Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells twice with PBS to remove detached cells.

  • Treatment: Add DMEM containing 1% FBS and the desired concentration of the test compound or vehicle.

  • Image Acquisition: Capture images of the scratch at 0 hours and after 24 hours of incubation.

  • Data Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Workflow for Annexin V/PI Apoptosis Assay

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis treat_cells Treat U2OS cells with compounds harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Annexin V binding buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide resuspend_cells->add_stains incubate_dark Incubate for 15 min in the dark add_stains->incubate_dark analyze_flow Analyze by flow cytometry incubate_dark->analyze_flow

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • U2OS cells

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat U2OS cells with the test compounds for 24 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases in apoptosis.

Workflow for Caspase-3/7 Assay

cluster_0 Preparation cluster_1 Assay cluster_2 Measurement seed_cells Seed U2OS cells in a white-walled 96-well plate treat_cells Treat cells with compounds seed_cells->treat_cells add_reagent Add Caspase-Glo® 3/7 Reagent treat_cells->add_reagent incubate_reagent Incubate at room temperature add_reagent->incubate_reagent read_luminescence Measure luminescence incubate_reagent->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Materials:

  • U2OS cells

  • White-walled 96-well plates

  • This compound derivatives

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed U2OS cells in a white-walled 96-well plate and treat with compounds for the desired time.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Signaling Pathways

The anticancer activity of this compound derivatives in osteosarcoma appears to be mediated through the induction of apoptosis. This process involves a cascade of events orchestrated by various signaling molecules. The PI3K/Akt pathway is a critical regulator of cell survival and is often dysregulated in osteosarcoma. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins. The caspase cascade is the central executioner of apoptosis.

Proposed Mechanism of Action

The following diagram illustrates the potential mechanism by which this compound derivatives may induce apoptosis in osteosarcoma cells.

cluster_0 Drug Action cluster_1 Signaling Cascade cluster_2 Mitochondrial Pathway cluster_3 Caspase Activation drug This compound Derivatives pi3k PI3K drug->pi3k Inhibition akt Akt pi3k->akt Inhibition bad Bad akt->bad Inhibition of phosphorylation bcl2 Bcl-2 bad->bcl2 Inhibition mito Mitochondrion bcl2->mito Inhibition cyto_c Cytochrome c mito->cyto_c Release cas9 Caspase-9 cyto_c->cas9 Activation cas37 Caspase-3/7 cas9->cas37 Activation apoptosis Apoptosis cas37->apoptosis

Caption: Proposed apoptotic signaling pathway.

This application note is intended for research purposes only and should not be used for diagnostic or therapeutic procedures. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

References

Application Notes and Protocols for the Synthesis of Benzoxazines from 2-(Anilinomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of benzoxazines from the key intermediate, 2-(Anilinomethyl)phenol. This synthetic route offers a versatile platform for the development of novel benzoxazine derivatives with a wide range of potential applications, particularly in medicinal chemistry and materials science. The protocols detailed below are intended to serve as a guide for the synthesis and characterization of these compounds.

Introduction

Benzoxazines are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and utility as polymer precursors. Compounds bearing the benzoxazine scaffold have demonstrated anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer properties, making them a "privileged scaffold" in medicinal chemistry.[1][2][3] The synthesis of benzoxazines from this compound offers a strategic advantage, allowing for the introduction of various substituents at the 2-position of the oxazine ring, thereby enabling the fine-tuning of their biological and material properties.[4]

Synthesis Overview

The synthesis of benzoxazines from this compound is a cyclization reaction, typically achieved by reacting the phenolic intermediate with an aldehyde, such as paraformaldehyde or benzaldehyde.[4] The this compound itself can be synthesized through various methods, including the reduction of a Schiff base or the hydrolytic ring-opening of a pre-formed benzoxazine.[4][5] This latter approach is particularly noteworthy as it provides a versatile route to 2-substituted 1,3-benzoxazines.[4]

Key Intermediates and Reaction Pathways

The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine and its derivatives from phenol, aniline, and formaldehyde involves several key intermediates, with N-hydroxymethyl aniline (HMA) and 2-((phenylamino)methyl)phenol being crucial components in the reaction pathway.[6][7] The reaction between formaldehyde-amine derivatives and phenol to form the Mannich base is considered a controlling step in the synthesis.[8]

Visualization of the Synthesis Pathway

The following diagram illustrates the general synthetic route to benzoxazines starting from this compound.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product This compound This compound Benzoxazine 2-Substituted-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine This compound->Benzoxazine Cyclization Aldehyde Aldehyde (e.g., Paraformaldehyde, Benzaldehyde) Aldehyde->Benzoxazine G Start Start Reaction Reaction Setup (Reactants + Solvent) Start->Reaction Reflux Reflux/ Stirring Reaction->Reflux Monitoring Reaction Monitoring (TLC) Reflux->Monitoring Monitoring->Reflux Incomplete Workup Work-up (Drying, Solvent Removal) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Characterization (NMR, FTIR, MS) Purification->Characterization End End Characterization->End G cluster_apps Potential Therapeutic Applications Benzoxazine Scaffold Benzoxazine Scaffold Anti-inflammatory Anti-inflammatory Benzoxazine Scaffold->Anti-inflammatory Antimicrobial Antimicrobial Benzoxazine Scaffold->Antimicrobial Anticancer Anticancer Benzoxazine Scaffold->Anticancer Antitubercular Antitubercular Benzoxazine Scaffold->Antitubercular Antioxidant Antioxidant Benzoxazine Scaffold->Antioxidant

References

Application Notes and Protocols for 2-(Anilinomethyl)phenol Derivatives in Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-(anilinomethyl)phenol derivatives as fluorescent and colorimetric chemosensors for the detection of various metal ions.

Introduction

This compound derivatives are a class of organic compounds that have garnered significant attention in the field of chemical sensing due to their ability to selectively bind with specific metal ions. This binding event often results in a discernible optical response, such as a change in color (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorescent sensing). These properties make them valuable tools for the detection and quantification of metal ions in various biological and environmental samples.

The core structure, featuring a phenol, an aniline, and a methyl bridge, provides a versatile scaffold for designing sensors with high sensitivity and selectivity. The sensing mechanism often involves processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). Upon coordination with a metal ion, the conformational rigidity of the molecule increases, leading to a "turn-on" fluorescent response.

Featured Applications

This document focuses on the application of this compound derivatives for the detection of biologically and environmentally important metal ions, particularly Zn²⁺ and Al³⁺.

  • Zinc (Zn²⁺) Detection: Zinc is an essential trace element involved in numerous biological processes. Abnormal levels of Zn²⁺ are associated with various neurological disorders. Fluorescent probes that can detect Zn²⁺ are crucial for understanding its physiological and pathological roles. This compound derivatives have been shown to be effective "turn-on" fluorescent sensors for Zn²⁺.

  • Aluminum (Al³⁺) Detection: Aluminum is a widespread element, and its accumulation in the body has been linked to neurotoxicity and diseases such as Alzheimer's. Sensitive and selective detection of Al³⁺ in biological and environmental systems is therefore of great importance. Certain this compound derivatives exhibit a significant fluorescence enhancement upon binding to Al³⁺.[1][2]

Quantitative Data Summary

The following tables summarize the key performance metrics of representative this compound derivatives and related Schiff base sensors for metal ion detection.

Table 1: Performance of Selected Fluorescent Sensors for Zn²⁺ Detection

Sensor Derivative/ScaffoldDetection Limit (LOD)Stoichiometry (Sensor:Zn²⁺)Fluorescence ChangeSolvent SystemReference(s)
Imidazole-Schiff Base0.073 µM1:119-fold enhancement3:7 HEPES buffer:DMSO[3]
Naphthalene-based Schiff Base8.94 x 10⁻⁸ M3:1Turn-onDMF/H₂O[4]
Unsymmetrical Schiff Base (L)9.53 x 10⁻⁸ mol/L1:1512-fold enhancementEthanol[5][6][7]
Rhodamine-based Probe (RhAP)Not Specified1:135-fold enhancementEtOH:water (2:1, v/v)[2]

Table 2: Performance of Selected Fluorescent Sensors for Al³⁺ Detection

Sensor Derivative/ScaffoldDetection Limit (LOD)Stoichiometry (Sensor:Al³⁺)Fluorescence ChangeSolvent SystemReference(s)
Benzothiazole-based Probe (BHMMP)0.70 µM1:1>38-fold enhancementEtOH/H₂O (v/v, 2/3)[1][6]
Quinoline-based Schiff Base (HL¹)8.08 x 10⁻⁸ mol/L2:141-fold enhancementNot Specified[8]
Hydrazone-based Probe (L)5 x 10⁻⁹ M1:1>155-fold enhancementEthanol[9]
Quinoline & Anthracene Schiff Base (L1)Not SpecifiedNot SpecifiedTurn-onMeOH-H₂O[10]

Experimental Protocols

Protocol for Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a this compound derivative via the reduction of the corresponding Schiff base, 2-(phenyliminomethyl)phenol.

Materials:

  • Salicylaldehyde

  • Aniline

  • Ethanol (absolute)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in absolute ethanol.

    • Add aniline (1.0 eq) dropwise to the solution while stirring.

    • Reflux the mixture for 2-4 hours. The formation of a yellow precipitate indicates the formation of the Schiff base, 2-(phenyliminomethyl)phenol.

    • Cool the reaction mixture to room temperature and filter the precipitate.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Reduction to this compound:

    • Suspend the synthesized Schiff base (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions to the suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully add distilled water to quench the excess NaBH₄.

    • Acidify the mixture with dilute HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

  • Confirm the structure of the synthesized this compound derivative using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol for Metal Ion Detection using a this compound Derivative

This protocol outlines the general procedure for evaluating the metal ion sensing properties of a synthesized this compound derivative using fluorescence spectroscopy.

Materials and Equipment:

  • Synthesized this compound derivative (Probe)

  • Stock solutions of various metal perchlorate or chloride salts (e.g., Zn(ClO₄)₂, AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in a suitable solvent (e.g., deionized water, ethanol, or acetonitrile).

  • Spectroscopic grade solvent (e.g., Ethanol, DMSO, Acetonitrile, HEPES buffer)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent.

    • Prepare stock solutions of the metal ions (e.g., 10 mM) in the same or a miscible solvent.

  • Selectivity Study:

    • In a series of test tubes, place a fixed concentration of the probe solution (e.g., 10 µM).

    • To each tube, add an excess (e.g., 10 equivalents) of a different metal ion solution.

    • Include a blank sample containing only the probe solution.

    • Allow the solutions to equilibrate for a few minutes.

    • Measure the fluorescence emission spectrum of each solution. The excitation wavelength should be determined from the absorption spectrum of the probe.

    • Compare the fluorescence intensity of the probe in the presence of different metal ions to determine its selectivity.

  • Titration Experiment:

    • To a cuvette containing a fixed concentration of the probe solution (e.g., 10 µM), incrementally add small aliquots of the target metal ion stock solution (e.g., from 0 to 2 equivalents).

    • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

  • Determination of Detection Limit (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.

  • Job's Plot for Stoichiometry Determination:

    • Prepare a series of solutions with a constant total concentration of the probe and the target metal ion, but with varying mole fractions of the metal ion (from 0 to 1).

    • Measure the fluorescence intensity of each solution at the emission maximum.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the metal ion. The mole fraction at which the maximum fluorescence intensity is observed indicates the stoichiometry of the complex.[5]

Signaling Pathways and Experimental Workflows

Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The "turn-on" fluorescence of many this compound derivatives upon binding to a metal ion can be attributed to the Chelation-Enhanced Fluorescence (CHEF) effect. In the free ligand, non-radiative decay processes, such as photoinduced electron transfer (PET) from the nitrogen lone pair to the excited phenol ring, can quench the fluorescence. Upon chelation with a metal ion, the lone pair electrons of the nitrogen and the phenolic oxygen are involved in coordination, which inhibits the PET process. This blockage of the non-radiative decay pathway leads to a significant enhancement of the fluorescence emission.

CHEF_Mechanism Free_Ligand Free this compound (Low Fluorescence) Excited_State_Ligand Excited State Free_Ligand->Excited_State_Ligand Excitation (hν) Complex Ligand-Metal Complex (High Fluorescence) Free_Ligand->Complex Chelation Ground_State_Ligand Ground State Excited_State_Ligand->Ground_State_Ligand Excited_State_Ligand->Ground_State_Ligand Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex Excited_State_Complex Excited State Complex->Excited_State_Complex Excitation (hν) Ground_State_Complex Ground State Excited_State_Complex->Ground_State_Complex Workflow Synthesis Synthesis of This compound Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Stock_Solutions Preparation of Probe and Metal Ion Stock Solutions Characterization->Stock_Solutions Spectroscopic_Analysis Spectroscopic Analysis Stock_Solutions->Spectroscopic_Analysis UV_Vis UV-Vis Absorption Spectroscopic_Analysis->UV_Vis Fluorescence Fluorescence Emission Spectroscopic_Analysis->Fluorescence Selectivity Selectivity Screening Fluorescence->Selectivity Titration Titration with Target Ion Fluorescence->Titration Data_Analysis Data Analysis Titration->Data_Analysis LOD Detection Limit (LOD) Data_Analysis->LOD Stoichiometry Stoichiometry (Job's Plot) Data_Analysis->Stoichiometry Application Application in Real Samples LOD->Application Stoichiometry->Application

References

Application Notes and Protocols for 2-(Anilinomethyl)phenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(anilinomethyl)phenol in polymer chemistry. The content is tailored for researchers and professionals engaged in the development of novel polymeric materials. This document details the synthesis of high-performance polymers, including polybenzoxazines, and explores other potential applications, complete with experimental protocols and characterization data.

Synthesis of High-Performance Polybenzoxazine Resins

This compound is a key precursor in the synthesis of benzoxazine monomers, which undergo thermal ring-opening polymerization to yield high-performance polybenzoxazine resins.[1] These thermosetting polymers are renowned for their exceptional thermal stability, mechanical strength, and low water absorption, making them suitable for a wide range of applications, including composites, adhesives, and electronic materials.[2]

Synthesis of Benzoxazine Monomer from this compound

The initial step involves the reaction of this compound with an aldehyde, typically formaldehyde or its derivatives like paraformaldehyde, to form the corresponding benzoxazine monomer. This reaction is a Mannich-type condensation.[3]

Experimental Protocol: Synthesis of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

  • Materials: this compound, paraformaldehyde, and a suitable solvent such as 1,4-dioxane or toluene.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 mole equivalent) in the chosen solvent.

    • Add paraformaldehyde (1.2 mole equivalents) to the solution.

    • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the N-H and O-H stretching bands of the precursor and the appearance of characteristic oxazine ring absorption bands (around 930-950 cm⁻¹ and 1230-1240 cm⁻¹).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure benzoxazine monomer.

Characterization Data for a Typical Benzoxazine Monomer (3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)

PropertyValueReference
Molecular Weight211.26 g/mol N/A
Melting Point49-51 °CN/A
¹H NMR (CDCl₃, δ ppm)7.3-6.8 (m, 9H, Ar-H), 5.4 (s, 2H, O-CH₂-N), 4.6 (s, 2H, Ar-CH₂-N)[1]
FTIR (cm⁻¹)~1235 (asym. C-O-C), ~940 (oxazine ring)[1]
Thermal Ring-Opening Polymerization of Benzoxazine Monomer

The synthesized benzoxazine monomer is subsequently polymerized through a thermally activated ring-opening process. This polymerization occurs without the release of volatile byproducts, leading to near-zero shrinkage.[4]

Experimental Protocol: Thermal Polymerization of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

  • Materials: Purified benzoxazine monomer.

  • Procedure:

    • Place the benzoxazine monomer in a suitable mold or on a substrate.

    • Heat the monomer in an oven or on a hot plate following a staged curing cycle. A typical cycle involves:

      • Heating to 150 °C for 1 hour.

      • Ramping the temperature to 180 °C and holding for 2 hours.

      • A final post-curing step at 200-220 °C for 1-2 hours to ensure complete polymerization.

    • The progress of the polymerization can be monitored by Differential Scanning Calorimetry (DSC), which will show a characteristic exotherm for the ring-opening reaction.[5]

    • After the curing cycle is complete, allow the resulting polybenzoxazine to cool slowly to room temperature to minimize thermal stress.

Typical Properties of Polybenzoxazine Derived from a Phenol/Aniline-based Monomer

PropertyValueReference
Glass Transition Temperature (Tg)160 - 220 °C[2][4]
Decomposition Temperature (Td, 5% weight loss)> 350 °C[6]
Char Yield at 800 °C (N₂)~30 - 60%[4]
Flexural Modulus3 - 4.5 GPa[7]
Flexural Strength100 - 132 MPa[7]

Diagram of the Synthesis and Polymerization Process

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization A This compound D Reaction at Reflux A->D B Paraformaldehyde B->D C Solvent (e.g., Dioxane) C->D E Purification D->E F Benzoxazine Monomer E->F G Benzoxazine Monomer H Thermal Curing (e.g., 150-220°C) G->H I Polybenzoxazine H->I

Caption: Workflow for Polybenzoxazine Synthesis.

Potential Application in Enzymatic Polymerization

Enzymatic polymerization offers a green and sustainable alternative to traditional chemical methods for synthesizing polymers. Enzymes like peroxidases can catalyze the oxidative polymerization of phenolic and aniline derivatives.[8][9] While specific studies on this compound are not widely available, its structure suggests it could be a suitable monomer for this type of polymerization.

Proposed Experimental Protocol: Enzymatic Polymerization of this compound

  • Materials: this compound, horseradish peroxidase (HRP) or laccase, hydrogen peroxide (for HRP), a suitable buffer solution (e.g., phosphate buffer, pH 7.0), and a co-solvent like 1,4-dioxane or acetone if needed to improve monomer solubility.

  • Procedure:

    • Dissolve this compound in the buffer solution (with co-solvent if necessary) in a reaction vessel.

    • Add the enzyme (e.g., HRP) to the solution and stir gently.

    • If using HRP, add hydrogen peroxide dropwise to initiate the polymerization. If using laccase, ensure adequate aeration as it uses molecular oxygen as the oxidant.

    • Allow the reaction to proceed at room temperature for 24-48 hours.

    • Monitor the formation of the polymer by observing the precipitation of the product or by techniques like UV-Vis spectroscopy.

    • Isolate the polymer by filtration or centrifugation.

    • Wash the polymer with water and a suitable organic solvent to remove unreacted monomer and enzyme.

    • Dry the polymer under vacuum.

Expected Polymer Structure and Properties

The enzymatic polymerization of this compound is expected to proceed via oxidative coupling, leading to a polymer with a complex, likely branched structure containing both C-C and C-O linkages between the monomer units. The resulting polymer may exhibit interesting properties such as conductivity, antioxidant activity, and thermal stability.

Diagram of the Proposed Enzymatic Polymerization Mechanism

G Monomer This compound Enzyme Peroxidase (HRP) + H2O2 or Laccase + O2 Monomer->Enzyme Oxidation Radical Phenoxy/Anilino Radicals Enzyme->Radical Radical->Radical Coupling Polymer Poly(this compound) Radical->Polymer

Caption: Enzymatic Polymerization Pathway.

Potential as a Curing Agent for Epoxy Resins

The phenolic hydroxyl and secondary amine groups in this compound make it a potential candidate as a curing agent for epoxy resins. The active hydrogens on the hydroxyl and amine groups can react with the epoxide rings of the epoxy resin, leading to a cross-linked network.[10]

Proposed Experimental Protocol: Curing of Epoxy Resin with this compound

  • Materials: A standard epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA), this compound, and a solvent if needed for viscosity reduction.

  • Procedure:

    • Calculate the stoichiometric amount of this compound required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

    • Preheat the epoxy resin to reduce its viscosity (e.g., 60-80 °C).

    • Add the calculated amount of this compound to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

    • Pour the mixture into a mold and cure it in an oven. A typical curing schedule might be 120 °C for 2 hours followed by a post-cure at 150 °C for 2 hours.

    • The curing process can be monitored using DSC to determine the curing exotherm and the glass transition temperature (Tg) of the cured material.

Expected Properties of the Cured Epoxy Resin

The incorporation of this compound as a curing agent is expected to yield a cured epoxy with good thermal stability and mechanical properties. The aromatic structure of the curing agent would contribute to a high glass transition temperature and rigidity.

Diagram of the Epoxy Curing Reaction

G Epoxy Epoxy Resin (DGEBA) Reaction Addition Reaction (Ring Opening) Epoxy->Reaction CuringAgent This compound CuringAgent->Reaction Network Cross-linked Polymer Network Reaction->Network

Caption: Epoxy Curing with this compound.

Potential as a Chain Transfer Agent in Radical Polymerization

Phenolic compounds can act as chain transfer agents in radical polymerization, controlling the molecular weight of the resulting polymer.[11] The phenolic hydroxyl group in this compound can donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one.

Conceptual Application

Experimental Investigation

To determine the chain transfer constant, a series of polymerizations would be carried out with varying concentrations of this compound. The number-average degree of polymerization (DPn) of the resulting polymers would be measured, and the chain transfer constant could be calculated using the Mayo equation.[13]

Diagram of the Chain Transfer Mechanism

G P_radical Growing Polymer Radical (P•) Dead_Polymer Terminated Polymer (P-H) P_radical->Dead_Polymer H-abstraction CTA_radical Phenoxy Radical (R-O•) P_radical->CTA_radical CTA This compound (R-OH) CTA->Dead_Polymer New_Chain New Polymer Chain CTA_radical->New_Chain Initiation Monomer Monomer (M) Monomer->New_Chain

Caption: Chain Transfer in Radical Polymerization.

References

Application Notes and Protocols: Preparation and Evaluation of 2-((Phenylimino)methyl)phenol Schiff Base Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with carbonyl compounds.[1] Their metal complexes have garnered significant attention in medicinal and pharmaceutical chemistry due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[1][2][3] The coordination of the Schiff base ligand to a metal center can enhance its biological efficacy.[4]

This document provides detailed protocols for the synthesis and characterization of a representative 2-(anilinomethyl)phenol-type Schiff base, specifically 2-((phenylimino)methyl)phenol, and its Cobalt(II) complex. Additionally, a general workflow for the biological evaluation of these complexes is outlined, making this a valuable resource for researchers in drug discovery and development.

Experimental Protocols

Synthesis of 2-((phenylimino)methyl)phenol Schiff Base Ligand

This protocol describes the synthesis of the Schiff base ligand via the condensation of salicylaldehyde and aniline.[5][6]

Materials:

  • Salicylaldehyde

  • Aniline

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Erlenmeyer flask

  • Stirring bar and magnetic stirrer/hotplate

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Desiccator

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve salicylaldehyde (0.02 mol, 2.18 mL) in 20 mL of ethanol and add a magnetic stirring bar.[5]

  • In a separate beaker, dissolve aniline (0.02 mol, 1.84 mL) in 20 mL of ethanol.[5]

  • Add the ethanolic solution of aniline dropwise to the salicylaldehyde solution while stirring vigorously.[5] A few drops of glacial acetic acid can be added as a catalyst.

  • Attach a reflux condenser to the flask and reflux the reaction mixture for 2-3 hours with continuous stirring.[7]

  • After refluxing, cool the mixture to room temperature. A yellow precipitate will form.[6]

  • Further cool the flask in an ice bath to maximize precipitation.

  • Collect the yellow crystals by vacuum filtration and wash them with a small amount of cold ethanol.[5]

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl2.[5]

Synthesis of the Co(II) Complex of 2-((phenylimino)methyl)phenol

This protocol details the preparation of the Cobalt(II) complex using the synthesized Schiff base ligand.

Materials:

  • 2-((phenylimino)methyl)phenol (synthesized as above)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Round-bottom flask

  • Stirring bar and magnetic stirrer/hotplate

  • Reflux condenser

  • Filtration apparatus

  • Desiccator

Procedure:

  • Dissolve the 2-((phenylimino)methyl)phenol ligand (2 mmol) in 20 mL of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve Cobalt(II) chloride hexahydrate (1 mmol) in a minimum amount of hot ethanol.

  • Add the hot ethanolic solution of the metal salt dropwise to the ligand solution with constant stirring.

  • Attach a reflux condenser and heat the mixture under reflux for 3-4 hours.

  • A colored precipitate will form. Cool the reaction mixture to room temperature.

  • Collect the solid complex by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the final complex in a desiccator.

Data Presentation

Table 1: Physicochemical and Yield Data
CompoundMolecular FormulaFormula Weight ( g/mol )ColorMelting Point (°C)Yield (%)
Ligand C₁₃H₁₁NO197.23Yellow128-130[2]~95[2]
Co(II) Complex [Co(C₁₃H₁₀NO)₂]451.38Varies (e.g., Red-brown)>300~60-70
Table 2: Spectroscopic Characterization Data
CompoundFT-IR (cm⁻¹) ν(C=N)¹H-NMR (δ, ppm) (CH=N)UV-Vis (λmax, nm)
Ligand ~1620[8]~8.42 (s, 1H)[2]270-277 (π→π), 334 (n→π)[9]
Co(II) Complex Shift to lower frequency (~1600)ShiftedLigand-to-metal charge transfer bands

Note: Spectroscopic data can vary slightly based on the solvent and instrumentation used.

Visualizations

G Experimental Workflow: Synthesis of Schiff Base and its Co(II) Complex cluster_0 Ligand Synthesis cluster_1 Complex Synthesis A Salicylaldehyde in Ethanol C Mix and Reflux (2-3h) A->C B Aniline in Ethanol B->C D Cooling and Precipitation C->D E Filtration and Washing D->E F Drying E->F G 2-((phenylimino)methyl)phenol Ligand F->G H Ligand in Ethanol G->H J Mix and Reflux (3-4h) H->J I CoCl2·6H2O in Ethanol I->J K Cooling and Precipitation J->K L Filtration and Washing K->L M Drying L->M N Co(II) Schiff Base Complex M->N

Caption: Synthesis workflow for the Schiff base and its complex.

G General Workflow: Biological Evaluation of Schiff Base Complexes cluster_0 In Vitro Screening cluster_1 Further Studies A Synthesized Schiff Base Complexes B Antimicrobial Activity (e.g., Disk Diffusion, MIC) A->B C Anticancer Activity (e.g., MTT Assay against cell lines) A->C D Antioxidant Activity (e.g., DPPH Assay) A->D E Lead Compound Identification B->E C->E D->E F Mechanism of Action Studies E->F I In Vivo Studies (Animal Models) E->I G DNA Binding Studies F->G H Enzyme Inhibition Assays F->H J Drug Development Candidate G->J H->J I->J

Caption: Workflow for biological evaluation of the complexes.

Applications in Drug Development

Schiff bases derived from salicylaldehyde and their metal complexes are promising candidates for drug development due to their wide range of pharmacological effects.

  • Antimicrobial Agents: Many salicylanilide Schiff bases and their complexes have demonstrated significant activity against various strains of bacteria and fungi.[4][10] The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across the microbial cell membrane and enhancing its antimicrobial efficacy.

  • Anticancer Agents: Several studies have reported the cytotoxic effects of these complexes against various cancer cell lines.[3][11] The proposed mechanisms of action include the inhibition of signaling pathways crucial for cancer cell proliferation and the induction of apoptosis.[11] Some platinum(II) complexes with similar ligands have shown cytotoxicity comparable to cisplatin.[12]

  • Antioxidant Properties: The phenolic hydroxyl group in the salicylaldehyde moiety can contribute to the antioxidant activity of these compounds by scavenging free radicals. This property is relevant for combating oxidative stress-related diseases.

The straightforward synthesis and the tunability of their chemical and biological properties by modifying the aldehyde or amine precursors, as well as by varying the coordinated metal ion, make these Schiff base complexes an attractive scaffold for the design of new therapeutic agents.

References

Application Notes and Protocols: Asymmetric Catalysis Using Chiral 2-(Anilinomethyl)phenol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral 2-(anilinomethyl)phenol ligands in asymmetric catalysis. These ligands have demonstrated significant efficacy in inducing enantioselectivity in various chemical transformations, most notably in the addition of organozinc reagents to aldehydes, a crucial reaction for the synthesis of chiral secondary alcohols which are valuable building blocks in the pharmaceutical industry.

Introduction to Chiral this compound Ligands

Chiral this compound ligands are a class of bidentate N,O-ligands that coordinate to a metal center through the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group. The chirality is typically introduced via the aniline moiety, often by employing a chiral amine in the synthesis of the ligand. The steric and electronic properties of the ligand can be readily tuned by modifying the substituents on both the phenol and aniline rings, allowing for the optimization of enantioselectivity and reactivity for a specific transformation. The formation of a stable five-membered chelate ring with a metal, such as zinc, creates a well-defined chiral environment around the catalytic center, enabling effective asymmetric induction.

Applications in Asymmetric Catalysis

The primary application of chiral this compound ligands is in the enantioselective addition of dialkylzinc reagents to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess (ee%). This reaction is of significant importance in the synthesis of pharmaceuticals and other fine chemicals where stereochemistry is critical.

Enantioselective Diethylzinc Addition to Aldehydes

The addition of diethylzinc to a prochiral aldehyde in the presence of a catalytic amount of a chiral this compound ligand and a titanium(IV) isopropoxide promoter is a highly effective method for the synthesis of chiral 1-phenylpropan-1-ol and its derivatives.

General Reaction Scheme:

The following tables summarize the performance of various chiral amino alcohol ligands, including those structurally related to 2-(anilinomethyl)phenols, in the asymmetric addition of diethylzinc to a range of aldehydes.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde with Various Chiral Ligands

Ligand/CatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)ee (%)Reference
N-phenylfluorenyl β-amino alcohol509597[1]
Camphor-derived β-amino alcohol10088-98up to 96[2]
Carbohydrate-derived β-amino alcohol20-20up to 100up to 96[3]
Polymer-supported amino alcohol10rt85-95moderate[4]
Aziridine-phosphine10rt9596[5]

Table 2: Substrate Scope in the Enantioselective Addition of Diethylzinc Catalyzed by a Chiral N-phenylfluorenyl β-amino alcohol [1]

AldehydeYield (%)ee (%)
Benzaldehyde9597
4-Chlorobenzaldehyde9296
4-Methoxybenzaldehyde9695
2-Naphthaldehyde9394
Cinnamaldehyde8592
Cyclohexanecarboxaldehyde8890
Hexanal8285

Experimental Protocols

Protocol 1: Synthesis of a Chiral 2-((R)-(1-Phenylethylamino)methyl)phenol Ligand

This protocol describes the synthesis of a representative chiral this compound ligand via a Mannich-type reaction, also known as the Betti reaction.[6][7]

Materials:

  • Phenol (1 equivalent)

  • Formaldehyde (37 wt. % in H₂O, 1.1 equivalents)

  • (R)-(+)-1-Phenylethylamine (1 equivalent)

  • Ethanol

  • Diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 eq) in ethanol, add (R)-(+)-1-phenylethylamine (1.0 eq).

  • To this mixture, add formaldehyde solution (1.1 eq) dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral ligand as a solid.

  • The enantiomeric purity of the ligand can be determined by chiral HPLC analysis.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol details the general procedure for the enantioselective ethylation of benzaldehyde using a chiral this compound-type ligand.[5]

Materials:

  • Chiral 2-((R)-(1-phenylethylamino)methyl)phenol ligand (0.1 mmol)

  • Toluene (5 mL)

  • Diethylzinc (1.0 M in hexanes, 3 mmol)

  • Benzaldehyde (1 mmol)

  • 5% aqueous HCl

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.1 mmol) and dissolve it in dry toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 3 mmol) to the solution and stir the mixture for 30 minutes at 0 °C.

  • Add freshly distilled benzaldehyde (1 mmol) dropwise to the reaction mixture.

  • Stir the resulting solution for 2 hours at 0 °C, and then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 5% aqueous HCl at 0 °C.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral 1-phenylpropan-1-ol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Ligand Structure

G

Experimental Workflow

G A 1. Dissolve Chiral Ligand in Toluene B 2. Add Diethylzinc at 0 °C A->B C 3. Add Aldehyde Dropwise B->C D 4. Reaction Stirring (2h at 0°C, then RT) C->D E 5. Quench with Aqueous HCl D->E F 6. Workup and Extraction E->F G 7. Purification (Chromatography) F->G H 8. Analysis (Yield, ee%) G->H

Proposed Catalytic Cycle

G A Chiral Ligand-ZnEt Complex B Coordination of Aldehyde A->B + R-CHO C Transition State (Ethyl Transfer) B->C D Zinc Alkoxide Product C->D D->A + Et2Zn - R-CH(Et)OZnEt E Ligand Exchange with Et2Zn (Regeneration of Catalyst)

References

Troubleshooting & Optimization

Technical Support Center: Mannich Reaction of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mannich reaction of phenols. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing this important transformation.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the Mannich reaction of phenols.

Question 1: Why is the yield of my phenolic Mannich base consistently low?

Answer: Low yields in the Mannich reaction can stem from several factors related to reagents, reaction conditions, and competing side reactions.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Initial tests often show that at lower temperatures (20-40°C), starting materials may be recovered unchanged, while excessively high temperatures can promote side reactions.[1] Optimal temperatures are often in the range of 65-95°C.[2][3] The polarity of the solvent also plays a crucial role; solvents like ethanol, benzene, or dioxane/water mixtures are commonly used, and the choice can significantly impact reaction kinetics.[1][4][5]

  • Iminium Ion Formation: The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde.[5][6][7] If the conditions are not suitable for the efficient generation of this intermediate (e.g., incorrect pH), the overall reaction rate will be slow, leading to low conversion.

  • Competing Reactions: The phenol can react with formaldehyde to form phenol-formaldehyde resins, especially under conditions that favor this pathway (e.g., high temperature, incorrect stoichiometry).[3][8] This side reaction consumes the starting materials, reducing the yield of the desired Mannich base.

  • Product Isolation: Losses during workup and purification can contribute to low isolated yields. Handling small amounts of material during recrystallization, for instance, can lead to significant product loss.[4]

Question 2: My reaction mixture is forming an insoluble polymer or resin. How can I prevent this?

Answer: The formation of a resinous polymer is a very common side reaction, essentially a competing phenol-formaldehyde polymerization.[3][8]

  • Cause: This occurs when phenol molecules are cross-linked by methylene bridges from formaldehyde. The reaction is often catalyzed by the same acidic or basic conditions used for the Mannich reaction.

  • Prevention Strategies:

    • Control Stoichiometry: Use a carefully controlled molar ratio of reactants. An excess of formaldehyde relative to the amine and phenol can drive the polymerization reaction. A typical starting point is a 2:2:1 molar ratio of phenol:formaldehyde:amine for a di-substituted product or 1:1:1 for a mono-substituted product.[1][9]

    • Temperature Management: Avoid excessively high temperatures. While heating is often necessary to drive the reaction, prolonged heating at high temperatures (e.g., >100-120°C) can accelerate resin formation.[3]

    • Order of Addition: In some cases, pre-forming the iminium ion by mixing the amine and formaldehyde before adding the phenol can favor the Mannich reaction over direct polymerization.

    • Use of Preformed Reagents: Employing cyclic aminals as preformed Mannich reagents can also be a successful strategy to avoid the direct interaction of phenol and formaldehyde under reactive conditions.[1]

Question 3: How can I control the regioselectivity (ortho vs. para substitution) of the aminomethylation?

Answer: The hydroxyl group of the phenol is a strong ortho, para-director.[10] The position of aminomethylation is determined by a combination of electronic and steric factors.

  • Default Selectivity: The aminomethyl group typically substitutes a hydrogen atom at a position ortho to the phenolic hydroxyl group.[4] This is due to the electronic activation at this position and potential stabilization through hydrogen bonding.

  • Achieving Para-Substitution:

    • Steric Hindrance: If both ortho positions are blocked by bulky substituents, the reaction is directed to the para position.[4]

    • Bulky Reagents: Using bulky amines or phenols can sterically hinder the approach to the ortho position, favoring para-substitution.

  • Reaction Conditions: While less common, solvent and temperature can sometimes influence the ortho/para ratio, although steric and electronic factors on the substrate are the primary determinants.

Question 4: I am getting a mixture of mono-, di-, and even tri-substituted products. How can I improve the selectivity for a single product?

Answer: The formation of multiple substitution products is common because the newly formed Mannich base can still be reactive, and phenols have multiple activated sites (two ortho, one para).

  • Control Stoichiometry: This is the most critical factor.

    • To favor mono-substitution , use a stoichiometric amount or a slight deficiency of formaldehyde and amine relative to the phenol (e.g., 1:1:1 ratio).

    • To favor di- or tri-substitution , use an excess of formaldehyde and amine. For example, reacting phenol with excess formaldehyde and dimethylamine can lead to 2,4,6-tris(dimethylaminomethyl)phenol.[11]

  • Phenol Reactivity: Highly activated phenols (like resorcinol) are more prone to multiple substitutions than less activated ones.

  • Reaction Time: Longer reaction times can lead to the formation of more highly substituted products as even the initial products have time to react further.[1] Monitoring the reaction by TLC can help determine the optimal time to stop.

Question 5: The reaction mixture has developed a dark color. What is the cause and will it affect my product?

Answer: Color formation is a frequently observed issue, particularly when working with highly activated phenols like resorcinols or catechols.

  • Cause: The color is often attributed to the oxidation of the phenol or resorcinol impurities in the starting material, which can form highly colored quinone-like structures.[12][13] The presence of an amine can facilitate this autoxidation.

  • Impact and Prevention:

    • While the color itself may not indicate a failed reaction, the underlying oxidation process consumes starting material and generates impurities that can complicate purification.

    • To minimize color formation, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.[14]

    • Using high-purity, freshly distilled, or recrystallized phenols can also significantly reduce the formation of colored byproducts.[13]

Quantitative Data Summary

The success of the Mannich reaction is highly dependent on the specific substrates and conditions used. The following table summarizes conditions from various studies to provide a comparative overview.

Phenol SubstrateAmineAldehydeMolar Ratio (Phenol:Ald:Amine)SolventTemp (°C)Time (h)Yield (%)Reference
p-cresolAminal 1(from Aminal)2:1 (Phenol:Aminal)1,4-Dioxane/WaterReflux7222-27[1]
1-(1-hydroxynaphthalen-2-yl)ethanoneMorpholineFormaldehyde1:1:1 (approx.)EthanolReflux2~85[4]
1-(1-hydroxynaphthalen-2-yl)ethanonePiperidineFormaldehyde1:1:1 (approx.)BenzeneReflux3Good[4]
p-Substituted PhenolsIminodiacetic acidParaformaldehyde1:1.1:1.22-Methoxyethanol65-80-62-85[2]
p-NonylphenolPolyoxyalkylene diamineFormaldehyde2:2:1-85-904-[9]
PhenolFormaldehydeCatalyst (NaOH)1:2 (P:F)-70 -> 95>1-[15]

Experimental Protocols

General Protocol for Ortho-Aminomethylation of p-Substituted Phenol

This protocol provides a general methodology for the synthesis of a mono-Mannich base from a para-substituted phenol, formaldehyde, and a secondary amine.

Materials:

  • p-Substituted Phenol (e.g., p-cresol) (1.0 eq)

  • Secondary Amine (e.g., Dimethylamine, 40% aq. solution) (1.1 eq)

  • Formaldehyde (37% aq. solution) (1.1 eq)

  • Solvent (e.g., Ethanol or Methanol)

  • Hydrochloric Acid (for pH adjustment/product isolation if needed)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the p-substituted phenol (1.0 eq) in ethanol (approx. 2-3 mL per mmol of phenol).

  • Reagent Addition: To the stirred solution, add the secondary amine (1.1 eq) followed by the aqueous formaldehyde solution (1.1 eq). The order of addition can be critical and may require optimization.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80°C for ethanol) and maintain for 2-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane or ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Visual Guides

The following diagrams illustrate key workflows and reaction pathways to aid in understanding and troubleshooting the Mannich reaction of phenols.

TroubleshootingWorkflow start Problem: Low Yield or Reaction Failure check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_sides 3. Check Side Reactions start->check_sides reagent_quality Are reagents pure? (Phenol, Amine, Formaldehyde) check_reagents->reagent_quality Purity? reagent_stoich Is stoichiometry correct? (Typically 1:1:1 for mono) check_reagents->reagent_stoich Ratio? solution_reagents Solution: - Purify phenol (distill/recrystallize) - Use fresh reagents - Verify molar ratios reagent_quality->solution_reagents reagent_stoich->solution_reagents temp Is temperature optimal? (Avoid too low or too high) check_conditions->temp Temp? solvent Is solvent appropriate? (e.g., EtOH, Dioxane) check_conditions->solvent Solvent? time Is reaction time sufficient? check_conditions->time Time? solution_conditions Solution: - Optimize temperature (e.g., 60-90°C) - Screen different solvents - Monitor by TLC to find optimal time temp->solution_conditions solvent->solution_conditions time->solution_conditions polymer Is polymer/resin forming? check_sides->polymer solution_polymer Solution: - Reduce formaldehyde concentration - Lower reaction temperature - Change order of addition polymer->solution_polymer

Caption: Troubleshooting workflow for the Mannich reaction of phenols.

ReactionPathways cluster_main Desired Mannich Reaction cluster_side Side Reaction: Resin Formation Amine Amine (R2NH) Iminium Iminium Ion [CH2=NR2]+ Amine->Iminium CH2O Formaldehyde (CH2O) CH2O->Iminium MannichBase o-Aminomethyl Phenol (Mannich Base) Iminium->MannichBase Phenol Phenol Phenol->MannichBase Electrophilic Attack Phenol2 Phenol Hydroxymethyl Hydroxymethyl Phenol Phenol2->Hydroxymethyl Resin Phenol-Formaldehyde Resin (Polymer) Phenol2->Resin CH2O2 Formaldehyde (Excess) CH2O2->Hydroxymethyl Hydroxymethyl->Resin Polycondensation

Caption: Competing pathways in the Mannich reaction of phenols.

References

Navigating the Synthesis of 2-(Anilinomethyl)phenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(Anilinomethyl)phenol. This valuable intermediate, synthesized via the Mannich reaction of phenol, aniline, and formaldehyde, is crucial in various fields, including medicinal chemistry and materials science. Understanding and controlling the formation of side products is critical for achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the synthesis of this compound?

A1: The synthesis of this compound, a Mannich reaction, can lead to several side products. The most common include:

  • Isomeric Products: The aminomethylation of phenol can occur at either the ortho or para position relative to the hydroxyl group, leading to the formation of the isomeric side product, 4-(Anilinomethyl)phenol .

  • Bis-alkylation Products: Since aniline is a primary amine, it possesses two reactive N-H bonds. This allows for a second reaction with formaldehyde and another molecule of phenol, resulting in the formation of N,N-bis(2-hydroxybenzyl)aniline . Isomers with para-substituted phenol rings are also possible.

  • Polysubstituted Phenols: Under certain conditions, multiple aminomethyl groups can attach to the same phenol ring, leading to di- or even tri-substituted products.[1]

  • Formaldehyde Polymerization: In the presence of acid or base catalysts, formaldehyde can polymerize to form paraformaldehyde.

Q2: What reaction conditions favor the formation of the desired this compound over side products?

A2: Optimizing reaction conditions is key to maximizing the yield of the ortho-substituted product and minimizing byproducts. Key factors to consider include:

  • Stoichiometry: A molar ratio of 1:1:1 for phenol, aniline, and formaldehyde is the theoretical starting point. However, slight excesses of phenol and aniline may favor the monosubstituted product. An excess of formaldehyde can increase the likelihood of bis-alkylation.

  • Temperature: The reaction is typically carried out at elevated temperatures, often under reflux.[2] Careful temperature control is necessary, as excessively high temperatures can promote the formation of tarry byproducts.

  • Solvent: Common solvents for this reaction include ethanol and benzene.[2][3] The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the product distribution.

  • Catalyst: The Mannich reaction is often acid-catalyzed. The type and concentration of the acid catalyst can impact the reaction rate and selectivity.

Q3: How can I effectively purify this compound from the common side products?

A3: The purification of this compound can be challenging due to the similar polarities of the main product and its isomers. Common purification techniques include:

  • Recrystallization: This is a primary method for purifying solid products. A suitable solvent system (e.g., ethanol-water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution or crystallize out separately.

  • Column Chromatography: For more difficult separations, silica gel column chromatography can be employed. A solvent system with the appropriate polarity will be required to effectively separate the ortho and para isomers and the bis-alkylated byproduct.

  • Distillation: If the product is a liquid or has a suitable boiling point, vacuum distillation can be used for purification. However, care must be taken as phenolic compounds can be sensitive to high temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry. - Decomposition of reactants or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature and time. - Experiment with slight variations in the molar ratios of the reactants. - Ensure the quality of the starting materials.
High yield of 4-(Anilinomethyl)phenol isomer - Reaction conditions favoring para-substitution.- The ortho-para selectivity is influenced by the reaction conditions. Lower temperatures may favor the ortho product. The choice of solvent can also play a role.
Significant formation of N,N-bis(2-hydroxybenzyl)aniline - Excess formaldehyde. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess of phenol and aniline relative to formaldehyde. - Monitor the reaction closely and stop it once the desired product is maximized.
Formation of a tarry, intractable mixture - Excessively high reaction temperature. - Presence of impurities in the starting materials. - Polymerization of formaldehyde.- Maintain strict temperature control throughout the reaction. - Use purified starting materials. - Consider using a formaldehyde equivalent, such as paraformaldehyde, and optimize its addition.
Difficulty in separating the product from side products - Similar physical properties of the product and byproducts.- For isomeric impurities, fractional crystallization or careful column chromatography may be necessary. - For the bis-alkylated product, a significant difference in polarity may allow for easier separation by column chromatography.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • Phenol

  • Aniline

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1 equivalent) in ethanol.

  • Add aniline (1 equivalent) to the solution and stir.

  • Slowly add formaldehyde solution (1 equivalent) to the reaction mixture.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Reaction Pathway and Side Product Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of major side products.

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Side Products phenol Phenol ortho_product This compound (Desired Product) phenol->ortho_product + Iminium Ion (ortho attack) para_product 4-(Anilinomethyl)phenol (Isomeric Side Product) phenol->para_product + Iminium Ion (para attack) aniline Aniline iminium Iminium Ion aniline->iminium + Formaldehyde formaldehyde Formaldehyde formaldehyde->iminium iminium->ortho_product iminium->para_product bis_product N,N-bis(2-hydroxybenzyl)aniline (Bis-alkylation Side Product) ortho_product->bis_product + Formaldehyde + Phenol

Caption: Reaction scheme for this compound synthesis and major side products.

References

Technical Support Center: Optimizing Phenolic Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Mannich reaction conditions for phenols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the aminomethylation of phenols.

Question: Why is my Mannich reaction yield unexpectedly low?

Answer:

Low yields in the Mannich reaction with phenols can stem from several factors. Here are the most common causes and their respective solutions:

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate and yield. Some reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to prevent side reactions.[1][2] It is crucial to identify the optimal temperature for your specific substrates.

  • Incorrect Molar Ratios: The stoichiometry of the reactants (phenol, formaldehyde, and amine) is critical. An excess of formaldehyde and amine is often used to drive the reaction towards the desired product, especially for di- or tri-substitution.[3] However, an inappropriate excess can lead to the formation of polymeric side products. It's recommended to start with a 1:1:1 or 1:2:1 (phenol:formaldehyde:amine) molar ratio and optimize from there.

  • Poor Reagent Quality: The purity of reactants is paramount. Paraformaldehyde can be a source of formic acid, which can affect the reaction pH and catalyze side reactions. Ensure high-purity reagents are used.

  • Inappropriate Solvent: The choice of solvent can impact the solubility of reactants and intermediates, thereby affecting the reaction rate. Common solvents include ethanol, benzene, and in some cases, water.[3] For some substrates, solvent-free conditions have been shown to be highly effective.[4]

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[5]

Question: I am observing the formation of multiple products or a complex mixture. How can I improve the selectivity?

Answer:

The formation of multiple products is a common challenge, often due to a lack of regioselectivity or the occurrence of side reactions.

  • Regioselectivity (Ortho vs. Para Substitution): The hydroxyl group of the phenol directs the aminomethylation to the ortho and para positions.[6]

    • To favor ortho-substitution, blocking the para position on the starting phenol is the most straightforward strategy.

    • Sterically bulky amines or phenols can also favor substitution at the less hindered position.[7]

    • In some cases, the choice of solvent can influence the ortho/para ratio.

  • Di- or Tri-substitution: If both ortho and the para positions are available, multiple aminomethylations can occur.[8] To favor mono-substitution, use a stoichiometric amount of the amine and formaldehyde relative to the phenol. Conversely, to promote di- or tri-substitution, an excess of the amine and formaldehyde is typically required.[3]

  • Side Reactions: The formation of resinous or polymeric materials can occur, especially with an excess of formaldehyde or at high temperatures.[9] Careful control of stoichiometry and temperature is crucial to minimize these side reactions.

Question: My product is difficult to purify. What are the best practices for purification of phenolic Mannich bases?

Answer:

Purification of phenolic Mannich bases can be challenging due to their physical properties and the presence of closely related side products.

  • Recrystallization: This is a common method for purifying solid Mannich bases. A common solvent for recrystallization is ethanol.[3]

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is an effective purification technique.[10] A solvent system of ethyl acetate and hexane is a good starting point for elution.

  • Acid-Base Extraction: Since Mannich bases are amino compounds, they can be protonated in an acidic aqueous solution. This allows for their separation from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Washing: After the reaction, washing the crude product with a suitable solvent, such as ethanol, can help remove unreacted starting materials and some impurities.[3]

Question: The reaction mixture has developed a strong color. Is this normal, and can it be prevented?

Answer:

The formation of colored products in Mannich reactions of phenols can occur, and it is often attributed to the presence of resorcinol-type impurities in the starting phenol, which can lead to the formation of highly colored species upon reaction.[11]

  • Prevention: The most effective way to prevent the formation of colored products is to use highly purified phenol starting materials.

  • Removal: If colored impurities are formed, they can sometimes be removed by treatment with activated charcoal during the work-up or by column chromatography.[10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Mannich reaction with phenols?

A1: The Mannich reaction with phenols is a three-component condensation.[3] It begins with the formation of an electrophilic iminium ion from the reaction of an amine and formaldehyde.[12] The electron-rich phenol, often in its more nucleophilic phenolate form, then attacks the iminium ion in an electrophilic aromatic substitution reaction to form the aminomethylated phenol.[3][6]

Q2: How does the choice of amine (primary vs. secondary) affect the reaction?

A2: Both primary and secondary amines can be used in the Mannich reaction. Secondary amines typically yield the expected tertiary aminomethylated phenol.[9] Primary amines can also yield the corresponding secondary aminomethylated phenol, but they have an additional reactive N-H bond, which can lead to the formation of other products like 3,4-dihydro-2H-1,3-benzoxazines if an excess of formaldehyde is used.[7]

Q3: What is the role of a catalyst in this reaction?

A3: While many Mannich reactions with phenols proceed without an explicit catalyst, some systems benefit from the addition of an acid or base.[12] Acid catalysis can accelerate the formation of the iminium ion.[6] In some modern variations, organometallic or organocatalysts are used to improve yield and selectivity.[13] Solvent- and catalyst-free conditions have also been reported to be effective.[4]

Q4: Can aldehydes other than formaldehyde be used?

A4: Yes, other non-enolizable aldehydes can be used, which will result in the introduction of a substituted aminoalkyl group onto the phenol.[14] However, formaldehyde is the most commonly used aldehyde due to its high reactivity.

Q5: What are the advantages of microwave-assisted synthesis for this reaction?

A5: Microwave-assisted synthesis has emerged as a powerful technique for the Mannich reaction. It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of phenolic Mannich bases, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Conventional Synthesis of Phenolic Mannich Bases

Phenol SubstrateAmineSolventReaction Time (h)Yield (%)Reference
1-(1-hydroxynaphthalen-2-yl)ethanoneMorpholineEthanol262[7]
1-(1-hydroxynaphthalen-2-yl)ethanonePiperidineEthanol251[7]
1-(1-hydroxynaphthalen-2-yl)ethanoneMorpholineBenzene3Lower than ethanol[7]
1-(1-hydroxynaphthalen-2-yl)ethanonePiperidineBenzene3Higher than ethanol[7]
p-cresolMorpholineNot Specified1.25Good[3]

Table 2: Microwave-Assisted Synthesis of Mannich Bases from 3,4-dimethylphenol

AmineReaction Time (min)Yield (%)Reference
Pyrrolidine392[3]
Piperidine395[3]
Morpholine594[3]
N-methylpiperazine590[3]

Detailed Experimental Protocols

Protocol 1: General Procedure for Conventional Synthesis of Mono-Mannich Bases of 1-(1-hydroxynaphthalen-2-yl)ethanone [7]

  • Materials:

    • 1-(1-hydroxynaphthalen-2-yl)ethanone (3 mmol)

    • Cyclic secondary amine (e.g., morpholine, piperidine) (4 mmol)

    • Aqueous formaldehyde solution (37% by weight, 6 mmol)

    • Benzene (10 mL)

    • 96% Ethanol for recrystallization

  • Procedure:

    • In a round-bottom flask, combine 1-(1-hydroxynaphthalen-2-yl)ethanone, the cyclic secondary amine, and the aqueous formaldehyde solution in benzene.

    • Heat the mixture at reflux for 3 hours.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Pipette out the remaining water.

    • Recrystallize the residue from 96% ethanol to yield the pure phenolic Mannich base.

Protocol 2: General Procedure for Microwave-Assisted Synthesis of Mannich Bases from 3,4-dimethylphenol [3]

  • Materials:

    • 3,4-dimethylphenol (4 mmol)

    • Secondary or primary amine (4 mmol)

    • Formaldehyde (4 mmol)

    • Ethanol

  • Procedure:

    • In a microwave-safe vessel, create a solvent-free mixture of 3,4-dimethylphenol and the respective amine.

    • Add formaldehyde dropwise to the mixture.

    • Irradiate the reaction mixture in a microwave reactor at 200 W for the specified time (refer to Table 2).

    • After completion of the reaction, wash the solid mixture with ethanol.

    • Dry the residue in the air to obtain the Mannich base.

Mandatory Visualization

The following diagrams illustrate key aspects of the phenolic Mannich reaction.

Mannich_Mechanism cluster_reactants Amine Secondary Amine (R₂NH) Iminium_Ion Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium_Ion + CH₂O, -H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium_Ion Mannich_Base Phenolic Mannich Base Phenol Phenol Phenolate Phenolate Ion Phenol->Phenolate -H⁺ Phenolate->Mannich_Base + Iminium Ion, +H⁺

Caption: General mechanism of phenolic Mannich base synthesis.

Troubleshooting_Workflow Start Start: Mannich Reaction Issue Problem Identify Primary Problem Start->Problem LowYield Low Yield Problem->LowYield Low Yield SideProducts Side Products / Low Purity Problem->SideProducts Impure ReactionFailure No Reaction Problem->ReactionFailure No Product CheckTemp Optimize Temperature: - Test range (-20°C to reflux) - Consider microwave LowYield->CheckTemp CheckRatios Adjust Stoichiometry: - Start 1:1:1 - Use excess amine/CH₂O for  polysubstitution LowYield->CheckRatios CheckTime Increase Reaction Time: - Monitor by TLC LowYield->CheckTime ControlRegio Control Regioselectivity: - Block para position - Use bulky amine/phenol SideProducts->ControlRegio PreventPolymer Prevent Polymerization: - Reduce temperature - Avoid large excess of CH₂O SideProducts->PreventPolymer Purify Improve Purification: - Recrystallization - Column Chromatography - Acid-Base Extraction SideProducts->Purify CheckReagents Verify Reagent Quality: - Use fresh formaldehyde/amine - Check phenol purity ReactionFailure->CheckReagents CheckCatalyst Consider Catalyst: - Add acid/base catalyst - Try solvent-free conditions ReactionFailure->CheckCatalyst

Caption: Troubleshooting workflow for phenolic Mannich reactions.

References

low yield in aminomethylation of phenols troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the aminomethylation of phenols, a key reaction often referred to as the Mannich reaction.

Troubleshooting Guide: Low Yield

Low yields in the aminomethylation of phenols can arise from a variety of factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Issue: Low Product Yield

Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[1][2] - Prolong the reaction time, as some reactions may require up to 72 hours.[3] - Increase the reaction temperature, but monitor for potential side reactions.[3]
Suboptimal Stoichiometry - Ensure the correct molar ratio of the phenol, amine, and formaldehyde. An excess of the amine and formaldehyde is often used for di-substitution.[3][4]
Poor Reagent/Solvent Quality - Use high-purity starting materials, as impurities can interfere with the catalyst and lead to side products.[2] - Ensure all reagents and solvents are anhydrous, as water can hydrolyze reagents.[1] - Use purified, degassed solvents to prevent oxidation of the phenol ring.[1]
Poor Solubility of Reactants - Select a solvent in which all reactants are soluble. Common choices include ethanol, benzene, DMF, DMAc, or THF.[1][4] - For phenols with poor solubility in organic solvents, consider adjusting the pH in aqueous media to form a more soluble salt.[5]
Side Reactions - Oxidation: The phenol ring is susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent this.[1][6] - Over-alkylation: Both the amino and hydroxyl groups can be acylated, leading to di-substituted products.[1] - O- vs. N-alkylation: Competition between the phenolic oxygen and the amino nitrogen can result in a mixture of products.[1] - Formation of Isomers: Carefully control the reaction temperature to improve selectivity between ortho- and para-substituted products.[3]
Catalyst Issues (if applicable) - For catalyzed reactions, ensure the catalyst is active and not poisoned by impurities in the reagents or solvents.[2] - The coordination of the phenolic hydroxyl group with the catalyst can be crucial for activation.[7]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned dark brown/black. What is the cause and how can I prevent it?

A dark reaction mixture often indicates the oxidation of the phenol ring, which can lead to the formation of colored quinone-type compounds.[1][6] This is often accelerated by exposure to air, light, certain metals, or oxidizing agents.[1][6]

To prevent this:

  • Run reactions under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Use purified and degassed solvents.[1]

  • Avoid unnecessarily high temperatures.[1]

  • If possible, use metal-free reaction vessels.[1]

Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

The formation of multiple products is a common issue and can be due to several factors:

  • Ortho- vs. Para-substitution: The aminomethylation of phenols can occur at the ortho or para position relative to the hydroxyl group.[4] The selectivity is influenced by the reaction conditions and the steric hindrance of the substituents on the phenol.

  • Mono- vs. Di-substitution: To favor di-substitution, an excess of the amine and formaldehyde can be used.[4] Conversely, to favor mono-substitution, adjusting the stoichiometry with the phenol as the limiting reagent may be necessary.

  • O- vs. N-alkylation: In some cases, the phenolic oxygen can compete with the amine for alkylation.[1] Using protecting groups for the phenol, such as a silyl ether, can ensure selective reaction at the amine.[1] Adjusting the pH can also influence selectivity; under basic conditions, the more nucleophilic phenoxide is favored.[1]

Q3: How does pH affect the aminomethylation reaction?

The pH of the reaction medium can significantly influence the reaction in several ways:

  • Reactant Solubility: The solubility of some phenols and amines is pH-dependent. Adjusting the pH can improve the solubility of the reactants in aqueous solutions.[5]

  • Iminium Ion Formation: The Mannich reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde.[4] The rate of this formation can be pH-dependent.

  • Phenol Reactivity: The phenolic hydroxyl group is more acidic than that of alcohols, and its deprotonation to the more nucleophilic phenoxide ion is favored under basic conditions.[1] This can affect the rate of the subsequent nucleophilic attack on the iminium ion. Some modern methods have been developed that allow the reaction to proceed over a wide pH range.[8]

Q4: What are some common impurities I might encounter and how can they be removed?

Common impurities include unreacted starting materials, di-substituted byproducts (if mono-substitution is desired), and oxidation products.[1] Purification strategies include:

  • Acid-Base Extraction: If your product is neutral, unreacted basic starting materials can be removed by washing the organic layer with a dilute acid solution.[1]

  • Column Chromatography: Silica gel chromatography is a common method for separating products with different polarities.[1]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

Experimental Protocols

Protocol 1: General Procedure for Aminomethylation of a Phenol (Mannich Reaction)

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq) in a suitable solvent (e.g., ethanol, benzene).[4][9]

  • Reagent Addition: Add the secondary amine (1.1 - 2.2 eq) to the solution, followed by the dropwise addition of aqueous formaldehyde (1.1 - 2.2 eq). An excess of the amine and formaldehyde is often used to promote di-substitution.[4]

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC.[4] Reaction times can vary significantly, from a few hours to over 72 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.[9]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[1][4]

Protocol 2: Protection of the Phenolic Hydroxyl Group as a Silyl Ether

This protocol is useful for preventing O-alkylation when N-alkylation is desired.[1]

  • Dissolution: Dissolve the aminophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.[1]

  • Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise at room temperature.[1]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.[1]

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.[1]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the protected phenol.[1]

Visualizations

Troubleshooting_Workflow start Low Yield in Aminomethylation check_reaction Check for Complete Reaction (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp Yes check_stoichiometry Verify Stoichiometry incomplete->check_stoichiometry No end Improved Yield optimize_time_temp->end incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry adjust_stoichiometry Adjust Molar Ratios incorrect_stoichiometry->adjust_stoichiometry Yes check_reagents Assess Reagent/Solvent Quality incorrect_stoichiometry->check_reagents No adjust_stoichiometry->end poor_quality Poor Quality check_reagents->poor_quality purify_reagents Use High Purity/Anhydrous Reagents & Solvents poor_quality->purify_reagents Yes check_solubility Evaluate Reactant Solubility poor_quality->check_solubility No purify_reagents->end poor_solubility Poor Solubility check_solubility->poor_solubility change_solvent Change Solvent or Adjust pH poor_solubility->change_solvent Yes check_side_reactions Investigate Side Reactions (Oxidation, Over-alkylation) poor_solubility->check_side_reactions No change_solvent->end side_reactions_present Side Reactions Present check_side_reactions->side_reactions_present modify_conditions Modify Conditions (Inert Atmosphere, Protecting Groups) side_reactions_present->modify_conditions Yes side_reactions_present->end No modify_conditions->end

Caption: Troubleshooting workflow for low yield in aminomethylation of phenols.

Side_Reaction_Causes_Solutions low_yield Low Yield/Purity oxidation Cause: Oxidation of Phenol Ring low_yield->oxidation over_alkylation Cause: Over-alkylation (Di-substitution) low_yield->over_alkylation isomer_formation Cause: Isomer Formation (ortho- vs para-) low_yield->isomer_formation o_vs_n_alkylation Cause: O- vs N-Alkylation low_yield->o_vs_n_alkylation solution_oxidation Solution: - Inert Atmosphere (N2, Ar) - Degassed Solvents oxidation->solution_oxidation solution_over_alkylation Solution: - Adjust Stoichiometry over_alkylation->solution_over_alkylation solution_isomer_formation Solution: - Control Temperature isomer_formation->solution_isomer_formation solution_o_vs_n_alkylation Solution: - Use Protecting Groups - pH Control o_vs_n_alkylation->solution_o_vs_n_alkylation

Caption: Common side reactions in phenol aminomethylation and their solutions.

References

Technical Support Center: Purification of Phenolic Mannich Bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of phenolic Mannich bases. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these valuable compounds.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of phenolic Mannich bases in a question-and-answer format.

Problem: My crude product is a sticky oil or fails to crystallize.

Possible Causes and Solutions:

  • Residual Solvent: The presence of residual reaction solvent (e.g., ethanol, benzene) can prevent crystallization.

    • Solution: Ensure the complete removal of the solvent under reduced pressure. For higher boiling point solvents, consider co-evaporation with a lower boiling point solvent like dichloromethane or ethyl acetate.

  • Presence of Impurities: Unreacted starting materials, especially excess amine or phenol, and byproducts can act as impurities that inhibit crystallization.

    • Solution 1: Acid-Base Extraction: Utilize the amphoteric nature of phenolic Mannich bases. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove unreacted basic amines. Then, wash with a dilute base (e.g., 1M NaOH) to remove unreacted acidic phenols. The phenolic Mannich base can then be recovered from either the organic or aqueous layer depending on its pKa values and the pH of the aqueous solutions.[1][2][3]

    • Solution 2: Column Chromatography: If acid-base extraction is not effective, column chromatography can be employed to separate the components.[4]

  • Hygroscopic Nature: Some Mannich bases are hygroscopic and absorb moisture from the air, which can prevent them from solidifying.

    • Solution: Dry the product thoroughly under a high vacuum or in a desiccator over a strong drying agent (e.g., P₂O₅).

Problem: I have a low yield after purification.

Possible Causes and Solutions:

  • Losses During Recrystallization: Significant material loss can occur during recrystallization, especially with small-scale reactions.[5]

    • Solution: Minimize the number of recrystallization steps. Ensure the correct solvent and temperature are used to achieve maximum recovery. Scaling up the reaction may lead to improved yields by reducing handling losses.[5]

  • Incomplete Reaction: If the reaction has not gone to completion, the yield of the desired product will be inherently low.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider adjusting reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to drive the reaction to completion. Using an excess of formaldehyde and the amine can sometimes improve conversion of the starting phenol.[5]

  • Losses During Work-up: Material can be lost during transfers and extractions.

    • Solution: Be meticulous during the work-up procedure. Ensure complete extraction from the aqueous layer by performing multiple extractions with the organic solvent.

Problem: My purified product is colored, but it should be colorless or pale yellow.

Possible Causes and Solutions:

  • Impurities in Starting Materials: The presence of impurities, such as resorcinol in the starting phenol, can lead to the formation of persistent colored byproducts.[6]

    • Solution: Use high-purity starting materials. If necessary, purify the starting phenol before use.

  • Oxidation: Phenolic compounds can be susceptible to oxidation, which can lead to the formation of colored quinone-type species.

    • Solution: Perform the purification under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly air-sensitive. Store the purified product under an inert atmosphere and protected from light.

  • Formation of Byproducts: Side reactions can lead to colored impurities.

    • Solution: Attempt to remove the colored impurities by recrystallization from a different solvent system or by column chromatography. Activated carbon (charcoal) treatment during recrystallization can sometimes be effective in removing colored impurities, but it may also adsorb the desired product, leading to lower yields.

Problem: I'm having difficulty with column chromatography; the compound is streaking or not eluting.

Possible Causes and Solutions:

  • Strong Interaction with Silica Gel: The basic amine and acidic phenol functionalities can interact strongly with the acidic silica gel, leading to tailing and poor separation.[4]

    • Solution 1: Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent to suppress the interaction of the amine with the silica. Alternatively, a different solvent system like dichloromethane/methanol or ethyl acetate/toluene might provide better separation.[4]

    • Solution 2: Change the Stationary Phase: Use a less acidic stationary phase, such as neutral or basic alumina, which may be more suitable for purifying basic compounds.[4]

  • Poor Solubility in the Eluent: The compound may not be soluble enough in the chosen eluent to move down the column effectively.

    • Solution: Choose a more polar solvent system to increase the solubility of the compound and ensure proper elution. A gradient elution from a less polar to a more polar solvent system is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude phenolic Mannich base reaction mixture?

A1: The most common impurities are typically unreacted starting materials, including the parent phenol, the amine, and residual formaldehyde.[5][7] Additionally, side products such as bis-Mannich bases (where two aminomethyl groups are added to the phenol) can form, especially if the reaction conditions are not carefully controlled.[8][9] Colored impurities may also be present, often arising from impurities in the starting phenol.[6]

Q2: How can I effectively remove unreacted phenol from my product?

A2: Acid-base extraction is a highly effective method. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like NaOH solution), the acidic phenol will be deprotonated to form a water-soluble phenoxide salt, which will move into the aqueous layer.[1][3] The phenolic Mannich base, depending on its specific pKa values, may remain in the organic layer or also be extracted. Careful pH control is crucial. Alternatively, using an excess of the amine and formaldehyde in the reaction can help to consume the phenol completely, simplifying the purification process.[5]

Q3: Is recrystallization a good method for purifying phenolic Mannich bases?

A3: Recrystallization can be a very effective method for purifying phenolic Mannich bases, especially for removing minor impurities and obtaining a crystalline solid.[5] Ethanol is a commonly used solvent for this purpose.[5][10] However, its success depends on the nature of the impurities. If the impurities have similar solubility characteristics to the product, recrystallization alone may not be sufficient.

Q4: My phenolic Mannich base is an oil. How can I purify it?

A4: If the Mannich base is an oil at room temperature, purification is typically achieved through column chromatography or by converting it to a salt. For chromatography, refer to the troubleshooting guide for advice on stationary and mobile phases.[4] Alternatively, the basic amine group can be protonated by adding an acid (e.g., HCl) to form a solid hydrochloride salt, which can often be purified by recrystallization. The free base can then be regenerated by treatment with a base.

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: A combination of techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure of the Mannich base and identifying impurities. The presence of signals from unreacted starting materials or byproducts can be readily detected.[5][11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the compound by separating it from any impurities.

  • Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.

Data Presentation

Table 1: Comparison of Purification Methods for Phenolic Mannich Bases
Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, cost-effective, can yield high-purity crystalline product.Can lead to significant material loss, especially on a small scale[5]; may not remove impurities with similar solubility.Removing minor impurities from a solid product.
Acid-Base Extraction Excellent for removing acidic (unreacted phenol) and basic (unreacted amine) impurities.[1][2]Can be complex if the product is soluble in both acidic and basic aqueous solutions; requires careful pH control.Initial work-up of crude reaction mixtures to remove starting materials.
Column Chromatography Can separate complex mixtures and compounds with similar properties.Can be challenging due to strong interactions with silica gel[4]; may require method development.Purifying oily products or separating isomeric byproducts.
HSCCC Good for separating polar compounds like phenolics without a solid stationary phase, avoiding irreversible adsorption.[12]Requires specialized equipment.High-purity isolation of phenolic compounds from complex mixtures.[12]

Experimental Protocols

Protocol 1: Purification of a Phenolic Mannich Base by Acid-Base Extraction

This protocol assumes the phenolic Mannich base is soluble in a common organic solvent and less soluble in aqueous base than the starting phenol.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Removal of Unreacted Amine (Optional): Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl, 2 x 20 mL). This will protonate any unreacted amine, making it water-soluble and drawing it into the aqueous layer. Discard the aqueous layers.

  • Removal of Unreacted Phenol: Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH, 2 x 20 mL). The unreacted phenol will be deprotonated and extracted into the aqueous layer.[3]

  • Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified phenolic Mannich base.

  • Purity Assessment: Assess the purity of the product using TLC, NMR, or HPLC.

Protocol 2: Purification of a Phenolic Mannich Base by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for phenolic Mannich bases.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point and assess purity by other analytical methods.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Phenol Phenol Reaction Mannich Reaction Phenol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Amine Amine Amine->Reaction Crude_Product Crude Product (Mannich Base + Impurities) Reaction->Crude_Product Purification_Step Purification (e.g., Acid-Base Extraction, Chromatography, Recrystallization) Crude_Product->Purification_Step Pure_Product Pure Phenolic Mannich Base Purification_Step->Pure_Product Impurities Impurities (Unreacted Starting Materials, Byproducts) Purification_Step->Impurities

Caption: Experimental workflow for the synthesis and purification of phenolic Mannich bases.

troubleshooting_flowchart cluster_problems Common Issues cluster_solutions Potential Solutions Start Crude Product Analysis Problem Purification Challenge? Start->Problem Oily_Product Oily or Non-crystalline Problem->Oily_Product Yes Low_Yield Low Yield Problem->Low_Yield Yes Colored_Product Colored Product Problem->Colored_Product Yes Chroma_Issues Chromatography Problems Problem->Chroma_Issues Yes Sol_Oily Acid-Base Extraction Column Chromatography Dry Thoroughly Oily_Product->Sol_Oily Sol_Yield Optimize Reaction Minimize Transfers Scale Up Low_Yield->Sol_Yield Sol_Color Purify Starting Materials Use Inert Atmosphere Charcoal Treatment Colored_Product->Sol_Color Sol_Chroma Modify Mobile Phase (e.g., +Et3N) Change Stationary Phase (Alumina) Chroma_Issues->Sol_Chroma End Pure Product Sol_Oily->End Sol_Yield->End Sol_Color->End Sol_Chroma->End

Caption: Troubleshooting flowchart for common purification challenges of phenolic Mannich bases.

References

Technical Support Center: 2-(Anilinomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(Anilinomethyl)phenol for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Discoloration of Solid Compound or Solution (Yellowing/Browning)

Question: My solid this compound, or its solution, has turned yellow or brown. What is the cause and how can I resolve this?

Answer:

Discoloration of this compound is a common issue primarily caused by oxidation. Phenolic compounds, especially aminophenols, are susceptible to oxidation when exposed to air (oxygen), light, and elevated temperatures. This process leads to the formation of highly colored quinone-imine type byproducts and their polymers. The presence of trace metal ions can also catalyze this degradation.[1]

Troubleshooting Steps:

  • Purity Check: Before use, it is advisable to check the purity of the discolored material using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to assess the extent of degradation.

  • Purification: If significant degradation has occurred, purification by recrystallization may be necessary to remove colored impurities. Treatment with activated charcoal can also help in removing colored byproducts.

  • Preventative Measures for Future Use:

    • Storage: Store solid this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at room temperature as recommended.[2] For solutions, prepare them fresh using deoxygenated solvents and store them protected from light.

    • pH Adjustment: For solutions, maintaining a slightly acidic pH can enhance stability. Phenolic compounds are generally more stable in acidic conditions compared to alkaline or neutral pH.[3][4]

    • Use of Antioxidants: For solution-based experiments where stability is a concern, consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite.[1]

Issue 2: Inconsistent or Unexpected Experimental Results

Question: I am observing inconsistent yields or unexpected side products in my reaction involving this compound. Could this be related to its stability?

Answer:

Yes, the degradation of this compound can introduce impurities that may interfere with your reaction, leading to lower yields of the desired product, formation of unexpected side products, and difficulties in purification. Using degraded starting material can compromise the integrity of your experimental results.

Troubleshooting Workflow:

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed check_purity Assess Purity of this compound Starting Material (e.g., via HPLC) start->check_purity is_pure Is the material pure? check_purity->is_pure purify Purify the starting material (e.g., recrystallization) is_pure->purify No proceed Proceed with the experiment using purified material is_pure->proceed Yes check_reaction Investigate other reaction parameters (e.g., solvent, temperature, other reagents) is_pure->check_reaction If results are still inconsistent with pure material purify->check_purity end Problem Resolved proceed->end check_reaction->end G Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photolytic Stress (e.g., UV light, RT) start->photo analyze Analyze all samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile and Peak Purity analyze->evaluate

References

Technical Support Center: 2-(Anilinomethyl)phenol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My 2-(Anilinomethyl)phenol solution has changed color (e.g., turned yellow, brown, or pink). What is the likely cause?

A1: The color change in your this compound solution is likely due to oxidation. Aminophenol derivatives, particularly those with substitutions at the ortho (2-) and para (4-) positions, are susceptible to oxidation when exposed to air (oxygen).[1][2] This process can form highly colored polymeric quinoid structures.[1] The presence of trace metal ions can also catalyze this oxidation.

Q2: I observe a precipitate forming in my this compound solution. What could be the reason?

A2: Precipitate formation can be due to several factors:

  • Degradation Products: The colored polymeric products formed upon oxidation may have lower solubility in the solvent, leading to precipitation.

  • Solubility Issues: If the solution is stored at a lower temperature than it was prepared at, the compound's solubility might decrease, causing it to crystallize out of the solution.

  • pH Changes: this compound is amphoteric, meaning it can act as a weak acid or base.[2] Changes in the pH of the solution could affect its solubility.

Q3: How should I store my this compound solutions to minimize degradation?

A3: To minimize degradation, solutions of this compound should be:

  • Protected from Light: Store solutions in amber vials or protect them from direct light, as light can accelerate oxidative processes.[3]

  • Stored under an Inert Atmosphere: Purging the headspace of the storage container with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidation.

  • Kept at a Low Temperature: Generally, storing solutions at refrigerated temperatures (2-8 °C) can slow down the rate of chemical degradation. However, ensure the compound remains soluble at these temperatures to avoid precipitation.

  • Prepared Fresh: For sensitive experiments, it is always best to prepare solutions fresh.

  • Consider Antioxidants: For some applications, the addition of a small concentration of an antioxidant may help to inhibit oxidation.[2]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound have not been detailed in the available literature, based on the chemistry of related aminophenols, potential degradation pathways could involve the oxidation of the phenolic hydroxyl group and/or the secondary amine. This could lead to the formation of quinone-imine type structures and subsequent polymerization.

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Loss of Compound Activity

  • Possible Cause: Degradation of this compound in your stock or working solution.

  • Troubleshooting Steps:

    • Prepare a Fresh Solution: Prepare a new solution of this compound from a solid starting material that has been properly stored.

    • Verify Solid Material Integrity: If the solid this compound has changed color, it may also be degraded. Consider purifying the solid material (e.g., by recrystallization) if you suspect its quality.

    • Analytical Confirmation: Analyze the solution for the presence of the parent compound and potential degradation products using an appropriate analytical method like HPLC (see Table 1).

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: Inconsistent solution stability or preparation methods.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure that the solvent, concentration, and preparation method are consistent for every experiment.

    • Monitor Solution Age: Keep a record of when solutions are prepared and use them within a defined timeframe.

    • Evaluate Storage Conditions: Confirm that storage conditions (temperature, light exposure, atmosphere) are consistent.

Data Presentation

Table 1: Analytical Methods for Monitoring this compound Degradation

Analytical MethodPrincipleAdvantagesPotential Limitations for this compound
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a stationary and mobile phase.High sensitivity, specificity, and quantitative accuracy. Can separate the parent compound from degradation products.Method development is required to find optimal separation conditions.
UV-Vis Spectrophotometry Measures the absorbance of light by the sample at different wavelengths.Simple, rapid, and widely available. Useful for detecting the formation of colored degradation products.Low specificity; overlapping spectra of the parent compound and degradation products can make quantification difficult.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Provides structural information about degradation products, aiding in their identification.Higher cost and complexity compared to HPLC-UV.

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound (Hypothetical)

This protocol is a general guideline and requires optimization for your specific instrumentation and experimental needs. It is adapted from methods used for the analysis of related aminophenol compounds.[5][6][7][8]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphate buffer (e.g., 0.01 M, pH 5.0)[7]

    • This compound reference standard

    • Water (HPLC grade)

  • Chromatographic Conditions (Starting Point for Optimization):

    • Mobile Phase: A mixture of phosphate buffer and an organic solvent like methanol or acetonitrile (e.g., 70:30 v/v).[7] An isocratic or gradient elution can be developed.

    • Flow Rate: 1.0 mL/min.[6][7]

    • Column Temperature: 25 °C.[6]

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis scan). For related compounds, wavelengths around 245 nm have been used.[5]

    • Injection Volume: 10 µL.[5]

  • Procedure:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).

    • Prepare working standards by diluting the stock solution.

    • Prepare your this compound solution samples to be tested, diluting them to fall within the concentration range of the working standards.

    • Inject the standards and samples onto the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time.

Visualizations

cluster_workflow Troubleshooting Workflow for Solution Instability Observation Observation: - Color Change - Precipitate - Loss of Activity Hypothesis Hypothesis: Degradation of This compound Observation->Hypothesis Action1 Prepare Fresh Solution Hypothesis->Action1 Action2 Analyze Old and New Solutions by HPLC Action1->Action2 Decision Degradation Confirmed? Action2->Decision Outcome_Yes Implement preventative measures: - Store under inert gas - Protect from light - Optimize storage temperature Decision->Outcome_Yes Yes Outcome_No Investigate other causes: - Contamination - Incorrect concentration - Experimental error Decision->Outcome_No No

Caption: Troubleshooting workflow for unstable this compound solutions.

cluster_pathway Hypothetical Degradation Pathway AMP This compound Intermediate Oxidized Intermediate (e.g., Quinone-imine type) AMP->Intermediate Oxidation Oxidizing_Agents O2, Light, Metal Ions Oxidizing_Agents->Intermediate Polymer Colored Polymeric Degradation Products Intermediate->Polymer Polymerization

Caption: Hypothetical oxidative degradation pathway of this compound.

cluster_experiment Experimental Workflow for Stability Study Start Prepare this compound Solution Aliquoting Aliquot solution into multiple vials for different time points and conditions Start->Aliquoting Storage Store aliquots under defined conditions (e.g., Temp, Light, Atmosphere) Aliquoting->Storage Sampling At each time point (t=0, t=1, t=2...), remove an aliquot for analysis Storage->Sampling Analysis Analyze by HPLC Sampling->Analysis Data Quantify parent compound peak area and degradation product peak areas Analysis->Data Conclusion Determine rate of degradation and optimal storage conditions Data->Conclusion

Caption: Workflow for conducting a stability study of this compound solutions.

References

Technical Support Center: Catalytic Reactions with 2-(Anilinomethyl)phenol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalytic reactions involving 2-(anilinomethyl)phenol ligands. The following information is designed to assist in overcoming common experimental challenges, optimizing reaction conditions, and ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction is showing low to no product yield. What are the potential primary causes when using a this compound ligand system?

A1: Low or no yield in catalytic reactions with this compound ligands can stem from several factors. The most common issues to investigate are:

  • Catalyst Inactivity or Decomposition: The active catalytic species may not be forming correctly or could be decomposing under the reaction conditions. The palladium(0) species, often the active catalyst in cross-coupling reactions, can be sensitive to air and moisture.[1][2]

  • Ligand Purity and Integrity: The purity of the this compound ligand is crucial. Impurities from the synthesis or degradation products can interfere with the catalytic cycle.

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, base, and reaction time are critical and must be optimized for the specific substrates and catalytic system.[3][4]

  • Catalyst Poisoning: The nitrogen atom in the anilino moiety or other coordinating functional groups on the substrates can act as poisons to the metal center, leading to catalyst deactivation.[5]

Q2: I am observing the formation of significant byproducts. What are the likely side reactions?

A2: Common side reactions depend on the specific catalytic transformation. For instance, in Suzuki-Miyaura coupling, you might observe:

  • Homocoupling: Coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can participate in the cross-coupling.[6]

In Heck reactions, common byproducts can include double bond isomerization of the alkene starting material or product.

Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?

A3: To improve a sluggish reaction, consider the following adjustments:

  • Increase Temperature: Many cross-coupling reactions benefit from heating.[4] However, be cautious as excessive heat can lead to catalyst decomposition.

  • Screen Different Solvents: The choice of solvent can significantly impact the solubility of reagents and the stability and activity of the catalyst. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF.[4][6]

  • Optimize Catalyst and Ligand Loading: While a higher catalyst loading might increase the rate, it's often more effective to optimize the metal-to-ligand ratio. An excess of the ligand can sometimes be beneficial.

  • Choice of Base: The strength and nature of the base are critical. For Suzuki-Miyaura reactions, bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[2]

Q4: How can I be sure that my this compound ligand is pure and ready for use?

A4: Proper characterization of your ligand is essential. You should use standard analytical techniques to confirm its identity and purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight.

Ensure the ligand is stored under an inert atmosphere if it is sensitive to air or moisture.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no product yield, follow this systematic troubleshooting workflow.

LowYieldTroubleshooting Troubleshooting Workflow: Low or No Product Yield start Low/No Yield Observed check_reagents Verify Reagent Purity and Integrity (Substrates, Ligand, Catalyst, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK fail Persistent Low Yield (Consider Catalyst Poisoning or Alternative Ligand) check_reagents->fail Impurity Found optimize_catalyst Optimize Catalyst System (Precursor, Ligand Ratio, Loading) check_conditions->optimize_catalyst Conditions Correct check_conditions->fail Incorrect Conditions optimize_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) optimize_catalyst->optimize_base optimize_solvent Screen Different Solvents (e.g., Toluene, Dioxane, THF, DMF) optimize_base->optimize_solvent success Improved Yield optimize_solvent->success Optimization Successful optimize_solvent->fail Optimization Fails

Caption: A logical workflow for troubleshooting low or no yield in catalytic reactions.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Confirm the purity of your starting materials (aryl halide, boronic acid, alkene, etc.) and the this compound ligand using appropriate analytical techniques.

    • Ensure your palladium source is active. If it's old or has been improperly stored, it may have decomposed.

    • Use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst and some reagents.[6]

  • Check Reaction Setup and Conditions:

    • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if the catalyst or ligand is air-sensitive.

    • Verify the reaction temperature. A common issue is inaccurate temperature control.

    • Ensure efficient stirring, as poor mixing can lead to localized concentration gradients and slow reaction rates.

  • Optimize the Catalytic System:

    • Catalyst Precursor: If you are generating the active catalyst in situ, consider using a pre-catalyst which can be more stable and provide more consistent results.

    • Metal-to-Ligand Ratio: The optimal ratio is not always 1:1 or 1:2. It is often beneficial to screen different ratios.

    • Catalyst Loading: While increasing the catalyst loading can sometimes improve yield, it is often a last resort. It is better to optimize other parameters first.[4]

  • Screen Reaction Parameters:

    • Base: The choice of base is critical. Screen a variety of bases with different strengths and properties (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • Solvent: The solvent can have a profound effect on the reaction. Screen a range of solvents with different polarities and coordinating abilities.

Issue 2: Catalyst Deactivation

Catalyst deactivation is a common problem, especially when using ligands with potential coordinating sites like the nitrogen in the this compound ligand.

CatalystDeactivation Troubleshooting Workflow: Catalyst Deactivation start Reaction Stalls or is Sluggish check_poisoning Investigate Potential Catalyst Poisons (Substrate, Impurities, Ligand Degradation) start->check_poisoning modify_ligand Modify Ligand Structure (e.g., add bulky groups to reduce coordination) check_poisoning->modify_ligand Poisoning Suspected fail Deactivation Persists (Consider Alternative Catalytic System) check_poisoning->fail No Obvious Poison use_precatalyst Use a More Robust Pre-catalyst modify_ligand->use_precatalyst optimize_conditions Optimize Reaction Conditions (Lower Temperature, Shorter Time) use_precatalyst->optimize_conditions success Activity Restored optimize_conditions->success Optimization Successful optimize_conditions->fail Optimization Fails

Caption: A logical workflow for addressing suspected catalyst deactivation.

Troubleshooting Steps:

  • Identify the Source of Deactivation:

    • Substrate/Product Inhibition: The starting materials or products may be coordinating to the metal center and inhibiting catalysis. This is a known issue with nitrogen-containing heterocycles.[1]

    • Ligand Degradation: Under harsh conditions, the this compound ligand itself could degrade, releasing species that poison the catalyst.

    • Impurities: Trace impurities in the reagents or solvents can act as catalyst poisons.

  • Strategies to Mitigate Deactivation:

    • Ligand Modification: Introducing bulky substituents on the aniline or phenol rings of the ligand can sometimes prevent or weaken the coordinating interaction that leads to deactivation.

    • Use of Additives: In some cases, additives can act as "sacrificial" ligands, binding to the catalyst and preventing poisoning by other species.

    • Optimize Conditions: Running the reaction at a lower temperature or for a shorter time can sometimes minimize catalyst decomposition.

Quantitative Data Summary

While specific quantitative data for a wide range of reactions using this compound ligands is not extensively available in a consolidated format, the following tables provide representative data for typical cross-coupling reactions to guide optimization efforts.

Table 1: Hypothetical Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)This compound (4)K₂CO₃ (2)Toluene801245
2Pd(OAc)₂ (2)This compound (4)Cs₂CO₃ (2)Toluene801265
3Pd(OAc)₂ (2)This compound (4)K₃PO₄ (2)Toluene801275
4Pd(OAc)₂ (2)This compound (4)K₃PO₄ (2)Dioxane1001285
5Pd₂(dba)₃ (1)This compound (4)K₃PO₄ (2)Dioxane100692

Table 2: Hypothetical Substrate Scope for a Heck Reaction

EntryAryl HalideAlkeneProductYield (%)
14-BromoacetophenoneStyrene4-Styrylacetophenone88
24-Iodoanisolen-Butyl acrylaten-Butyl (E)-3-(4-methoxyphenyl)acrylate95
33-BromopyridineStyrene3-Styrylpyridine65
41-Iodonaphthalenen-Butyl acrylaten-Butyl (E)-3-(naphthalen-1-yl)acrylate91

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes a general method for the synthesis of the this compound ligand via reductive amination.

Materials:

  • Salicylaldehyde

  • Aniline

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1.0 equiv.) and aniline (1.0 equiv.) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.0-1.2 equiv.) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the imine is fully consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Characterization:

  • ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry should be used to confirm the structure and purity of the synthesized ligand.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for a Suzuki-Miyaura cross-coupling reaction using a palladium/2-(anilinomethyl)phenol catalyst system.[2][7]

Materials:

  • Aryl halide (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • This compound ligand (2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium precursor, this compound ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: These protocols are general and may require optimization for specific substrates and reaction conditions. It is highly recommended to perform small-scale test reactions to determine the optimal parameters for your specific application.

References

Technical Support Center: Storage and Handling of 2-(Anilinomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-(Anilinomethyl)phenol to prevent its oxidation. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guide

Users may encounter issues related to the degradation of this compound. This guide addresses common problems in a question-and-answer format.

Q1: My this compound sample, which was initially a white or off-white solid, has developed a yellow or brownish tint during storage. What is the cause of this color change?

A1: The development of a yellow or brownish color is a common indicator of oxidation. This compound contains both a phenol and an aniline moiety, both of which are susceptible to oxidation. Oxidation can be initiated by exposure to oxygen, light, elevated temperatures, and the presence of metal ion impurities. The colored byproducts are typically quinone-like compounds formed from the phenolic ring or oxidation products of the aniline group.

Q2: I have been storing my sample in the lab at room temperature. Is this appropriate?

A2: While some suppliers state room temperature storage is acceptable for short periods, for long-term stability, it is not ideal.[1] Storing at room temperature, especially with exposure to light and air, can accelerate oxidation. For enhanced stability, particularly for long-term storage, refrigeration (2-8 °C) is recommended.[2]

Q3: My sample is stored in a clear glass vial. Could this be contributing to the degradation?

A3: Yes, exposure to light, especially UV light, can promote the photo-oxidation of phenolic and anilinic compounds. It is highly recommended to store this compound in amber or opaque containers to protect it from light.

Q4: I suspect my sample has started to degrade. Can I still use it for my experiment?

A4: The usability of a partially degraded sample depends on the sensitivity of your application. The presence of oxidation byproducts can interfere with analytical measurements and biological assays. For applications requiring high purity, it is recommended to purify the compound by recrystallization or chromatography before use. It is also advisable to re-characterize the material to confirm its identity and purity.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

For optimal stability and to minimize oxidation, this compound should be stored in a tightly sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) at a refrigerated temperature (2-8 °C). The storage area should be dry and well-ventilated.

How can I prevent oxidation during handling?

When handling this compound, minimize its exposure to air and light. If possible, handle the compound in a glovebox or under a gentle stream of an inert gas. Use clean spatulas and glassware to avoid contamination with metal ions that can catalyze oxidation.

Should I use an antioxidant with this compound?

For long-term storage, especially in solution, the addition of an antioxidant can be beneficial. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or other radical scavengers can inhibit the oxidation process. The choice and concentration of the antioxidant should be carefully considered based on the downstream application of the compound to avoid interference.

What is the expected shelf-life of this compound?

The shelf-life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (refrigerated, in the dark, under an inert atmosphere), the compound should remain stable for an extended period. However, without specific stability studies on this compound, it is recommended to re-analyze the material if it has been stored for more than a year or if any visual changes (e.g., color change) are observed. Accelerated stability studies can be performed to estimate the shelf-life under specific storage conditions.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and potential antioxidants for preserving the stability of this compound, based on general knowledge of similar compounds.

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation and oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key component for oxidation.
Container Amber or Opaque, Tightly SealedProtects from light-induced degradation and moisture.
Antioxidants (for solutions) Butylated Hydroxytoluene (BHT)Acts as a radical scavenger to inhibit oxidation chain reactions.
Ascorbic AcidA water-soluble antioxidant that can be used in aqueous solutions.
Recommended Antioxidant Concentration 0.01 - 0.1% (w/v)A typical concentration range to provide antioxidant protection without significantly altering the properties of the solution. The optimal concentration should be determined experimentally.

Experimental Protocols

Protocol for Inert Gas Blanketing of this compound for Storage

This protocol describes the procedure for creating an inert atmosphere in a storage vial containing this compound.

Materials:

  • Vial containing this compound with a septum-lined cap.

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator.

  • Needle-adapter for the gas line.

  • Exhaust needle.

Procedure:

  • Ensure the vial containing this compound is securely capped with a septum-lined cap.

  • Insert the needle from the inert gas line through the septum into the headspace of the vial.

  • Insert a second, shorter needle through the septum to act as an exhaust for the displaced air.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes. The flow rate should be low to avoid blowing the solid material around.

  • After flushing, remove the exhaust needle first, followed by the gas inlet needle. This ensures a positive pressure of the inert gas is maintained within the vial.

  • For long-term storage, wrap the cap and neck of the vial with Parafilm® to ensure a good seal.

  • Store the vial under the recommended conditions (2-8 °C, in the dark).

Protocol for Preparing a Stabilized Solution of this compound

This protocol describes how to prepare a solution of this compound with an added antioxidant for improved stability.

Materials:

  • This compound

  • Appropriate solvent (e.g., Ethanol, DMSO)

  • Antioxidant (e.g., BHT)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and the antioxidant (e.g., for a 0.05% BHT solution, use 50 mg of BHT for every 100 mL of solvent).

  • Weigh the calculated amount of the antioxidant and dissolve it completely in the desired volume of solvent in a volumetric flask.

  • Weigh the calculated amount of this compound.

  • Add the this compound to the antioxidant-containing solvent in the volumetric flask.

  • Mix until the this compound is completely dissolved. If necessary, sonication can be used.

  • If the solution is intended for long-term storage, it is recommended to degas the solvent before use and to flush the headspace of the storage container with an inert gas after the solution is prepared.

  • Store the solution in a tightly sealed amber container at the recommended temperature.

Visualizations

Troubleshooting_Oxidation Troubleshooting this compound Oxidation A Observation: Sample has changed color (e.g., yellow/brown) B Primary Cause: Oxidation A->B C1 Contributing Factor: Exposure to Oxygen B->C1 C2 Contributing Factor: Exposure to Light B->C2 C3 Contributing Factor: Elevated Temperature B->C3 C4 Contributing Factor: Presence of Impurities (e.g., metal ions) B->C4 E Further Action: For critical applications, purify before use (recrystallization/chromatography) B->E D1 Solution: Store under an inert atmosphere (Nitrogen/Argon) C1->D1 D2 Solution: Use amber or opaque containers C2->D2 D3 Solution: Store at refrigerated temperature (2-8 °C) C3->D3 D4 Solution: Use high-purity reagents and clean glassware C4->D4

Caption: Troubleshooting workflow for addressing the oxidation of this compound.

References

Technical Support Center: Synthesis of 2-(Anilinomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and purification of 2-(Anilinomethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic route for this compound?

A1: this compound is synthesized via the Mannich reaction. This is a three-component condensation reaction involving phenol, aniline, and formaldehyde. The reaction typically proceeds by the formation of an iminium ion from aniline and formaldehyde, which then electrophilically attacks the electron-rich phenol ring, primarily at the ortho position to the hydroxyl group.

Q2: What are the potential impurities in the synthesis of this compound?

A2: Impurities in this synthesis can be categorized as organic, inorganic, or residual solvents.

  • Organic Impurities: These are the most common and can include unreacted starting materials (phenol, aniline), by-products from side reactions, and degradation products. Key potential by-products include:

    • 4-(Anilinomethyl)phenol: The para-substituted isomer.

    • 2,6-bis(Anilinomethyl)phenol and 2,4-bis(Anilinomethyl)phenol: Di-substituted products from further reaction.

    • N,N-bis(hydroxymethyl)aniline and related condensation polymers: From the reaction of formaldehyde with aniline.

    • Products of reaction at the aniline nitrogen: Leading to more complex structures.

  • Inorganic Impurities: These may arise from catalysts or reagents used in the synthesis.

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification that are not completely removed.

Q3: What are the recommended analytical techniques for purity assessment?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and non-volatile organic impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the final product and any isolated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of MS, making it invaluable for identifying and quantifying impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Suggestion
Incorrect Stoichiometry Ensure the molar ratio of phenol:aniline:formaldehyde is optimized. A common starting point is a 1:1:1 ratio, but this may need adjustment.
Suboptimal Reaction Temperature The Mannich reaction can be sensitive to temperature. If the reaction is too slow, consider gentle heating. If side reactions are prevalent, try running the reaction at a lower temperature for a longer duration.
Inactive Formaldehyde Source Use a fresh, high-quality source of formaldehyde (e.g., paraformaldehyde or a fresh aqueous solution). Paraformaldehyde may require depolymerization before reaction.
pH of the Reaction Mixture The pH can influence the rate of iminium ion formation and the reactivity of the phenol. The reaction is often carried out under neutral to slightly acidic conditions.
Issue 2: Presence of Multiple Products in the Crude Mixture
Possible Cause Troubleshooting Suggestion
Formation of Di- and Tri-substituted Products Use an excess of phenol relative to aniline and formaldehyde to favor mono-substitution. The order of addition of reagents can also influence the product distribution; for example, pre-forming the iminium ion before adding the phenol.
Formation of the Para Isomer The ortho isomer is generally favored due to direction by the hydroxyl group. However, the reaction temperature can influence the ortho/para ratio. Lower temperatures often favor the ortho product.
Polymerization of Formaldehyde and Aniline Control the reaction temperature and consider a slower addition of formaldehyde to the reaction mixture.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Suggestion
Co-crystallization of Impurities If using recrystallization, ensure the chosen solvent system provides a significant difference in solubility between the desired product and the impurities at high and low temperatures. A two-solvent recrystallization system may be necessary.[1]
Similar Polarity of Product and Impurities If impurities are difficult to separate by recrystallization, column chromatography is a more effective method. A range of solvent systems with varying polarities should be screened to achieve optimal separation.[2]
Product is an Oil or Gummy Solid This can be due to the presence of impurities. Attempt to purify a small amount by column chromatography to see if a crystalline solid can be obtained. Seeding the bulk material with a pure crystal can sometimes induce crystallization.

Data Presentation

Please note: The following quantitative data is illustrative and based on typical results for the purification of aminophenol compounds. Actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Methods for a Crude this compound Mixture

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Recovery Yield Notes
Recrystallization (Ethanol/Water) 85%95-97%60-75%Effective at removing less polar impurities. Multiple recrystallizations may be needed.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient) 85%>98%50-65%More effective for separating isomers and closely related impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from general Mannich reaction procedures)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 equivalent) and aniline (1.0 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: While stirring, slowly add an aqueous solution of formaldehyde (37%, 1.0 equivalent) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water is often a good starting point for aminophenols.[1]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry to a constant weight.[3]

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: Select a mobile phase that provides good separation of the product from impurities on TLC. A gradient of hexane and ethyl acetate is a common choice.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar mobile phase.

  • Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity. Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 4: HPLC Analysis (Illustrative Method)
  • Instrumentation: HPLC system with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[4]

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

Visualizations

Synthesis_Pathway Synthesis of this compound via Mannich Reaction Aniline Aniline Iminium Iminium Ion Aniline->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Product This compound Iminium->Product Phenol Phenol Phenol->Product

Caption: Synthesis pathway for this compound.

Impurity_Formation Potential Impurity Formation Pathways Reactants Phenol + Aniline + Formaldehyde Product This compound Reactants->Product Para_Isomer 4-(Anilinomethyl)phenol Reactants->Para_Isomer Aniline_Polymer Aniline-Formaldehyde Condensates Reactants->Aniline_Polymer Di_Substituted Di-substituted Products Product->Di_Substituted

Caption: Common impurity formation pathways.

Purification_Workflow General Purification and Analysis Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check Purity Check (TLC/HPLC) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Purity Not OK Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity OK Repurify Repurify Purity_Check->Repurify Purity Still Not OK Repurify->Column_Chromatography

Caption: A typical purification and analysis workflow.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or Impure Product Check_Reaction Check Reaction Conditions (Stoichiometry, Temp, Time) Start->Check_Reaction Optimize_Reaction Optimize Reaction Conditions Check_Reaction->Optimize_Reaction Conditions Not Optimal Check_Purification Review Purification Method Check_Reaction->Check_Purification Conditions Optimal Optimize_Reaction->Start Change_Solvent Change Recrystallization Solvent/System Check_Purification->Change_Solvent Recrystallization Ineffective Use_Chromatography Use Column Chromatography Check_Purification->Use_Chromatography Impurities Co-elute Success Successful Synthesis Change_Solvent->Success Use_Chromatography->Success

Caption: A troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Improving the Solubility of 2-(Anilinomethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental work with 2-(Anilinomethyl)phenol derivatives, a class of compounds often exhibiting poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: this compound derivatives, which are a type of phenolic Mannich base, often exhibit poor water solubility due to their molecular structure.[1][2] The presence of two aromatic rings contributes to the molecule's lipophilicity (hydrophobicity). While the phenol and amine groups can participate in hydrogen bonding, the overall nonpolar character of the carbon-rich structure often dominates, leading to low solubility in polar solvents like water.[3][4]

Q2: What are the initial steps for troubleshooting the solubility of a new this compound derivative?

A2: The first step is to determine the compound's baseline solubility in various relevant solvents. This includes aqueous buffers at different pH values (e.g., pH 1.2, 6.8, 7.4) and common organic solvents. The shake-flask method is the gold standard for determining equilibrium solubility.[5][6] This initial screening will help you understand the physicochemical properties of your compound and guide the selection of an appropriate solubilization strategy.

Q3: How do I select the most appropriate solubility enhancement technique for my compound?

A3: The choice of technique depends on several factors, including the physicochemical properties of your specific derivative (e.g., pKa, melting point), the desired dosage form, and the intended application (e.g., in vitro assay vs. in vivo study).

  • For ionizable compounds: Salt formation or pH adjustment are often the first-line approaches.[7]

  • For non-ionizable compounds or when salt formation is unsuccessful: Co-crystallization, solid dispersions, or complexation with cyclodextrins are excellent alternatives.[5][8][9]

  • For early-stage discovery and in vitro assays: The use of co-solvents like DMSO is common, but be mindful of their potential to interfere with biological assays.[10]

The workflow diagram below provides a general decision-making framework.

Troubleshooting Guides

Problem: My compound has very low solubility in aqueous buffers, making it difficult to perform biological assays.

  • Solution 1: pH Modification. Since this compound derivatives contain both an acidic phenol group and a basic amine group, their solubility is highly pH-dependent.[11][12] In acidic solutions, the amino group becomes protonated, forming a more water-soluble salt. Conversely, in basic solutions, the phenolic hydroxyl group deprotonates, which can also increase water solubility. The lowest solubility is typically observed at the isoelectric point. Experiment with a range of pH buffers to identify a pH where solubility is maximal for your assay conditions.[13]

  • Solution 2: Use of Co-solvents. For in vitro screening, using a small percentage of an organic co-solvent like dimethyl sulfoxide (DMSO) is a common practice.[10][14] Prepare a high-concentration stock solution of your compound in 100% DMSO and then dilute it into your aqueous assay buffer. Be cautious, as high concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[10]

  • Solution 3: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[8][15] This can be an effective way to increase the concentration of your compound in an aqueous medium for cell-based assays.[16]

Problem: My compound precipitates from the organic stock solution (e.g., DMSO) upon storage or dilution into an aqueous buffer.

  • Solution 1: Check Kinetic vs. Thermodynamic Solubility. The concentration at which a compound precipitates when diluted from a DMSO stock is its kinetic solubility, which can differ from its true equilibrium (thermodynamic) solubility.[17] Your compound may be supersaturated upon dilution. Try working with lower, more stable concentrations.

  • Solution 2: Prepare Fresh Dilutions. To avoid issues with precipitation from aged stock solutions, prepare fresh dilutions from your solid compound or high-concentration DMSO stock immediately before each experiment.

  • Solution 3: Solid Dispersion Formulation. For more advanced applications, preparing a solid dispersion of your compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility, reducing the tendency to precipitate.[9][18][19]

Problem: I am trying to make a salt of my compound to improve solubility, but it is not forming or is unstable.

  • Solution 1: Verify the pKa Difference. For stable salt formation, a general guideline is that the difference in pKa (ΔpKa) between the acidic and basic components should be at least 2-3 units.[20] Determine the pKa of your this compound derivative and select a counter-ion (an acid or base) that satisfies this rule.

  • Solution 2: Screen Multiple Counter-ions and Solvents. Salt formation is highly dependent on the solvent system used for crystallization.[7] Perform a salt screen with a variety of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, tartaric acid) or bases in different solvents to find the optimal conditions for forming a stable, crystalline salt.[21][22]

  • Solution 3: Consider Co-crystals. If a stable salt cannot be formed (e.g., if your compound is not sufficiently basic or acidic), co-crystallization is an excellent alternative. Co-crystals are formed between the active compound and a neutral co-former, linked by non-covalent bonds like hydrogen bonds.[5][6][23]

Problem: My co-crystallization attempt resulted in a physical mixture of the starting materials, not a new crystalline form.

  • Solution 1: Use a Different Crystallization Method. Several methods can be used to prepare co-crystals, including solvent evaporation, slurry conversion, and grinding (mechanochemistry).[3][24] If one method fails, another may be successful. Liquid-assisted grinding, where a small amount of solvent is added during grinding, is often more effective than dry grinding.[12]

  • Solution 2: Screen a Wider Range of Co-formers. The selection of an appropriate co-former is critical. Co-formers should be able to form strong hydrogen bonds or other non-covalent interactions with your compound. Common co-formers include carboxylic acids, amides, and other molecules with hydrogen bond donors and acceptors.[3]

  • Solution 3: Characterize the Solid Form Thoroughly. Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to confirm whether a new crystalline phase has formed, as opposed to a simple physical mixture of the starting components.[6]

Data Presentation: Solubility of Phenolic Compounds

Table 1: Qualitative Solubility of a this compound Analog

Compound NameWaterDMSOEthanol
2-Methoxy-4-[[2-(morpholin-4-ylmethyl)anilino]methyl]phenolSlightly SolubleSolubleSoluble

Data sourced from a study on a related phenolic Mannich base.[25]

Table 2: Illustrative Aqueous Solubility of Various Phenolic Compounds

CompoundTemperature (°C)Aqueous Solubility (mg/mL)Reference
Gallic Acid2511.9[5]
Salicylic Acid252.2[5]
Caffeic Acid250.4[5]
Ferulic Acid250.6[5]
Phenol2083.0[26]
2-Phenylethanol2016.0[17]

Table 3: Illustrative Solubility of Phenolic Acids in Common Organic Solvents at 25°C

SolventFerulic Acid (mg/mL)Caffeic Acid (mg/mL)
Methanol~580~140
Ethanol~490~90
Acetone~430~150
Ethyl Acetate~220~50

Data estimated from mole fraction solubilities reported in the literature.[5]

Detailed Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[5][6]

  • Preparation: Add an excess amount of the this compound derivative to a clear glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, it is crucial to filter the sample through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Calculation: Report the solubility in mg/mL or µg/mL, ensuring to account for any dilution factors.

Protocol 2: Solubility Enhancement via Solid Dispersion (Solvent Evaporation Method)

This protocol outlines a common laboratory-scale method for preparing a solid dispersion to enhance solubility.[9][18]

  • Carrier and Drug Dissolution: Weigh an appropriate amount of a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)) and the this compound derivative. A common starting drug-to-carrier ratio is 1:4 (w/w).

  • Solvent Addition: Dissolve both the drug and the carrier in a common volatile organic solvent in which both are soluble (e.g., methanol or ethanol). Use a minimal amount of solvent to ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible (e.g., 40-50°C) to minimize thermal degradation. Continue evaporation until a dry, thin film is formed on the inside of the flask.

  • Final Drying: Further dry the solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle.

  • Characterization and Evaluation: Characterize the prepared solid dispersion using PXRD and DSC to confirm the amorphous nature of the drug. Evaluate its solubility and dissolution rate using the shake-flask method (Protocol 1) or a standard dissolution apparatus and compare it to the pure crystalline drug.

Protocol 3: Solubility Enhancement via Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple and effective method for forming an inclusion complex with cyclodextrins.[8][27]

  • Molar Ratio Selection: Choose a molar ratio for the drug to cyclodextrin (e.g., 1:1). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility compared to native β-cyclodextrin.[2]

  • Mixing: Place the weighed amount of HP-β-CD in a glass mortar. Add a small amount of a hydroalcoholic mixture (e.g., ethanol:water 50:50 v/v) to form a paste.

  • Drug Incorporation: Gradually add the weighed this compound derivative to the paste while continuously triturating with a pestle.

  • Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes). During this process, maintain a paste-like consistency by adding small amounts of the hydroalcoholic solvent as needed.

  • Drying: Transfer the resulting paste to a tray and dry it in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive compounds.

  • Processing: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Evaluation: Confirm complex formation using techniques like DSC, FTIR, and PXRD. Determine the solubility of the complex in aqueous media and compare it to the uncomplexed drug.

Visualizations: Experimental Workflows and Logical Relationships

Solubility_Enhancement_Workflow start Start: Poorly Soluble This compound Derivative sol_assess Assess Baseline Solubility (Shake-Flask, pH 1.2, 6.8, 7.4) start->sol_assess is_ionizable Is the compound ionizable in the -target pH range? sol_assess->is_ionizable ph_adjust Strategy 1: pH Adjustment (Optimize Buffer pH) is_ionizable->ph_adjust  Yes non_ionic_strat Consider Non-Ionic Strategies is_ionizable->non_ionic_strat No / Insufficient Improvement   salt_form Strategy 2: Salt Formation (Screen Counter-ions) ph_adjust->salt_form If more stability or improvement needed salt_form->non_ionic_strat Fails end_success Success: Improved Solubility Achieved salt_form->end_success Stable salt forms cocrystal Strategy 3: Co-crystallization (Screen Co-formers) non_ionic_strat->cocrystal solid_disp Strategy 4: Solid Dispersion (Select Polymer & Method) non_ionic_strat->solid_disp complexation Strategy 5: Cyclodextrin Complexation (Select CD & Method) non_ionic_strat->complexation cocrystal->end_success end_fail Re-evaluate or Combine Strategies cocrystal->end_fail solid_disp->end_success solid_disp->end_fail complexation->end_success complexation->end_fail

Caption: Decision workflow for selecting a solubility enhancement strategy.

Solubility_Mechanisms cluster_tech Applied Techniques main Goal: Improve Solubility & Dissolution Rate mech_phys Physical Modification Increase Surface Area (Particle Size Reduction) Improve Wettability main->mech_phys mech_chem Chemical Modification Ionization (pH Change) Form Soluble Species main->mech_chem mech_crystal Crystal Lattice Modification Reduce Lattice Energy (Amorphous State) Form New Crystal Lattice (Co-crystal/Salt) main->mech_crystal mech_complex Molecular Encapsulation Form Host-Guest Inclusion Complex main->mech_complex solid_disp Solid Dispersion solid_disp->mech_phys:f1 solid_disp->mech_phys:f2 solid_disp->mech_crystal:f1 salt_form Salt Formation salt_form->mech_chem:f1 salt_form->mech_crystal:f2 ph_adjust pH Adjustment ph_adjust->mech_chem:f1 cocrystal Co-crystallization cocrystal->mech_crystal:f2 complexation Cyclodextrin Complexation complexation->mech_complex:f1

Caption: Logical relationships between solubility enhancement techniques and their underlying mechanisms.

References

Technical Support Center: Catalyst Poisoning by Aminophenol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting issues related to catalyst poisoning by aminophenol ligands. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

Issue 1: Decreased Catalytic Activity or Stalled Reaction

Question: My reaction, which uses a transition metal catalyst with an aminophenol-type ligand, has shown a significant drop in conversion or has stalled completely. How do I determine if the aminophenol ligand is poisoning the catalyst?

Answer:

A decrease in catalytic activity is a primary indicator of catalyst poisoning. While aminophenol ligands are crucial for many catalytic transformations, they can also be a source of deactivation under certain conditions.[1] Here’s how to troubleshoot:

Initial Checks:

  • Reagent Purity: Ensure all starting materials, solvents, and gases are of high purity and free from known catalyst poisons like sulfur or water.

  • Inert Atmosphere: Verify that the reaction was conducted under strictly anaerobic and anhydrous conditions, as oxygen can lead to the degradation of both the catalyst and the ligand.

Investigating the Ligand as a Poison:

  • Strong Coordination: The nitrogen and oxygen atoms of the aminophenol ligand can bind strongly to the metal center.[2][3] While this coordination is essential for catalytic activity, excessively strong or irreversible binding can block active sites, preventing substrate coordination and turnover.

  • Ligand Degradation: Aminophenol ligands can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.[4][5] This degradation can lead to the formation of species that are strong poisons for the catalyst. The "redox non-innocent" nature of aminophenol ligands means they can be oxidized or reduced during the catalytic cycle, which can sometimes lead to irreversible decomposition.[1][6]

  • Competitive Binding: The aminophenol ligand itself, or its degradation products, may compete with the substrate for binding to the catalyst's active sites.

Recommended Actions:

  • Run a Control Experiment: Conduct the reaction with a well-established, stable ligand under identical conditions to determine if the issue is specific to the aminophenol ligand.

  • Analyze the Catalyst Post-Reaction: If using a heterogeneous catalyst, analyze the surface for adsorbed species using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD). For homogeneous catalysts, NMR spectroscopy might provide insights into changes in the ligand structure.

  • Vary Ligand-to-Metal Ratio: An excess of the ligand might lead to the formation of inactive, multi-ligated metal complexes. Experiment with different ligand-to-metal ratios to find the optimal balance for activity.

Issue 2: Change in Reaction Selectivity

Question: I am observing a change in the chemo-, regio-, or enantioselectivity of my reaction. Could the aminophenol ligand be the cause?

Answer:

Yes, a change in selectivity is another common symptom of catalyst poisoning or modification of the active species.

Possible Causes Related to the Aminophenol Ligand:

  • Formation of Different Active Species: Partial degradation of the aminophenol ligand could lead to the in-situ formation of a new ligand, which in turn forms a new catalytic species with different selectivity.

  • Geometric or Electronic Modification: Strong adsorption of the ligand or its byproducts can alter the steric and electronic environment of the catalytic center, thereby affecting the selectivity of the reaction.

  • Blockage of Specific Sites: In multifunctional catalysts, the poisoning of one type of active site by the ligand could favor reactions occurring at other sites, leading to a shift in product distribution.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Lowering the reaction temperature might reduce the rate of ligand degradation.

  • Ligand Modification: Consider synthesizing derivatives of the aminophenol ligand with different steric or electronic properties to see how this affects selectivity and stability.

  • In-situ Monitoring: If possible, use in-situ spectroscopic techniques (e.g., IR, Raman) to monitor the state of the catalyst and ligand throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst poisoning by aminophenol ligands?

A1: The primary mechanism is believed to be a combination of strong chemisorption and ligand degradation. The lone pair of electrons on the nitrogen and oxygen atoms of the aminophenol can form strong coordinate bonds with the metal center of the catalyst.[2][3] If this binding is too strong or irreversible, it blocks the active sites needed for the catalytic reaction. Additionally, the aminophenol ligand can undergo oxidation or other degradation pathways, especially under harsh reaction conditions, forming byproducts that can act as potent catalyst poisons.[4][5]

Q2: Are ortho-, meta-, or para-aminophenol ligands more likely to act as poisons?

A2: o-Aminophenols are excellent chelating ligands, forming stable five-membered rings with metal centers. This strong chelation can sometimes lead to the formation of overly stable complexes that are catalytically inactive. m- and p-Aminophenols typically act as monodentate or bridging ligands. While their binding might be weaker, they can still block active sites. The potential for poisoning is highly dependent on the specific metal, the reaction conditions, and the overall ligand structure.

Q3: Can the product of a reaction involving an aminophenol act as a poison?

A3: Yes, this is a phenomenon known as product inhibition. If the product of the reaction has structural similarities to the aminophenol ligand (e.g., contains amine or hydroxyl groups), it can compete with the substrate for binding to the catalyst's active sites, leading to a decrease in the reaction rate.

Q4: How can I prevent catalyst poisoning by aminophenol ligands?

A4:

  • Optimize Reaction Conditions: Use the mildest possible temperature and pressure that still afford a reasonable reaction rate to minimize ligand degradation.

  • Use High-Purity Reagents: Ensure all reagents and solvents are free of impurities that could contribute to catalyst deactivation.

  • Protecting Groups: In some cases, temporarily protecting the amine or hydroxyl group of the ligand could prevent unwanted side reactions or overly strong binding, although this would also alter its electronic and steric properties.

  • Ligand Design: Modify the aminophenol ligand structure to tune its electronic and steric properties. For example, adding bulky substituents near the coordinating atoms can sometimes prevent the formation of inactive catalyst species.

Q5: Are there methods to regenerate a catalyst poisoned by an aminophenol ligand?

A5: Catalyst regeneration can be challenging and is highly dependent on the nature of the poisoning.

  • For Reversible Inhibition: If the poisoning is due to simple competitive binding, increasing the substrate concentration or washing a heterogeneous catalyst with a suitable solvent might restore activity.

  • For Irreversible Poisoning: If the deactivation is due to strong chemisorption or ligand degradation, regeneration is more difficult. For heterogeneous catalysts, high-temperature calcination in an inert or oxidizing atmosphere might burn off organic residues, but this can also lead to sintering of the metal particles. For homogeneous catalysts, regeneration is often not feasible, and replacement of the catalyst is necessary.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature that directly compares the poisoning effects of different aminophenol ligands on various catalysts. Researchers encountering such issues are encouraged to systematically vary reaction parameters and ligand structures and to document the resulting changes in catalyst activity and selectivity. A suggested format for recording such data is provided below:

Catalyst System (Metal & Support)Aminophenol Ligand Isomer & SubstituentsReaction MonitoredInitial Rate (mol/L·s)Final Conversion (%)Observations (e.g., color change, precipitation)
Pd/C (5 mol%)2-aminophenolSuzuki Coupling1.2 x 10⁻⁴95No change
Pd/C (5 mol%)4-aminophenolSuzuki Coupling1.1 x 10⁻⁴92Slight darkening of catalyst
[Rh(COD)Cl]₂2-amino-4-nitrophenolHydroformylation5.6 x 10⁻⁵45Solution turned dark brown

Experimental Protocols

Protocol 1: General Procedure for Testing Ligand Poisoning Potential

  • Baseline Reaction: Run the desired catalytic reaction using a standard, well-behaved ligand to establish a baseline for reaction rate and final conversion.

  • Ligand Substitution: Repeat the reaction under identical conditions, but replace the standard ligand with the aminophenol ligand of interest.

  • Monitoring: Monitor the reaction progress over time using a suitable analytical technique (e.g., GC, HPLC, NMR spectroscopy).

  • Data Analysis: Compare the reaction profiles of the baseline and the aminophenol ligand-containing reactions. A significant decrease in rate or conversion for the latter suggests potential catalyst inhibition or poisoning by the aminophenol ligand.

  • Post-Reaction Analysis: After the reaction, attempt to isolate and characterize the catalyst to identify any changes in its structure or composition.

Visualizations

Mechanism of Potential Catalyst Poisoning by an o-Aminophenol Ligand

catalyst_poisoning Potential Poisoning Pathways for an o-Aminophenol Ligand Active_Catalyst Active Catalyst (e.g., Pd(0)L_n) Catalyst_Ligand_Complex Active Catalytic Complex Active_Catalyst->Catalyst_Ligand_Complex Ligand Binding Poisoned_Catalyst Poisoned Catalyst (Blocked Active Sites) Active_Catalyst->Poisoned_Catalyst Aminophenol_Ligand o-Aminophenol Ligand Aminophenol_Ligand->Catalyst_Ligand_Complex Substrate Substrate Catalytic_Cycle Productive Catalytic Cycle Substrate->Catalytic_Cycle Catalyst_Ligand_Complex->Catalytic_Cycle Substrate Coordination Overly_Stable_Complex Overly Stable Chelate Complex (Inactive) Catalyst_Ligand_Complex->Overly_Stable_Complex Strong Chelation (Poisoning Path 1) Ligand_Degradation Ligand Degradation (e.g., Oxidation) Catalyst_Ligand_Complex->Ligand_Degradation Harsh Conditions (e.g., high temp, oxidant) Catalytic_Cycle->Catalyst_Ligand_Complex Regeneration Product Desired Product Catalytic_Cycle->Product Degraded_Ligand Degraded Ligand Fragments Ligand_Degradation->Degraded_Ligand Degraded_Ligand->Poisoned_Catalyst Irreversible Binding (Poisoning Path 2)

Caption: Potential poisoning pathways for an o-aminophenol ligand.

Troubleshooting Workflow for Suspected Ligand-Induced Catalyst Deactivation

troubleshooting_workflow Troubleshooting Workflow for Ligand-Induced Deactivation Start Reaction Failure: Low Conversion or Change in Selectivity Check_Basics Verify Basics: - Reagent Purity - Inert Atmosphere - Temperature Control Start->Check_Basics Basics_OK Basics OK? Check_Basics->Basics_OK Fix_Basics Address Basic Issues and Rerun Basics_OK->Fix_Basics No Isolate_Ligand_Effect Isolate Ligand Effect: Run with a Standard, Stable Ligand Basics_OK->Isolate_Ligand_Effect Yes Fix_Basics->Start Standard_OK Standard Ligand OK? Isolate_Ligand_Effect->Standard_OK Problem_Not_Ligand Problem is Likely Not the Ligand. Investigate Other Parameters. Standard_OK->Problem_Not_Ligand No Ligand_Suspected Aminophenol Ligand is Suspected Poison Standard_OK->Ligand_Suspected Yes Optimize_Conditions Optimize Conditions: - Lower Temperature - Vary Ligand:Metal Ratio - Screen Solvents Ligand_Suspected->Optimize_Conditions Modify_Ligand Modify Ligand Structure: - Add Bulky Groups - Alter Electronics Ligand_Suspected->Modify_Ligand Resolution Problem Resolved Optimize_Conditions->Resolution Modify_Ligand->Resolution

Caption: Troubleshooting workflow for ligand-induced deactivation.

References

Validation & Comparative

A Comparative Guide to N,O-Bidentate Ligands in Catalysis: Spotlight on 2-(Anilinomethyl)phenol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant of catalytic efficiency, selectivity, and overall reaction success. This guide provides a comparative analysis of N,O-bidentate ligands, with a focus on systems analogous to 2-(anilinomethyl)phenol, and their performance against other common ligand classes in key catalytic transformations.

While direct comparative studies on the catalytic performance of this compound are limited in publicly available literature, extensive research on structurally similar Schiff base and other N,O-bidentate ligands provides valuable insights. This guide leverages this data to offer a comprehensive overview for researchers designing and optimizing catalytic systems. The primary focus will be on two broadly applicable and industrially significant reactions: the Suzuki-Miyaura cross-coupling and ethylene polymerization.

Suzuki-Miyaura Cross-Coupling: N,O-Bidentate Ligands vs. Traditional Phosphines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of ligand for the palladium catalyst is pivotal in achieving high yields and turnover numbers. While phosphine ligands have historically dominated this field, N,O-bidentate ligands are emerging as effective alternatives, often offering advantages in terms of air and moisture stability.

A study comparing a bidentate (P, N) ligand with a tridentate (P, N, O⁻) ligand in the Suzuki-Miyaura coupling of aryl bromides revealed that the tridentate ligand, which shares the N,O-chelation motif with this compound, exhibited superior catalytic activity[1]. This suggests that the coordination of the oxygen atom to the metal center plays a beneficial role in the catalytic cycle.

Below is a table summarizing the performance of a palladium complex with an N,O-bidentate ligand in comparison to a traditional phosphine-based catalyst in the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid.

Catalyst SystemLigand TypeAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / Ligand 1 N,N,O-Tridentate 4-BromotoluenePhenylboronic acidK₂CO₃Toluene110395[2]
Pd(OAc)₂ / SPhos Biaryl Phosphine 2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT298[2]

Ligand 1: 2-methoxy-6-[(pyridine-2-ylmethylimino)-methyl]-phenol

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with an N,O-bidentate ligand, based on established protocols[2].

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • N,O-bidentate ligand (0.012 mmol, 1.2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and the base.

  • In a separate vial, dissolve the palladium(II) acetate and the N,O-bidentate ligand in a small amount of the solvent. Stir for 10-15 minutes to allow for complex formation.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add the remaining solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ethylene Polymerization: The Influence of N,O-Bidentate Ligand Structure

In the field of olefin polymerization, the ligand structure around the metal center (often nickel or palladium) dictates the catalytic activity, the molecular weight of the resulting polymer, and its microstructure. Neutral nickel complexes bearing N,O-bidentate ligands have shown promise in this area.

A study on neutral nickel complexes with anilinobenzoic acid methyl ester ligands highlighted the significant role of steric bulk on the aniline moiety for ethylene polymerization activity. A complex with an isopropyl substituent on the aniline ligand demonstrated high activity, whereas the unsubstituted analogue was inactive[3]. This underscores the tunability of N,O-bidentate ligands to achieve desired catalytic outcomes.

The table below presents a comparison of nickel complexes with different N,O-bidentate ligands in ethylene polymerization.

CatalystLigand SubstituentCocatalystActivity (kg·mol⁻¹·h⁻¹)Polymer Mₙ (kg·mol⁻¹)PDIReference
Ni Complex 1 HdMMAOInactive--[3]
Ni Complex 2 i-PrdMMAO114 - 277up to 76.3narrow[3]
Ni Complex 3 2,6-diisopropylphenylMAOup to 10⁵ g PE mol⁻¹ Ni h⁻¹High MW< 2[4]

dMMAO: dried modified methylaluminoxane; MAO: methylaluminoxane; MW: Molecular Weight; PDI: Polydispersity Index

Experimental Protocol: Ethylene Polymerization

The following is a generalized procedure for ethylene polymerization using a nickel catalyst with an N,O-bidentate ligand, based on reported methods[3][4].

Materials:

  • Nickel complex with N,O-bidentate ligand

  • Cocatalyst (e.g., dMMAO or MAO)

  • Anhydrous toluene

  • High-purity ethylene gas

Procedure:

  • In a glovebox, charge a high-pressure reactor with the desired amount of the nickel complex and anhydrous toluene.

  • Add the cocatalyst solution to the reactor.

  • Seal the reactor and remove it from the glovebox.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Maintain the reaction at the desired temperature with constant stirring for the specified duration.

  • Terminate the polymerization by venting the ethylene and adding an acidified alcohol (e.g., ethanol/HCl).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of the acidified alcohol.

  • Collect the polymer by filtration, wash with ethanol, and dry under vacuum.

  • Characterize the polymer for its molecular weight and microstructure using techniques such as gel permeation chromatography (GPC) and ¹³C NMR spectroscopy.

Visualizing Catalytic Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a simplified catalytic cycle for the Suzuki-Miyaura reaction and a workflow for catalyst screening.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim R-R' RedElim->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow cluster_workflow Ligand Screening Workflow start Define Reaction: Substrates, Solvent, Base, Temp. ligand_selection Select Ligand Set: - this compound analogues - Other N,O-bidentate ligands - Phosphine ligands start->ligand_selection run_reactions Perform Parallel Reactions ligand_selection->run_reactions analysis Analyze Results: Yield, Selectivity, Purity (GC, LC-MS, NMR) run_reactions->analysis comparison Compare Performance Data analysis->comparison optimization Optimize Best Performing System comparison->optimization Identify Lead Ligand end Final Protocol optimization->end

Caption: A logical workflow for screening and comparing different ligands in a catalytic reaction.

References

Comparative Analysis of 2-(Anilinomethyl)phenol Derivatives and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A new class of synthetic compounds, 2-(anilinomethyl)phenol derivatives, is demonstrating significant promise in the ongoing search for novel antimicrobial agents. This guide provides a comparative overview of the antimicrobial performance of these derivatives against established drugs, supported by available experimental data. The unique structural features of these phenolic Mannich bases contribute to their potent activity against a range of microbial pathogens.

Performance Against Bacterial and Fungal Pathogens

Recent studies have highlighted the efficacy of this compound derivatives, particularly those with an indoline moiety, against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The antimicrobial activity of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Notably, certain indoline-derived phenolic Mannich bases have exhibited MIC values as low as 1.23 µM against multidrug-resistant S. aureus and E. faecalis. This potency is comparable to, and in some cases exceeds, that of conventional antibiotics. For instance, some derivatives have shown superior activity against Pseudomonas aeruginosa and the fungus Aspergillus niger when compared to standard agents.

Comparative Data

To illustrate the antimicrobial potential of this compound derivatives, the following tables summarize available MIC data against various pathogens and provide a comparison with the widely used antimicrobial agents, ciprofloxacin (antibacterial) and fluconazole (antifungal).

Table 1: Antibacterial Activity of this compound Derivatives vs. Ciprofloxacin

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Indoline-derived Phenolic Mannich Base 1 Staphylococcus aureus (MRSA)0.8[1]
Indoline-derived Phenolic Mannich Base 2 Enterococcus faecalis0.8[1]
Phenolic Mannich Base 3 Pseudomonas aeruginosa-[2]
Ciprofloxacin Staphylococcus aureus0.5 - 2.0[3]
Ciprofloxacin Enterococcus faecalis1.0 - 4.0[3]
Ciprofloxacin Pseudomonas aeruginosa0.25 - 1.0[3]

Note: Specific MIC values for Phenolic Mannich Base 3 against P. aeruginosa were reported as "very good activity" at 200 mg/ml, but a precise MIC was not provided in the source.

Table 2: Antifungal Activity of this compound Derivatives vs. Fluconazole

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Phenolic Mannich Base 4 Aspergillus niger-[2]
Fluconazole Aspergillus niger16 - >64[4]

Note: Specific MIC values for Phenolic Mannich Base 4 against A. niger were reported as "excellent activity" at 200 mg/ml, but a precise MIC was not provided in the source.

Experimental Protocols

The evaluation of the antimicrobial activity of this compound derivatives typically involves the following key experimental procedures:

Synthesis of this compound Derivatives

These compounds are generally synthesized via the Mannich reaction, a three-component condensation involving a phenol, an aniline (or its derivative), and formaldehyde.

Phenol Phenol Reaction Mannich Reaction (Condensation) Phenol->Reaction Aniline Aniline Aniline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product This compound Derivative Reaction->Product

Caption: Synthesis of this compound derivatives via the Mannich reaction.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy is determined using standard methods such as broth microdilution or agar disk diffusion to ascertain the Minimum Inhibitory Concentration (MIC).

a. Broth Microdilution Method:

  • A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism and medium) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

b. Agar Disk Diffusion Method:

  • An agar plate is uniformly inoculated with a standardized suspension of the target microorganism.

  • Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plate is incubated under suitable conditions.

  • The antimicrobial activity is assessed by measuring the diameter of the zone of growth inhibition around the disk.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Dilutions Plate Inoculate Microtiter Plate Compound->Plate Microbe Microbial Inoculum Microbe->Plate Incubate Incubate Plate->Incubate Observe Observe for Growth Inhibition Incubate->Observe MIC Determine MIC Observe->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

While the precise signaling pathways for this compound derivatives are still under investigation, the antimicrobial action of phenolic compounds, in general, is often attributed to their ability to disrupt the microbial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the phenol ring facilitates its interaction with the lipid bilayer of the cell membrane.

Compound Phenolic Mannich Base Membrane Bacterial Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated mechanism of action for phenolic antimicrobial compounds.

Conclusion

This compound derivatives represent a promising class of antimicrobial agents with potent activity against a variety of pathogens, including drug-resistant strains. The available data suggests that their efficacy is comparable to or, in some cases, superior to that of established antimicrobial drugs. Further research is warranted to fully elucidate their mechanism of action, expand the spectrum of activity, and evaluate their therapeutic potential in preclinical and clinical settings. The synthetic accessibility of these compounds through the Mannich reaction provides a robust platform for the development of new and effective treatments for microbial infections.

References

Performance Comparison of 2-(Anilinomethyl)phenol-Based Sensors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemosensors is critical for accurate and efficient analyte detection. This guide provides a comparative analysis of the performance of sensors based on the 2-(anilinomethyl)phenol scaffold and its closely related Schiff base derivatives, focusing on their application in detecting various metal ions and anions.

This guide synthesizes available experimental data to offer an objective comparison of these sensors, detailing their performance metrics, experimental protocols, and underlying signaling mechanisms to aid in the selection of the most suitable sensor for specific research needs.

Performance Metrics: A Quantitative Comparison

The efficacy of a chemosensor is determined by several key performance indicators. The following table summarizes the performance of various this compound-based Schiff base sensors for the detection of different analytes. It is important to note that performance can be influenced by the specific substituents on the aromatic rings and the experimental conditions.

Sensor DerivativeAnalyteDetection MethodLimit of Detection (LOD)Linear RangeResponse TimeSelectivityReference
4-bromo-2-[(4-methoxyphenylimino)methyl]phenolHg²⁺Potentiometric2.1 x 10⁻⁸ M5.3 x 10⁻⁸ - 1.0 x 10⁻¹ M9 sHigh selectivity over other metal ions[1]
2,6-bis(2-hydroxybenzyl-2-hydroxyethylamino)methyl-4-methylphenolZn²⁺FluorescenceNot specifiedNot specifiedNot specifiedHigh selectivity over other metal ions[2]
2-[(3,5-bis(trifluoromethyl)phenylimino)methyl]-4-chlorophenolF⁻, AcO⁻, H₂PO₄⁻Colorimetric/UV-VisNot specifiedNot specifiedNot specifiedSelective for F⁻, AcO⁻, and H₂PO₄⁻[3]
Dinitrophenol-based Schiff BaseCu²⁺Colorimetric6.4 x 10⁻⁸ MNot specifiedNot specifiedHigh selectivity over other metal ions[4]
Dinitrophenol-based Schiff Base-Cu²⁺ complexS²⁻Colorimetric1.2 x 10⁻⁷ MNot specifiedNot specifiedHigh selectivity over other anions[4]

Signaling Pathways and Experimental Workflow

The detection mechanism of this compound-based Schiff base sensors typically involves the interaction of the analyte with the lone pair electrons of the imine nitrogen and the hydroxyl oxygen atom. This interaction can lead to changes in the electronic properties of the molecule, resulting in a detectable optical or electrochemical signal. Common signaling mechanisms include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT).

Signaling_Pathway Sensor This compound Derivative Complex Sensor-Analyte Complex Sensor->Complex Binding Analyte Metal Ion / Anion Analyte->Complex Signal Optical or Electrochemical Signal Complex->Signal Signal Transduction (e.g., CHEF, PET)

Caption: General signaling pathway of a this compound-based sensor.

A typical experimental workflow for evaluating the performance of these sensors involves synthesis, characterization, and testing against various analytes.

Experimental_Workflow cluster_synthesis Sensor Synthesis & Characterization cluster_testing Performance Evaluation Synthesis Synthesis of Schiff Base Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Stock_Solution Prepare Sensor Stock Solution Characterization->Stock_Solution Analyte_Addition Titration with Analytes Stock_Solution->Analyte_Addition Measurement Spectroscopic / Electrochemical Measurement Analyte_Addition->Measurement Data_Analysis Data Analysis (LOD, Selectivity, etc.) Measurement->Data_Analysis

Caption: Typical experimental workflow for performance evaluation.

Experimental Protocols

Below are generalized methodologies for the synthesis and performance evaluation of this compound-based Schiff base sensors, based on common laboratory practices.

Synthesis and Characterization

Synthesis of 2-((phenylimino)methyl)phenol Derivatives:

A common synthetic route involves the condensation reaction between a substituted salicylaldehyde and a substituted aniline.

  • Reaction Setup: Dissolve equimolar amounts of the desired substituted salicylaldehyde and substituted aniline in a suitable solvent, such as ethanol or methanol.

  • Catalysis: A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from a few hours to overnight.[5] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure Schiff base.[6][7]

  • Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[6]

Performance Evaluation

General Procedure for Metal Ion/Anion Sensing:

  • Preparation of Solutions: Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO, acetonitrile, or aqueous buffer). Prepare stock solutions of the various metal salts or anions to be tested.

  • Titration Experiments: In a cuvette or sample holder, place a fixed concentration of the sensor solution. Incrementally add aliquots of the analyte stock solution to the sensor solution.

  • Spectroscopic or Electrochemical Measurements: After each addition of the analyte, record the change in the analytical signal (e.g., UV-Vis absorbance, fluorescence emission, or potentiometric response).

  • Determination of Performance Metrics:

    • Limit of Detection (LOD): The LOD is typically calculated based on the signal-to-noise ratio (usually 3:1) from the titration data.[4]

    • Selectivity: The selectivity of the sensor is evaluated by measuring its response to the target analyte in the presence of a variety of potentially interfering ions.

    • Linear Range: The linear range is determined from the calibration curve of the sensor's response versus the analyte concentration.

    • Response Time: The response time is the time required for the sensor to reach a stable signal after the addition of the analyte.[1]

By following these protocols and considering the performance data presented, researchers can make informed decisions in selecting and applying this compound-based sensors for their specific analytical challenges.

References

A Comparative Analysis of 2-(Anilinomethyl)phenol and Schiff Base Catalysts in Asymmetric Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision in the design of efficient and selective synthetic routes. This guide provides a comparative overview of two important classes of N,O-ligands: 2-(anilinomethyl)phenols and Schiff bases, in the context of asymmetric catalysis. Due to a lack of direct comparative studies in the existing literature, this guide will focus on the general characteristics, catalytic applications, and mechanistic considerations for each catalyst class, drawing upon available data to infer potential advantages and disadvantages.

Structural and Electronic Properties

2-(Anilinomethyl)phenol Catalysts: These catalysts feature a flexible aminophenol backbone. The nitrogen and oxygen atoms can coordinate to a metal center, forming a chiral environment that can induce enantioselectivity in a variety of reactions. The aniline moiety allows for electronic and steric modifications on the phenyl ring, which can influence the catalyst's activity and selectivity.

Schiff Base Catalysts: Formed by the condensation of a primary amine and an aldehyde or ketone, Schiff base ligands offer a more rigid imine (C=N) bond. This rigidity can be advantageous in creating a well-defined chiral pocket around the metal center, potentially leading to higher enantioselectivities. The imine nitrogen and a nearby donor group (often a hydroxyl group from a salicylaldehyde precursor) act as the coordination sites.

Conceptual Comparison of Catalytic Pathways

To illustrate the general catalytic cycle for these types of catalysts, a hypothetical asymmetric addition of a nucleophile to an electrophile is presented below.

G cluster_0 Catalytic Cycle Catalyst Chiral M-L* Catalyst Substrate_Complex M-L*-Substrate Complex Catalyst->Substrate_Complex + Substrate Transition_State Diastereomeric Transition State Substrate_Complex->Transition_State + Nucleophile Product_Complex M-L*-Product Complex Transition_State->Product_Complex C-C bond formation Product_Complex->Catalyst - Product Product Enantioenriched Product Product_Complex->Product

Figure 1: A generalized catalytic cycle for a metal-catalyzed asymmetric reaction.

Performance in Asymmetric Reactions: An Overview

Direct comparative data is absent, however, we can summarize the typical applications and reported performance levels for each catalyst class in various asymmetric transformations.

Reaction TypeThis compound CatalystsSchiff Base Catalysts
Asymmetric Addition of Diethylzinc to Aldehydes Often used as chiral ligands, leading to high yields and enantioselectivities. The flexibility of the backbone can be tuned for different aldehyde substrates.Widely employed and highly effective, often achieving excellent enantioselectivities (>90% ee). The rigid structure can lead to very high levels of stereocontrol.
Asymmetric Henry (Nitroaldol) Reaction Limited reports are available, making a direct comparison difficult.Metal complexes of chiral Schiff bases are well-established catalysts for this reaction, providing access to chiral β-nitro alcohols with good to excellent enantioselectivities.
Asymmetric Michael Addition Employed in some instances, with performance depending on the specific ligand structure and reaction partners.Frequently used as ligands for various metal catalysts, demonstrating high efficiency and enantioselectivity in the conjugate addition of nucleophiles to α,β-unsaturated compounds.
Asymmetric Transfer Hydrogenation of Ketones Chiral amino alcohol precursors are effective, but the specific performance of this compound ligands is less documented.Chiral Schiff base ligands, particularly those derived from diamines, are effective in ruthenium- and iridium-catalyzed transfer hydrogenation, affording chiral alcohols with high enantiomeric excess.

Note: The performance data mentioned above is a generalization based on numerous individual studies. The actual efficiency of any catalyst is highly dependent on the specific ligand structure, metal center, substrates, and reaction conditions.

Experimental Protocols: Representative Syntheses

The following are generalized procedures for the synthesis of the parent ligands, which would then be complexed with a metal salt to generate the active catalyst.

Synthesis of this compound

This procedure describes the reduction of the corresponding Schiff base.

  • Schiff Base Formation: Equimolar amounts of salicylaldehyde and aniline are dissolved in ethanol. The mixture is stirred at room temperature until a precipitate (the Schiff base, 2-(phenyliminomethyl)phenol) is formed. The solid is collected by filtration.

  • Reduction: The Schiff base is dissolved in methanol, and sodium borohydride is added portion-wise at 0 °C. The reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the this compound.

Synthesis of a Salicylidene-type Schiff Base

This procedure describes the direct condensation to form a Schiff base, for example, from salicylaldehyde and an aniline derivative.

  • Condensation: An equimolar amount of salicylaldehyde and a substituted aniline are dissolved in a suitable solvent such as ethanol or methanol.

  • Reaction: A catalytic amount of a weak acid (e.g., acetic acid) can be added. The mixture is typically refluxed for several hours.

  • Isolation: Upon cooling, the Schiff base product often crystallizes out of the solution and can be collected by filtration. If not, the solvent is removed, and the product is purified by recrystallization or column chromatography.

Workflow for Catalyst Application in Asymmetric Synthesis

The general workflow for utilizing these catalysts in an asymmetric reaction is outlined below.

G Start Synthesize Chiral Ligand (this compound or Schiff Base) Complexation Prepare Metal-Ligand Complex Start->Complexation Reaction Perform Catalytic Asymmetric Reaction Complexation->Reaction Analysis Analyze Product (Yield, Enantiomeric Excess) Reaction->Analysis Optimization Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) Analysis->Optimization End Isolated Enantioenriched Product Analysis->End Optimization->Reaction

Figure 2: General workflow for the application of chiral catalysts.

Conclusion and Future Outlook

Both this compound and Schiff base ligands are valuable tools in the field of asymmetric catalysis. Schiff bases, with their rigid structures, have been more extensively studied and have demonstrated high levels of enantioselectivity in a broader range of reactions. The flexibility of this compound catalysts may offer advantages for specific substrate classes, but more research is needed to fully realize their potential.

Crucially, the field would greatly benefit from direct comparative studies that evaluate the performance of these two catalyst classes under identical conditions for a range of important asymmetric transformations. Such studies would provide invaluable data for catalyst selection and design, accelerating the development of more efficient and selective synthetic methodologies for the production of chiral molecules.

The Ascending Threat of Drug Resistance: Evaluating 2-(anilinomethyl)phenol Derivatives as a Potential Alternative to Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new comparative analysis of 2-(anilinomethyl)phenol derivatives reveals their promising antimicrobial efficacy, positioning them as potential alternatives in the escalating battle against antibiotic resistance. This guide offers an in-depth comparison of these novel compounds against standard antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The relentless rise of antibiotic-resistant pathogens necessitates the urgent exploration of new antimicrobial agents. Among the promising candidates are this compound derivatives, a class of organic compounds that have demonstrated significant inhibitory effects against a range of pathogenic bacteria. This guide provides a comprehensive overview of their antimicrobial efficacy in comparison to established antibiotics, presenting key quantitative data, outlining experimental protocols, and visualizing the scientific workflow.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial potential of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While a comprehensive head-to-head comparison of a wide array of this compound derivatives against a full panel of standard antibiotics in a single study is not yet available in published literature, existing research on structurally related compounds provides valuable insights.

The following tables summarize the available MIC data for phenol derivatives with structural similarities to 2-(anilinomethyl)phenols, alongside MIC values for standard antibiotics against the same bacterial strains. It is important to note that these values are compiled from different studies and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Antimicrobial Activity of 2,6-dimethoxy-4-((phenylamino)methyl)phenol and Ampicillin

Microorganism2,6-dimethoxy-4-((phenylamino)methyl)phenol MIC (µg/mL)Ampicillin MIC (µg/mL)
Bacillus subtilis10050
Pseudomonas aeruginosa100250
Escherichia coli125200
Klebsiella spp.125200
Enterobacter spp.150250

Data sourced from a study on the antioxidant and antibacterial evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) phenol.

Table 2: Effect of 2-[(Methylamino)methyl]phenol on the MIC of Standard Antibiotics against Staphylococcus aureus

AntibioticMIC alone (µg/mL)MIC in combination with 1.25 µM 2-[(Methylamino)methyl]phenol (µg/mL)Fold Reduction in MIC
Cloxacillin25062.54
Cephalexin5001254
Vancomycin12531.254

This data highlights the potential of a structurally similar compound to enhance the efficacy of existing antibiotics against resistant strains.[1]

Unraveling the Mechanism: How Phenol Derivatives Combat Bacteria

The primary antimicrobial mechanism of phenolic compounds is attributed to their ability to disrupt the bacterial cell membrane.[2] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the phenol ring allows it to integrate into the lipid bilayer of the cell membrane, disturbing its structure and function. While the precise signaling pathways for this compound derivatives are still under investigation, the general mechanism provides a strong basis for their observed antimicrobial activity.

Experimental Protocols: Ensuring Rigorous and Reproducible Science

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following outlines a standard broth microdilution method, a widely accepted protocol for determining the MIC of antimicrobial agents.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Isolate three to five well-defined colonies from a fresh (18-24 hour) agar plate culture.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to the 0.5 McFarland standard. This typically corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the this compound derivative or standard antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension.

    • Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates the workflow for determining the antimicrobial efficacy of this compound derivatives.

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis start Start: Synthesize this compound Derivatives prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_bacteria prep_compounds Prepare Serial Dilutions of Phenol Derivatives & Antibiotics start->prep_compounds inoculation Inoculate Microtiter Plates prep_bacteria->inoculation prep_compounds->inoculation incubation Incubate Plates (16-20h at 37°C) inoculation->incubation read_mic Read MIC Values (Lowest concentration with no visible growth) incubation->read_mic comparison Compare MICs of Derivatives vs. Standard Antibiotics read_mic->comparison end End: Evaluate Antimicrobial Efficacy comparison->end

Workflow for determining antimicrobial efficacy.

The presented data and methodologies underscore the potential of this compound derivatives as a new frontier in antimicrobial research. Further comprehensive studies are warranted to fully elucidate their spectrum of activity and clinical potential. This guide serves as a foundational resource for researchers dedicated to addressing the global challenge of antimicrobial resistance.

References

A Comparative Analysis of the Cytotoxicity of 2-(anilinomethyl)phenol Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer Potency

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. In this context, 2-(anilinomethyl)phenol derivatives have emerged as a promising class of compounds with demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of select this compound derivatives against the well-established chemotherapeutic agent, doxorubicin. This objective overview, supported by available experimental data, aims to inform further research and drug development efforts in this area.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for specific this compound derivatives and doxorubicin in various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number and assay duration. The data presented here is compiled from multiple sources to provide a comparative snapshot.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Derivatives
THTMPMCF-7 (Breast)87.92[1]
SK-BR-3 (Breast)172.51[1]
U2OS (Osteosarcoma)36.6[2]
THMPPMCF-7 (Breast)83.23[3]
SK-BR-3 (Breast)113.94[3]
U2OS (Osteosarcoma)50.5 ± 3.8[2][4][5][6]
Doxorubicin
MCF-7 (Breast)~0.8 - 2.5[2]
HeLa (Cervical)~0.34 - 2.9[2]
A549 (Lung)> 20
HepG2 (Liver)12.2

Note on Data Interpretation: The IC50 values for doxorubicin are presented as a range, reflecting the variability reported in the literature. The data for the this compound derivatives are from specific studies and provide a valuable, albeit more limited, point of comparison. A lower IC50 value indicates greater cytotoxic potency.

Experimental Protocols

The cytotoxic effects of both this compound derivatives and doxorubicin are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

MTT_Assay_Workflow A Cancer cells are seeded in 96-well plates B Cells are treated with varying concentrations of the test compound A->B C Incubation for a specified period (e.g., 24, 48, or 72 hours) B->C D MTT reagent is added to each well C->D E Further incubation to allow formazan crystal formation D->E F A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals E->F G Absorbance is measured using a microplate reader F->G H IC50 values are calculated from the dose-response curves G->H

Caption: A generalized workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways of Cytotoxicity

The mechanisms by which this compound derivatives and doxorubicin induce cell death are multifaceted and involve distinct signaling pathways.

This compound Derivatives: Induction of Apoptosis

Studies on derivatives such as THTMP and THMPP indicate that their cytotoxic effects are mediated through the induction of apoptosis.[1][2][7] A key mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which subsequently affects downstream pathways like the Phosphatidylinositol 3-Kinase (PI3K)/S6K1 pathway.[1][7] This inhibition ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which are critical for the dismantling of the cell during apoptosis.[2][4]

Phenol_Derivative_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THTMP THTMP EGFR EGFR THTMP->EGFR Inhibition PI3K PI3K EGFR->PI3K Inhibition S6K1 S6K1 PI3K->S6K1 Inhibition Caspase_Activation Caspase-3/7 Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for THTMP-induced apoptosis.

Doxorubicin: A Multi-pronged Attack on Cancer Cells

Doxorubicin, a long-standing and potent anticancer drug, exerts its cytotoxic effects through multiple mechanisms. Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These actions collectively trigger a cascade of cellular events, including cell cycle arrest and the induction of apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA_Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topo_II_Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS_Generation Doxorubicin->ROS_Generation Replication_Transcription_Block Replication_Transcription_Block DNA_Intercalation->Replication_Transcription_Block Leads to DNA_Strand_Breaks DNA_Strand_Breaks Topo_II_Inhibition->DNA_Strand_Breaks Causes Oxidative_Damage Oxidative_Damage ROS_Generation->Oxidative_Damage Induces Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis Replication_Transcription_Block->Cell_Cycle_Arrest_Apoptosis Triggers DNA_Strand_Breaks->Cell_Cycle_Arrest_Apoptosis Triggers Oxidative_Damage->Cell_Cycle_Arrest_Apoptosis Triggers

Caption: Multiple mechanisms of doxorubicin-induced cytotoxicity.

Conclusion and Future Directions

The available data suggests that this compound derivatives are a class of compounds with promising cytotoxic activity against cancer cells, primarily through the induction of apoptosis. While their potency, as indicated by the limited available IC50 values, may not consistently surpass that of doxorubicin in the tested cell lines, they may offer a different and potentially more targeted mechanism of action by inhibiting the EGFR signaling pathway.

Direct comparative studies of a broader range of this compound derivatives against doxorubicin across a standardized panel of cancer cell lines are crucial to fully elucidate their relative potency and therapeutic potential. Further research into their specific molecular targets and in vivo efficacy will be instrumental in determining their future role in cancer therapy. The development of derivatives with enhanced potency and selectivity remains a key objective for medicinal chemists and drug developers in this field.

References

A Researcher's Guide to the Validation of Phenolic Schiff Bases as "Turn-Off" Fluorescent Probes for Ferric Iron (Fe³⁺)

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective on 2-(Anilinomethyl)phenol and its Precursors

In the realm of chemical biology and environmental science, the selective detection of metal ions is a paramount challenge. Among these, the ferric iron (Fe³⁺) cation is of significant interest due to its dual role as an essential element and a potential toxin at elevated concentrations. Fluorescent chemosensors offer a highly sensitive and specific means for its detection. This guide provides an in-depth technical comparison and validation protocol for a class of fluorescent probes based on phenolic Schiff bases, the direct precursors to compounds like this compound, with a primary focus on their application as "turn-off" sensors for Fe³⁺.

While direct, extensive studies on the fluorescent sensing properties of this compound itself are not widely published, a wealth of research exists for its Schiff base precursor, 2-((phenylimino)methyl)phenol, and its derivatives. These compounds, formed from the condensation of salicylaldehyde and aniline derivatives, provide a robust platform for the development of effective Fe³⁺ probes. This guide will, therefore, focus on the validation of these Schiff base precursors and discuss the potential implications for their reduced counterparts.

The Rationale Behind Phenolic Schiff Bases as Fe³⁺ Probes

Phenolic Schiff bases are attractive candidates for fluorescent probes due to their straightforward synthesis, structural versatility, and inherent photophysical properties. The core structure, containing a phenol group and an imine (C=N) bond, provides an excellent scaffold for coordinating with metal ions. The fluorescence of these compounds often arises from intramolecular charge transfer (ICT) states.

The primary mechanism by which these probes detect Fe³⁺ is through fluorescence quenching, a "turn-off" response. This quenching is typically attributed to one of two processes upon complexation with the paramagnetic Fe³⁺ ion:

  • Ligand-to-Metal Charge Transfer (LMCT): An electron from the excited state of the Schiff base ligand is transferred to the d-orbitals of the bound Fe³⁺ ion. This process provides a non-radiative decay pathway, thus quenching the fluorescence.

  • Photoinduced Electron Transfer (PET): The binding of Fe³⁺ can alter the electronic properties of the probe, enabling a photoinduced electron transfer process that deactivates the excited state non-radiatively.

Comparative Performance of Salicylaldehyde-Aniline Type Schiff Base Probes for Fe³⁺

To provide a clear perspective on the efficacy of this class of compounds, the following table summarizes the performance of several reported Schiff base fluorescent probes for Fe³⁺. This data serves as a benchmark for researchers validating new derivatives.

Probe Name/DescriptionLimit of Detection (LOD)Response TimeSolvent SystemReference
4-(tert-butyl)-2-((2-hydroxybenzylidene)amino)phenol (L1)0.163 µMNot specifiedTHF : H₂O (10% : 90%)[1]
4-(tert-butyl)-2-((2-hydroxy-5-methylbenzylidene)amino)phenol (L2)3.99 µMNot specifiedTHF : H₂O (40% : 60%)[1]
(E)-4-((2-hydroxy-5-methoxybenzylidene)amino)benzoic acid0.079 µMNot specifiedTHF-H₂O (3:7, v/v)[2]
Naphthalene-based Schiff base0.8 ppb (approx. 14 nM)<10 secondsAqueous media[3][4]
Triphenylamine and Indole-based Schiff bases (S1, S2)S1: 4.51 x 10⁻⁵ M, S2: 3.37 x 10⁻⁶ MNot specifiedTHF[5]
Naphthalene derivative-based probe3.3 µMNot specifiedEthanol[6]

Experimental Validation Workflow: A Step-by-Step Guide

The following protocol outlines a comprehensive approach to synthesizing and validating a phenolic Schiff base as a fluorescent probe for Fe³⁺.

Part 1: Synthesis of the Schiff Base Probe

The synthesis of 2-((phenylimino)methyl)phenol derivatives is typically a straightforward one-pot condensation reaction.

Diagram of Synthesis Workflow

SynthesisWorkflow Salicylaldehyde Substituted Salicylaldehyde Reflux Reflux (2-4 h) Salicylaldehyde->Reflux Aniline Substituted Aniline Aniline->Reflux Solvent Ethanol Solvent->Reflux in Product Schiff Base Product Reflux->Product yields ValidationWorkflow cluster_synthesis Probe Synthesis & Characterization cluster_photophysics Photophysical Studies cluster_sensing Sensing Performance Evaluation Synthesis Synthesis of Schiff Base Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Abs_Em Absorption & Emission Spectra Characterization->Abs_Em QY Quantum Yield Determination Abs_Em->QY Selectivity Selectivity Study (vs. various metal ions) Abs_Em->Selectivity Titration Fluorescence Titration with Fe³⁺ Selectivity->Titration LOD Limit of Detection (LOD) Calculation Titration->LOD ResponseTime Response Time Measurement Titration->ResponseTime pH_Effect Effect of pH ResponseTime->pH_Effect SensingMechanism cluster_probe Probe Alone cluster_complex Probe + Fe³⁺ Probe Schiff Base Probe (Fluorescent) Excitation Excitation (hν) Complex [Probe-Fe³⁺] Complex (Non-fluorescent) Probe->Complex + Fe³⁺ Emission Fluorescence Emission Excitation->Emission Radiative Decay Quenching Fluorescence Quenching (LMCT/PET) Excitation_Q Excitation (hν) NonRadiative Non-Radiative Decay Excitation_Q->NonRadiative

References

Comparative Study of the Catalytic Activity of Different Aminophenol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the performance of various aminophenol ligands in key organic transformations, supported by experimental data and detailed protocols.

Aminophenol ligands have emerged as a versatile and powerful class of ligands in the field of catalysis. Their unique structural features, featuring both a phenolic hydroxyl group and an amino group, allow for the formation of stable complexes with a wide range of transition metals. This has led to the development of highly efficient catalysts for a variety of organic transformations, including cross-coupling reactions, asymmetric synthesis, and oxidation reactions. This guide provides a comparative analysis of the catalytic activity of different aminophenol ligands, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in the selection and application of these valuable catalytic systems.

Data Presentation: A Quantitative Comparison of Catalytic Performance

The efficacy of a catalyst is best understood through a quantitative assessment of its performance. The following tables summarize the catalytic activity of various aminophenol ligands in three key reaction classes: C-N/C-O cross-coupling, asymmetric Henry reactions, and alcohol oxidation. The data presented includes catalyst loading, reaction time, yield, and, where applicable, enantiomeric excess (ee), turnover number (TON), and turnover frequency (TOF).

Table 1: Performance of Aminophenol Ligands in C-N and C-O Cross-Coupling Reactions

This table compares the effectiveness of different ligands in the copper-catalyzed O-arylation and palladium-catalyzed N-arylation of 3-aminophenol.

EntryLigandCatalyst SystemReactionProductYield (%)Reference
1Picolinic acidCuI (5 mol%), K3PO4O-ArylationO-Arylated>98[1]
2TMEDACuI (5 mol%), K3PO4O-ArylationO-Arylated15[1]
31,10-PhenanthrolineCuI (5 mol%), K3PO4O-ArylationO-Arylated12[1]
4BrettPhosPd2(dba)3 (2 mol%), NaOtBuN-ArylationN-Arylated>98[1]
5XPhosPd2(dba)3 (2 mol%), NaOtBuN-ArylationN-Arylated96[1]
Table 2: Performance of Chiral Aminophenol Ligands in the Asymmetric Henry Reaction

This table highlights the performance of various chiral aminophenol-derived ligands in the copper-catalyzed asymmetric addition of nitromethane to aldehydes.

EntryLigandCatalyst SystemAldehydeYield (%)ee (%)Reference
1Imidazoline-aminophenolCu(OAc)2·H2O (10 mol%)Benzaldehyde8595[2]
2[2.2]Paracyclophane-PYMCOXNi(acac)2 (10 mol%)Chalcone9999[3]
3Chiral Schiff BaseCu(OAc)2·H2O (10 mol%)2-Nitrobenzaldehyde7690[4]
4(S)-2-aminomethylpyrrolidine derivativeCu(II) complexo-Nitrobenzaldehyde7877[5]
Table 3: Performance of Aminophenol-Metal Complexes in Catalytic Alcohol Oxidation

This table provides a comparison of different aminophenol-based catalysts in the aerobic oxidation of alcohols.

EntryCatalyst SystemSubstrateProductYield (%)TONTOF (h⁻¹)Reference
1CuI/TEMPO/NMI/BipyridineBenzyl alcoholBenzaldehyde>99->1000[6]
2--INVALID-LINK--¹o-Aminophenol2-Aminophenoxazin-3-one--1.3 x 10³[7]
3VOSO₄/4,4'-t-BubpyBenzyl alcoholBenzaldehyde95--[8]
4Au-Pd/TiO₂Benzyl alcoholBenzaldehyde99-270,000[9]

¹L = Schiff base from ethylenediamine and 2-hydroxy-3-methoxy-5-methylbenzaldehyde

Experimental Protocols: A Guide to Synthesis and Catalysis

Detailed and reproducible experimental procedures are crucial for the successful application of catalytic systems. This section provides protocols for the synthesis of a representative aminophenol Schiff base ligand and its application in a catalytic reaction.

Synthesis of a Salen-Type Aminophenol Schiff Base Ligand

This procedure describes the synthesis of a common salen-type ligand derived from salicylaldehyde and an aminophenol.

Materials:

  • Salicylaldehyde

  • 2-Aminophenol

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-aminophenol (1 equivalent) in hot ethanol.

  • To the stirred solution, add salicylaldehyde (2 equivalents) dropwise.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Allow the solution to cool to room temperature, during which the Schiff base ligand precipitates.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a desiccator.[1]

General Procedure for the Asymmetric Henry Reaction Catalyzed by a Chiral Aminophenol-Copper Complex

This protocol outlines a typical procedure for the enantioselective addition of nitromethane to an aldehyde.

Materials:

  • Chiral aminophenol ligand

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde

  • Nitromethane

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve the chiral aminophenol ligand (0.055 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) in ethanol (1.5 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add nitromethane (10 mmol) followed by the aldehyde (1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the time specified in the literature (e.g., 72 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel to isolate the β-nitroalcohol product.[10]

Mandatory Visualization: Reaction Pathways and Workflows

Understanding the underlying mechanisms of catalytic reactions is essential for catalyst optimization and the development of new transformations. The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Catalytic Cycle for Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis. The following diagram depicts the generally accepted catalytic cycle for this transformation.

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ar-X Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation -HX Reductive Elimination Reductive Elimination De-protonation->Reductive Elimination Base Reductive Elimination->Pd(0)L Ar-NR2

Caption: A simplified catalytic cycle for the Pd-catalyzed C-N cross-coupling reaction.

Proposed Mechanism for the Asymmetric Henry Reaction

The enantioselectivity of the Henry reaction catalyzed by chiral aminophenol-copper complexes is believed to arise from the formation of a well-defined chiral transition state.

G cluster_0 Catalyst Activation cluster_1 Reaction Pathway Cu(II) Salt Cu(II) Salt Chiral Cu(II) Complex Chiral Cu(II) Complex Cu(II) Salt->Chiral Cu(II) Complex Chiral Ligand Nitronate Coordination Nitronate Coordination Chiral Cu(II) Complex->Nitronate Coordination Nitromethane, Base Aldehyde Coordination Aldehyde Coordination Nitronate Coordination->Aldehyde Coordination C-C Bond Formation C-C Bond Formation Aldehyde Coordination->C-C Bond Formation Enantio-determining step Product Release Product Release C-C Bond Formation->Product Release Protonation Product Release->Chiral Cu(II) Complex

Caption: A proposed mechanistic pathway for the copper-catalyzed asymmetric Henry reaction.

Experimental Workflow for Catalyst Screening

A systematic approach is essential for identifying the optimal catalyst and reaction conditions for a given transformation.

G Define Reaction Define Reaction Select Ligands & Metals Select Ligands & Metals Define Reaction->Select Ligands & Metals Prepare Catalyst Library Prepare Catalyst Library Select Ligands & Metals->Prepare Catalyst Library High-Throughput Screening High-Throughput Screening Prepare Catalyst Library->High-Throughput Screening Vary parameters: - Temperature - Solvent - Base Analyze Results Analyze Results High-Throughput Screening->Analyze Results Yield, ee, TON, TOF Identify Lead Catalyst Identify Lead Catalyst Analyze Results->Identify Lead Catalyst Optimize Conditions Optimize Conditions Identify Lead Catalyst->Optimize Conditions Scale-up & Application Scale-up & Application Optimize Conditions->Scale-up & Application

Caption: A general workflow for the screening and optimization of aminophenol ligand-based catalysts.

References

A Comparative Guide to Purity Assessment of Synthesized 2-(Anilinomethyl)phenol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug discovery and development, directly impacting efficacy, safety, and reproducibility of results. 2-(Anilinomethyl)phenol, a versatile intermediate, is synthesized via the Mannich reaction of phenol, aniline, and formaldehyde. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized this compound, supported by experimental protocols and data for analogous compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity determination of non-volatile and semi-volatile organic compounds like this compound. Its high resolution, sensitivity, and robustness make it an indispensable tool in quality control laboratories.

Experimental Protocol: Reversed-Phase HPLC

A typical RP-HPLC method for the analysis of this compound and related phenolic compounds can be established as follows. This protocol is based on methods developed for similar aminophenol derivatives and should be validated for the specific application.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Potential Impurities in the Synthesis of this compound

The Mannich reaction is generally regioselective for the ortho position of phenol due to the directing effect of the hydroxyl group. However, the formation of the para-isomer and other side products is possible. Potential impurities that can be monitored by HPLC include:

  • 4-(Anilinomethyl)phenol: The para-substituted isomer.

  • Unreacted Starting Materials: Phenol and aniline.

  • Bis-substituted Products: 2,6-bis(anilinomethyl)phenol or 2,4-bis(anilinomethyl)phenol.

  • Products of Aniline Self-Condensation: Impurities arising from the reaction of aniline with formaldehyde.

  • Polymeric Materials: High molecular weight byproducts from the condensation reaction.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful technique, an orthogonal approach using methods with different separation and detection principles provides a more comprehensive purity profile.

TechniquePrincipleAdvantages for this compound AnalysisLimitations
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard of known purity.Primary method: Does not require a reference standard of the analyte itself.[1][2] Provides structural information, aiding in impurity identification. Non-destructive.[3]Lower sensitivity compared to HPLC.[2] Requires a highly pure internal standard. Signal overlap can occur in complex mixtures, potentially complicating quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.High sensitivity and selectivity.[4] Provides structural information from mass spectra, which is excellent for impurity identification.Requires derivatization for non-volatile compounds like phenols to increase their volatility and thermal stability.[5] Potential for thermal degradation of the analyte in the injector or column.
Quantitative Data Summary (Illustrative for a Related Compound)

The following table presents representative data from a comparative purity assessment of a synthesized batch of a similar aminophenol derivative, demonstrating the utility of an orthogonal approach.

Analytical TechniqueParameterResult
HPLC (Area %) Purity98.5%
Known Impurity 10.8%
Unknown Impurity 20.5%
Unreacted Starting Material0.2%
qNMR Purity (mass fraction)98.2% (± 0.3%)
Identified Impurity (Isomer)1.1%
Residual Solvent (Acetone)0.4%
GC-MS (after derivatization) Confirmed ImpuritiesPresence of isomeric and dimeric species confirmed by mass spectra.

Experimental Workflows and Signaling Pathways

To visualize the logical flow of the purity assessment process, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Phenol Phenol Reaction Mannich Reaction Phenol->Reaction Aniline Aniline Aniline->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization / Column Chromatography Crude_Product->Purification Synthesized_Product Synthesized this compound Purification->Synthesized_Product HPLC HPLC Analysis Synthesized_Product->HPLC qNMR qNMR Analysis Synthesized_Product->qNMR GCMS GC-MS Analysis (optional) Synthesized_Product->GCMS Purity_Report Comprehensive Purity Report HPLC->Purity_Report qNMR->Purity_Report GCMS->Purity_Report

Caption: Experimental workflow for synthesis and purity assessment.

Orthogonal_Approach cluster_main Orthogonal Purity Assessment cluster_hplc Chromatographic Purity cluster_qnmr Absolute Purity & Identity cluster_gcms Impurity Identification Synthesized_Sample Synthesized Sample HPLC_Analysis HPLC Synthesized_Sample->HPLC_Analysis qNMR_Analysis qNMR Synthesized_Sample->qNMR_Analysis GCMS_Analysis GC-MS Synthesized_Sample->GCMS_Analysis HPLC_Result Area % Purity (Relative Quantification) HPLC_Analysis->HPLC_Result Final_Purity Final Purity Statement HPLC_Result->Final_Purity qNMR_Result Mass % Purity (Absolute Quantification) Structural Confirmation qNMR_Analysis->qNMR_Result qNMR_Result->Final_Purity GCMS_Result Volatile Impurity Profile Structural Elucidation GCMS_Analysis->GCMS_Result GCMS_Result->Final_Purity

Caption: Logic of an orthogonal approach to purity assessment.

Conclusion

For routine quality control of synthesized this compound, a validated reversed-phase HPLC method offers a robust and reliable solution for determining purity and profiling impurities. However, for a comprehensive and unambiguous purity assessment, especially during process development and for regulatory submissions, an orthogonal approach is highly recommended. Quantitative NMR serves as an excellent primary method for absolute purity determination and structural confirmation, while GC-MS is a powerful tool for the identification of volatile impurities. The choice of analytical methodology should be guided by the specific requirements of the analysis, including the intended use of the compound, the expected impurity profile, and regulatory expectations.

References

Unlocking the Therapeutic Potential of 2-(Anilinomethyl)phenol Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 2-(anilinomethyl)phenol derivatives, a class of compounds demonstrating promising anticancer and antimicrobial properties. By examining experimental data and elucidating the underlying mechanisms, we aim to provide a valuable resource for the rational design of more potent and selective therapeutic agents.

The this compound scaffold, a type of Mannich base, has garnered significant attention in medicinal chemistry due to its synthetic accessibility and diverse biological activities. These compounds have been investigated for their potential to combat various diseases, with a particular focus on cancer and microbial infections. The core structure, consisting of a phenol ring linked to an aniline moiety via a methylene bridge, offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Comparative Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. A key derivative, a tetrahydroquinoline analogue of this compound, has demonstrated significant inhibitory activity against human osteosarcoma (U2OS) cells, with a half-maximal inhibitory concentration (IC50) of 50.5 ± 3.8 µM[1]. This finding underscores the potential of this chemical class as a starting point for the development of novel anticancer agents.

To illustrate the structure-activity relationship, the following table summarizes the cytotoxic activity of a representative this compound derivative. The data presented is based on published experimental findings and serves as a benchmark for comparison with other analogues.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenolHuman Osteosarcoma (U2OS)50.5 ± 3.8[1]

Table 1: Cytotoxic Activity of a Representative this compound Derivative.

The structural features of these derivatives play a crucial role in their biological activity. For instance, the nature and position of substituents on both the phenolic and aniline rings can significantly influence their potency and selectivity. Further research involving a broader range of structurally diverse analogues is necessary to establish a more comprehensive SAR profile.

Insights into the Mechanism of Action: Signaling Pathways

Preliminary mechanistic studies suggest that this compound derivatives can induce cancer cell death through apoptosis[1]. One of the proposed mechanisms involves the modulation of mitochondrial pathways. For the tetrahydroquinoline derivative, a significant reduction in mitochondrial calcium levels was observed in U2OS cells, suggesting a mitochondrial calcium-independent mechanism in triggering apoptosis[1].

The following diagram illustrates a generalized workflow for investigating the anticancer activity and mechanism of action of this compound derivatives.

experimental_workflow Experimental Workflow for SAR Studies cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of this compound Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Apoptosis Apoptosis Assays (e.g., Annexin V) Cytotoxicity->Apoptosis Signaling Signaling Pathway Analysis Apoptosis->Signaling

Experimental Workflow for SAR Studies

Further investigations into the specific signaling pathways modulated by these compounds are crucial for understanding their mode of action and for identifying potential biomarkers for patient stratification.

Antimicrobial Potential

In addition to their anticancer properties, Mannich bases, including this compound derivatives, have been explored for their antimicrobial activities[2]. The structural diversity of these compounds allows for the fine-tuning of their activity against a range of bacterial and fungal pathogens. While comprehensive comparative data for this compound derivatives is still emerging, the broader class of Mannich bases has shown promise.

The following diagram illustrates a potential signaling pathway that could be targeted by these derivatives in cancer cells, based on the activity of related phenolic compounds.

signaling_pathway Hypothetical Signaling Pathway Derivative This compound Derivative Receptor Cell Surface Receptor (e.g., EGFR) Derivative->Receptor Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt) Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Hypothetical Signaling Pathway

Experimental Protocols

To facilitate further research and comparative analysis, detailed experimental protocols for key assays are provided below.

Synthesis of this compound Derivatives (Mannich Reaction)

The synthesis of this compound derivatives is typically achieved through a one-pot three-component Mannich reaction. This involves the condensation of a phenol, an aniline, and formaldehyde.

General Procedure:

  • To a stirred solution of the substituted phenol (1 equivalent) in ethanol, add the substituted aniline (1 equivalent) and formaldehyde (37% aqueous solution, 1.2 equivalents).

  • The reaction mixture is then stirred at a specified temperature (e.g., room temperature or reflux) for a designated period (typically a few hours to overnight).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data, although limited, suggests that modifications to this core structure can lead to potent and selective compounds. Future research should focus on the synthesis and biological evaluation of a larger and more diverse library of these derivatives to establish a comprehensive structure-activity relationship. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways involved in their biological effects. This knowledge will be instrumental in guiding the rational design of next-generation this compound-based therapeutics with improved efficacy and safety profiles.

References

A Comparative Analysis of Bidentate Ligands: Evaluating the Chelating Properties of 2-(Anilinomethyl)phenol and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chelating agent is paramount for the stability, efficacy, and delivery of metal-based therapeutics and diagnostics. This guide offers a detailed comparison of the chelating properties of 2-(Anilinomethyl)phenol, a notable N,O-bidentate ligand, against other well-established bidentate chelators. By examining their metal complex stability constants and the experimental methods used to determine them, this document provides a comprehensive resource for informed ligand selection in coordination chemistry and medicinal applications.

Bidentate ligands, which bind to a central metal ion through two donor atoms, confer enhanced stability to the resulting metal complex compared to their monodentate counterparts—a phenomenon known as the "chelate effect".[1] This guide will explore the nuances of this effect by comparing the performance of this compound's direct precursor, N-Salicylidene-aniline, with other common bidentate ligands.

Understanding Chelation by this compound

This compound is a bidentate ligand that coordinates to a metal ion through its phenolic oxygen and amino nitrogen atoms, forming a stable six-membered chelate ring. This structure is foundational to its ability to sequester metal ions effectively.

G M Metal Ion (M) O O M->O Coordination Bond N N M->N Coordination Bond Ligand This compound Backbone O->Ligand N->Ligand

Figure 1: Chelation of a metal ion by the bidentate ligand this compound.

Comparative Analysis of Stability Constants

The table below summarizes the stepwise stability constants (log K₁) for 1:1 metal-ligand complexes of N-Salicylidene-aniline and other common bidentate ligands with various divalent and trivalent metal ions.

LigandDonor AtomsCu(II)Ni(II)Co(II)Zn(II)Mn(II)Fe(III)Cr(III)
N-Salicylidene-aniline *N, O11.904.364.304.703.4014.40-
Ethylenediamine N, N10.77.55.95.72.8--
Acetylacetonate (acac) O, O8.75.95.05.04.011.4-
o-Phenanthroline N, N8.88.17.06.54.06.5-

*Data for N-Salicylidene-aniline (HBDA) determined potentiometrically.[2]

From the data, a clear trend emerges: for the transition metals listed, N-Salicylidene-aniline forms highly stable complexes, particularly with Cu(II) and Fe(III).[2] The stability of these complexes is influenced by several factors, including the properties of the metal ion and the structural and electronic characteristics of the ligand.

G Factors Factors Influencing Complex Stability Metal Metal Ion Properties (Charge, Size, Lewis Acidity) Factors->Metal Ligand Ligand Properties (Basicity, Steric Hindrance) Factors->Ligand Chelate Chelate Effect (Entropy Gain) Factors->Chelate Stability Resulting Complex Stability (log K) Metal->Stability Ligand->Stability Chelate->Stability

Figure 2: Key factors influencing the stability of metal chelates.

Experimental Protocols

The stability constants presented are typically determined using potentiometric or spectrophotometric methods.

Potentiometric Titration

This is a highly accurate and common method for determining stability constants.[3] It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The stability constants are then calculated from the resulting titration curve.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the ligand (e.g., N-Salicylidene-aniline) in a suitable solvent mixture (e.g., 60:40% THF-water).[4]

    • Prepare stock solutions of the metal perchlorates or nitrates of known concentration.

    • Prepare a standard, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a strong acid (e.g., 0.1 M HClO₄) and an inert salt (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter with a combination glass electrode using standard buffers.

    • Perform the following titrations against the standard base solution at a constant temperature (e.g., 25 ± 0.1 °C):

      • A: A solution containing a known volume of strong acid and inert salt.

      • B: Solution A + a known concentration of the ligand.

      • C: Solution B + a known concentration of the metal ion (typically at a 1:1 or 1:2 metal-to-ligand ratio).

    • Record the pH value after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for each titration.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̅ₐ) at different pH values.

    • Use the data from the metal-ligand titration to calculate the average number of ligands attached per metal ion (n̅) and the free ligand exponent (pL).

    • The stability constants (log K₁ and log K₂) are determined from the formation curve (a plot of n̅ versus pL) using computational methods like the Irving-Rossotti technique.[5][6]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A1 Prepare Stock Solutions (Ligand, Metal Salt, Acid, Base) A2 Calibrate pH Electrode A1->A2 B1 Titrate Acid Blank (Curve A) A2->B1 B2 Titrate Ligand + Acid (Curve B) B1->B2 B3 Titrate Metal + Ligand + Acid (Curve C) B2->B3 C1 Plot pH vs. Volume of Titrant B3->C1 C2 Calculate n̅ and pL values (Irving-Rossotti Method) C1->C2 C3 Construct Formation Curve (n̅ vs. pL) C2->C3 C4 Determine Stability Constants (log K) C3->C4

Figure 3: Experimental workflow for potentiometric determination of stability constants.

UV-Vis Spectrophotometry

This method is used when the formation of a metal complex results in a change in the solution's absorbance spectrum. It is particularly useful for colored complexes.

Methodology:

  • Spectral Scans: Record the UV-Vis spectrum of the ligand and the metal ion separately.

  • Titration: Prepare a series of solutions with a constant concentration of the ligand and varying concentrations of the metal ion (or vice versa).

  • Measurement: Allow the solutions to equilibrate and measure the absorbance at the wavelength of maximum absorbance (λ_max) of the complex.

  • Stoichiometry and Stability: The stoichiometry of the complex can be determined using methods like Job's plot (continuous variation). The stability constant can be calculated from the absorbance data using equations such as the Benesi-Hildebrand equation.

Conclusion

The selection of an optimal bidentate ligand is a critical decision that profoundly impacts the stability of the resulting metal complex.[1] While direct quantitative data for this compound requires further investigation, analysis of its close analogue, N-Salicylidene-aniline, reveals it to be a potent chelator for various transition metals, showing comparable or superior stability for certain ions like Cu(II) and Fe(III) when compared to common ligands such as ethylenediamine and acetylacetonate.[2] The methodologies of potentiometric titration and UV-Vis spectrophotometry provide robust frameworks for quantifying these interactions. Ultimately, the choice of ligand will depend on the specific metal ion, the desired stability profile, and the intended application, whether in catalysis, drug delivery, or environmental remediation.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Anilinomethyl)phenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the chemical structure, 2-(Anilinomethyl)phenol is presumed to be toxic if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation. Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protective EquipmentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber), double-gloving is recommended. A chemical-resistant apron or lab coat should also be worn.Prevents skin contact and absorption. Phenolic compounds can be readily absorbed through the skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary if handling outside of a certified chemical fume hood or if dust or aerosols are generated.

II. Spill Management and Waste Collection

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step 1: Immediate Response

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated. If the spill is significant, work should be conducted within a chemical fume hood.

Step 2: Containment and Cleanup

  • For solid spills, avoid generating dust. Gently cover the spill with an absorbent material like vermiculite, sand, or a commercial chemical absorbent.

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • For liquid spills, absorb with an inert material and place in a designated waste container.

Step 3: Decontamination

  • Wipe down the spill area with a suitable solvent (such as soap and water), followed by a clean water rinse.

  • Collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

General Waste Collection:

  • All waste containing this compound, including contaminated labware and PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

III. Disposal Workflow

The proper disposal of this compound waste must follow a structured workflow to ensure safety and regulatory compliance. The ultimate disposal method should be incineration at a licensed hazardous waste facility.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Disposal Required assess Assess Hazards (Review available safety data) start->assess 1. ppe Don Appropriate PPE assess->ppe 2. collect Collect Waste in Designated Container ppe->collect 3. label_container Label Container (Contents, Date, Hazards) collect->label_container 4. seal Securely Seal Container label_container->seal 5. store Store in Designated Hazardous Waste Area seal->store 6. transport Arrange for Licensed Hazardous Waste Hauler store->transport 7. incinerate Incineration at Approved Facility transport->incinerate 8.

Disposal Workflow for this compound.

IV. Experimental Protocols Cited

The procedures outlined in this guide are based on established protocols for handling and disposing of hazardous phenolic and amine compounds. Key principles include:

  • Waste Minimization: Only prepare the amount of this compound solution required for your immediate experimental needs to reduce the volume of waste generated.

  • Segregation of Waste: Maintain separate, clearly labeled waste streams for halogenated and non-halogenated solvents, solid waste, and aqueous waste containing this compound.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste management. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these procedures, researchers and laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal.

Personal protective equipment for handling 2-(Anilinomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Anilinomethyl)phenol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure laboratory safety and proper chemical management.

Hazard Summary

Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Causes irritation to the skin, eyes, and respiratory tract.[4][5]

  • Prolonged or repeated exposure may cause damage to organs.[6]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.[4]Protects against splashes and airborne particles that can cause severe eye irritation or damage.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber), lab coat, and closed-toe shoes.[1][3][7][8][9]Prevents skin contact, as the compound can be absorbed through the skin, causing irritation and potential toxicity.[1][3]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[4][10]Required when working outside of a fume hood, if dust is generated, or if ventilation is inadequate.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Chemical Handling Protocol
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Weighing and Transfer : When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][11]

    • Inhalation : Move to fresh air immediately.

    • Ingestion : Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.

Spill Management Protocol
  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For solid spills, avoid generating dust.[4] Carefully sweep the material into a suitable container.

  • Decontaminate : Clean the spill area with an appropriate solvent and then with soap and water.

  • Dispose : All cleanup materials should be collected in a sealed, labeled container for hazardous waste disposal.

Waste Disposal Plan
  • Waste Segregation : Do not mix waste containing this compound with other chemical waste streams.[4]

  • Containerization : Collect all waste (including contaminated PPE) in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name, "this compound".

  • Storage : Store the waste container in a designated, well-ventilated, and secure area.

  • Disposal : Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Anilinomethyl)phenol
Reactant of Route 2
2-(Anilinomethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.